Gentamicin B
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRAMPXHWHSKQB-GGEUKFTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36889-16-4 (gentamicin B1), 43169-50-2 (sulfate) | |
| Record name | Betamicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101043341 | |
| Record name | Betamicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36889-15-3 | |
| Record name | Gentamicin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETAMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W9DGG4C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Architecture of Gentamicin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive examination of the chemical structure of Gentamicin B, a minor but significant component of the gentamicin antibiotic complex. Produced by the fermentation of Micromonospora purpurea and Micromonospora echinospora, this compound is a member of the aminoglycoside class of antibiotics, which are crucial in the treatment of various bacterial infections.[1][2] This document will detail its molecular structure, physicochemical properties, and the experimental methodologies employed for its characterization.
Molecular Structure and Physicochemical Properties
This compound is an aminoglycoside antibiotic characterized by a central 2-deoxystreptamine ring glycosidically linked to two amino sugar moieties.[3] Its systematic IUPAC name is (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol.[4]
The chemical and physical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical and formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₈N₄O₁₀ | [4] |
| Molecular Weight | 482.5 g/mol | [4] |
| CAS Number | 36889-15-3 | [4] |
| Synonyms | Betamicin, Gentamycin B, SCH-14342 | [4] |
| Appearance | White to buff-colored powder | [1] |
| Solubility | Freely soluble in water | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Structural Elucidation: Experimental Methodologies
The determination of the intricate chemical structure of this compound has been accomplished through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in elucidating the connectivity and stereochemistry of the constituent rings of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
Experimental Protocol (General):
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, typically deuterium oxide (D₂O), to a concentration of approximately 15% w/v.[5]
-
Internal Standard: An internal reference standard, such as sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added to the sample for accurate chemical shift referencing.[5]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).[2][3]
-
Spectral Analysis: Advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish proton-proton and proton-carbon correlations, allowing for the complete assignment of all signals and the determination of the molecule's connectivity.[6] Selective Total Correlation Spectroscopy (TOCSY) experiments can be used to assign specific spin systems within the sugar rings.[6]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Experimental Protocol (General):
-
Ionization: Due to the polar nature of aminoglycosides, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used.[7]
-
Mass Analysis: High-resolution mass spectrometers, such as ion trap or time-of-flight (TOF) analyzers, are used to determine the accurate mass of the protonated molecule [M+H]⁺.[7]
-
Tandem Mass Spectrometry (MS/MS): To gain structural insights, tandem MS (or MSⁿ) experiments are performed. The protonated molecule is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern, which often involves the cleavage of glycosidic bonds and loss of water and/or ammonia, is then analyzed to deduce the structure of the different components of the molecule.[8] A common fragmentation pathway for gentamicins is the elimination of the "C" ring.[8]
Visualizing the Chemical Structure of this compound
The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting the arrangement of its constituent rings and functional groups.
Caption: 2D chemical structure of this compound.
Logical Workflow for Structural Analysis
The process of elucidating the structure of a complex natural product like this compound follows a logical and systematic workflow. This involves isolation, purification, and characterization using multiple analytical techniques.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Identification and Quantification of the Component Composition of the Active Substance Gentamicin Sulfate by 1 Н and 13 С NMR Spectroscopy | Moiseev | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C19H38N4O10 | CID 11754987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usp-pqmplus.org [usp-pqmplus.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Synthesis of Gentamicin B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gentamicin B, a minor but crucial component of the gentamicin antibiotic complex, serves as the primary precursor for the semi-synthetic aminoglycoside, isepamicin. While the broader gentamicin complex was discovered in 1963, the specific biosynthetic pathways to this compound remained elusive for decades. This guide provides a comprehensive overview of the historical discovery, modern biosynthetic elucidation, and chemical synthesis strategies for this compound. It details the experimental protocols for its isolation from Micromonospora species and outlines chemoenzymatic and synthetic routes for its production. Quantitative data on production yields and key reaction efficiencies are presented, alongside diagrams illustrating the complex biosynthetic network and experimental workflows, to support researchers and professionals in the fields of antibiotic development and microbial biotechnology.
Discovery and Isolation of this compound
Initial Discovery of the Gentamicin Complex
The gentamicin antibiotic complex was first isolated in 1963 by Weinstein, Wagman, and their colleagues at the Schering Corporation.[1][2] The discovery stemmed from a systematic screening of soil microorganisms, leading to the identification of a novel antibiotic produced by the fermentation of Micromonospora purpurea and Micromonospora echinospora.[2] The complex was found to be a mixture of several related aminoglycoside compounds, with the major components identified as Gentamicin C1, C1a, and C2.[3][4] These major components constitute approximately 80% of the complex and exhibit the highest antibacterial activity.[4]
Identification of this compound
This compound is a naturally occurring minor component of the gentamicin complex, first identified in 1972.[5] It is produced in trace amounts by wild-type Micromonospora echinospora.[5][6] Along with other minor components like Gentamicin A, B1, and X2, it makes up the remaining 20% of the crude gentamicin isolate.[3] Despite its low natural abundance, this compound gained significant importance as the key starting material for the synthesis of isepamicin, a potent semi-synthetic aminoglycoside developed to overcome bacterial resistance.[5][6][7]
Isolation and Purification Protocol
The isolation of this compound from the fermentation broth of Micromonospora is a multi-step process involving extraction and chromatographic separation. Due to the presence of multiple, structurally similar congeners, the purification of individual components is challenging.
Experimental Protocol: Isolation from Fermentation Broth
-
Fermentation: Micromonospora purpurea or M. echinospora is cultured under submerged aerobic conditions in a nutrient-rich medium. Optimal conditions often involve controlling pH, aeration, and specific nutrient concentrations to maximize antibiotic yield.[8][9]
-
Mycelial Extraction: Since a significant portion of gentamicin resides within the mycelium, the fermentation broth is first filtered. The mycelium is then subjected to acid extraction (e.g., with mineral acid at pH ~2.0) to release the antibiotic.
-
Initial Purification: The acidified extract is clarified, and the pH is adjusted to ~8.0. The crude gentamicin is then often precipitated as an insoluble salt, such as the dodecylbenzene sulfonate salt, to separate it from more soluble components.
-
Chromatographic Separation: The crude gentamicin complex is subjected to ion-exchange chromatography to isolate the various components.[10] Further purification to separate the closely related congeners, including this compound, is achieved using techniques like paper chromatography, thin-layer chromatography (TLC), and more advanced methods like High-Performance Liquid Chromatography (HPLC).[11][12]
-
TLC System: A common solvent system for separating gentamicin components is the lower phase of a chloroform:methanol:17% ammonium hydroxide (2:1:1, v/v) mixture.[13]
-
HPLC Separation: Modern methods utilize ion-pairing reversed-phase liquid chromatography (IP-RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) for high-resolution separation of gentamicin congeners.[4][14] For instance, IP-RPLC with a C18 column and a mobile phase containing trifluoroacetic acid (TFA) can effectively resolve the major and minor components.[14]
-
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving numerous enzymatic steps. For many years, the complete pathway was not fully understood. Recent research has elucidated several hidden pathways and key enzymes, opening avenues for metabolic engineering to enhance its production.[6][15]
The biosynthesis begins with the central aminocyclitol core, 2-deoxystreptamine (2-DOS), which is derived from glucose-6-phosphate.[16] A series of glycosyltransferases and modifying enzymes then assemble the final molecule. A critical intermediate in the pathway is Gentamicin X2. From this branch point, parallel pathways lead to the various gentamicin C components.[15][17]
The production of this compound from the gentamicin C pathway intermediate, JI-20A, was a significant discovery. It was hypothesized and later confirmed that this conversion involves the deamination of the C2' amino group.[7][18]
Key Biosynthetic Genes and Enzymes
Several key genes and their corresponding enzymes are critical for the biosynthesis of this compound:
-
genK and genP: Disruption of these genes in M. echinospora blocks the production of byproducts and leads to the accumulation of JI-20A, a direct precursor to this compound.[16]
-
kanJ and kanK: These genes, borrowed from the kanamycin biosynthetic pathway, encode enzymes capable of converting the 2'-amino group of JI-20A into a hydroxyl group, thus forming this compound.[16]
-
genR and genS: These two genes, discovered through genome mining, are responsible for the final deamination step in the conversion of JI-20A to this compound. They were found to be located outside the main gentamicin gene cluster.[7]
Biosynthetic Pathway Diagram
The following diagram illustrates the engineered biosynthetic pathway leading to this compound.
Caption: Engineered biosynthetic pathway for enhanced this compound production.
Metabolic Engineering for Enhanced Production
The low natural yield of this compound has driven efforts to engineer production strains. By understanding the biosynthetic pathway, researchers have successfully increased titers significantly.
Experimental Strategy: Strain Engineering
-
Gene Disruption: The genes genK and genP, which divert intermediates towards the production of gentamicin C components, are knocked out in an industrial strain of M. echinospora. This leads to the accumulation of the precursor JI-20A.
-
Heterologous Gene Expression: The genes kanJ and kanK from the kanamycin pathway, or the newly discovered genR and genS, are introduced and overexpressed in the engineered strain.
-
Fermentation and Analysis: The modified strain is cultivated, and the production of this compound is quantified using methods like HPLC-MS.
| Strain Modification | Precursor (JI-20A) Titer | This compound Titer | Fold Increase (JI-20A) |
| M. echinospora ΔP | ~65 µg/mL | - | 1x |
| M. echinospora ΔKΔP | 911 µg/mL | - | 14x |
| M. echinospora ΔKΔP + KanJ/KanK | - | 880 µg/mL | - |
| M. echinospora (industrial) + genR/S | - | 798 mg/L | 1.64x over parent |
| Table 1: Quantitative yields from engineered Micromonospora echinospora strains.[7][16] |
Chemical Synthesis of this compound and Derivatives
While fermentation and metabolic engineering are primary sources, chemical synthesis provides access to this compound and its analogs for research and development. Semi-synthesis starting from more abundant natural products is a common strategy.
Semi-Synthesis of Isepamicin from this compound
The primary industrial relevance of this compound is its role as a precursor to isepamicin. The synthesis involves the N-acylation of the 1-amino group of this compound with (S)-3-amino-2-hydroxypropionic acid (HAPA).
Synthetic Protocol: Isepamicin Synthesis
-
Protection: The amino groups of this compound (II), except for the 1-amino group, are protected using a suitable protecting group, such as trimethylsilyl ethoxycarbonyl chloride, to yield the intermediate (III).
-
Coupling: The protected this compound (III) is coupled with a protected form of HAPA, like N-phthaloyl-(S)-isoserine, often using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to form the coupled intermediate (IV).
-
Deprotection: All protecting groups are removed under appropriate conditions (e.g., acid hydrolysis).
-
Salt Formation and Purification: The final product is treated with sulfuric acid to form the sulfate salt and purified by recrystallization to yield Isepamicin sulfate (I).[19]
Caption: General workflow for the semi-synthesis of Isepamicin from this compound.
Synthesis of Other this compound Analogs
Chemical synthesis has also been employed to produce other minor components of the gentamicin complex, such as Gentamicin B1. This often involves using a more readily available aminoglycoside like sisomicin as a starting material.
Experimental Protocol: Synthesis of Gentamicin B1 from Sisomicin
A reported synthesis of Gentamicin B1 was achieved from sisomicin in 6 steps with an overall yield of 13.8%.[3] The core of this synthesis involves the glycosylation of a protected garamine derivative (obtained from sisomicin) with a suitable 6-azido-6,7-dideoxy-D-glycero-D-glucoheptopyranosyl donor, followed by deprotection steps.[3][20]
| Compound | Starting Material | No. of Steps | Overall Yield |
| Gentamicin B1 | Sisomicin | 6 | 13.8% |
| Gentamicin X2 | Sisomicin | 6 | 10.1% |
| Table 2: Yields from the semi-synthesis of minor gentamicin components.[3] |
Analytical Characterization
The characterization of this compound and its separation from other congeners relies on a combination of chromatographic and spectroscopic techniques.
-
Chromatography: As mentioned, HPLC (IP-RPLC, HILIC) is the gold standard for separating gentamicin components. Retention times under specific conditions are used for identification.[14][21]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for both identification and quantification. The parent ion mass and specific fragmentation patterns are used to confirm the identity of this compound and distinguish it from its isomers.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the precise chemical structure of isolated components, confirming stereochemistry and connectivity.[23][24]
-
UV-Vis Spectrophotometry: While gentamicin itself has low UV absorbance, indirect methods involving complexation with metal ions (e.g., Cu2+) can be used for quantification.[25]
| Technique | Application | Key Parameters |
| HPLC | Separation and Quantification | Retention Time, Peak Area |
| Mass Spectrometry | Identification and Quantification | m/z of Parent and Fragment Ions |
| NMR Spectroscopy | Structural Elucidation | Chemical Shifts (δ), Coupling Constants (J) |
| UV-Vis | Quantification (Indirect) | Absorbance of Metal Complex |
| Table 3: Summary of analytical techniques for this compound. |
Conclusion and Future Outlook
This compound, once an overlooked minor component, is now a molecule of significant interest due to its role in the production of the next-generation aminoglycoside, isepamicin. The elucidation of its complex biosynthetic pathway has enabled the development of engineered microbial strains with dramatically increased production titers, moving it from a trace compound to a viable biotechnological product.[6][7] Concurrently, advances in semi-synthetic chemistry provide alternative routes to this compound and its analogs, facilitating the exploration of new derivatives with potentially improved efficacy and reduced toxicity.[3] For researchers and professionals in drug development, the continued integration of metabolic engineering, synthetic chemistry, and advanced analytical techniques will be crucial for optimizing the production of this compound and harnessing its potential for creating novel life-saving antibiotics.
References
- 1. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gentamicin - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete reconstitution of the diverse pathways of this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. Overproduction of this compound in industrial strain Micromonospora echinospora CCTCC M 2018898 by cloning of the missing genes genR and genS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msk.or.kr [msk.or.kr]
- 9. scispace.com [scispace.com]
- 10. Metabolites of gentamicin-producing Micromonospora species I. Isolation and identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatographic separation of the components of the gentamicin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. researchgate.net [researchgate.net]
- 14. pragolab.cz [pragolab.cz]
- 15. Frontiers | Recent advances in the biosynthetic pathway and structural modification of gentamicin [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the biosynthesis and production optimization of gentamicin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CN105254688A - Preparation method of isepamicin sulfate (I) - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. research-collection.ethz.ch [research-collection.ethz.ch]
- 25. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
A Deep Dive into the Molecular Siege: Gentamicin B's Mechanism of Action on Bacterial Ribosomes
A Technical Guide for Researchers and Drug Development Professionals
Published: December 14, 2025
Abstract
Gentamicin B, a key component of the gentamicin complex, exerts its potent bactericidal activity by meticulously targeting and disrupting the bacterial ribosome, the essential machinery for protein synthesis. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's interaction with the bacterial ribosome. We will dissect its binding to the 30S ribosomal subunit, the resulting impairment of translational fidelity, and the key molecular interactions that drive its antimicrobial efficacy. This document consolidates quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and experimental workflows to serve as a vital resource for researchers in microbiology, structural biology, and antibiotic development.
Introduction: The Aminoglycoside Assault on Protein Synthesis
Aminoglycoside antibiotics, a cornerstone in the treatment of severe bacterial infections, function by targeting the bacterial ribosome with high affinity and specificity.[1] Gentamicin, a widely used aminoglycoside, is a mixture of several related compounds, including Gentamicin C1, C1a, C2, and the focus of this guide, this compound.[2] These molecules share a common structural scaffold, an aminocyclitol ring linked to amino sugars, which is crucial for their interaction with the ribosomal RNA (rRNA).[3] By binding to the ribosome, gentamicin interferes with critical steps in protein synthesis, leading to the production of nonfunctional or truncated proteins and ultimately, bacterial cell death.[4][5] This guide will provide an in-depth analysis of the specific mechanism of action of this compound.
The Primary Target: The 30S Ribosomal Subunit and the A-Site
The primary target of this compound is the 30S subunit of the bacterial ribosome.[6][7][8] Specifically, it binds to a highly conserved region of the 16S rRNA known as the aminoacyl-tRNA site (A-site).[9][10] This site is critical for the decoding of the messenger RNA (mRNA) template, ensuring the correct aminoacyl-tRNA is incorporated into the growing polypeptide chain.
Molecular Interactions at the Binding Site
This compound, a 4,6-disubstituted 2-deoxystreptamine, inserts itself into the major groove of the A-site helix (h44) of the 16S rRNA.[3][9] This binding is stabilized by a network of hydrogen bonds between the hydroxyl and amino groups of the antibiotic and the nucleotides of the rRNA.[11] Key interactions involve universally conserved nucleotides, including A1408, G1494, and U1495.[3] The interaction with A1408 is particularly significant as this residue is a key determinant of prokaryotic specificity.[10]
The binding of this compound induces a conformational change in the A-site, causing two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked position within the helix.[10][12] This "flipped-out" conformation is typically induced by the correct codon-anticodon pairing between the mRNA and the incoming tRNA. By locking the A-site in this conformation, this compound effectively mimics the state of successful decoding, even in the absence of a proper match.[12]
The Consequences: Disruption of Translational Fidelity
The binding of this compound to the ribosomal A-site has two major consequences for bacterial protein synthesis:
-
mRNA Misreading: By stabilizing the "flipped-out" conformation of A1492 and A1493, this compound lowers the accuracy of the decoding process.[4][7] This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[13] This misreading occurs because the ribosome is tricked into accepting near-cognate aminoacyl-tRNAs that would normally be rejected.
-
Inhibition of Translocation: In addition to causing misreading, aminoglycosides can also inhibit the translocation step of elongation.[13] Translocation is the process by which the ribosome moves one codon down the mRNA, a crucial step for the continuation of protein synthesis. By binding to the A-site, this compound can sterically hinder the movement of tRNAs and the elongation factors required for this process.
A secondary binding site for gentamicin has also been identified on helix 69 (H69) of the 23S rRNA in the 50S subunit.[14][15] Binding at this site is thought to interfere with ribosome recycling by preventing the dissociation of the ribosomal subunits after protein synthesis is complete, thereby reducing the pool of available ribosomes for new rounds of translation.[15][16]
Quantitative Analysis of Gentamicin-Ribosome Interactions
The affinity of gentamicin for its ribosomal target and its inhibitory effect on protein synthesis have been quantified through various biochemical and microbiological assays.
| Parameter | Value | Bacterial Strain / System | Reference |
| Binding Affinity (Kd) | |||
| Gentamicin C2 | 0.6 µM (high affinity site) | E. coli 70S ribosomes | [17] |
| Gentamicin C1a | Higher affinity than C2 | E. coli 30S subunits | [9] |
| Gentamicin C1 | Lower affinity than C1a and C2 | E. coli 30S subunits | [9] |
| Inhibition of Protein Synthesis | |||
| Gentamicin | MIC: 0.5–32 µg/mL | E. coli | [18] |
| Gentamicin C congeners | Little variation in MIC against wild-type strains | P. aeruginosa | [19] |
| Effect on Translation Elongation | |||
| Gentamicin | 2- to 4-fold slowdown | Live E. coli cells | [18] |
Note: Data for this compound specifically is often grouped with other gentamicin components in literature. The table presents data for closely related and well-studied components to provide a quantitative context.
Experimental Protocols
The study of this compound's mechanism of action relies on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Methodology:
-
Preparation of S30 Extract: Bacterial cells (e.g., E. coli) are grown to mid-log phase, harvested, and lysed to produce a crude extract (S30) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes).
-
Transcription of Reporter mRNA: A DNA template encoding a reporter protein (e.g., firefly luciferase) is transcribed in vitro using T7 RNA polymerase to generate mRNA.[19][20]
-
Translation Reaction: The S30 extract is mixed with the reporter mRNA, amino acids, an energy source (ATP, GTP), and varying concentrations of the test compound (this compound).
-
Quantification of Protein Synthesis: After incubation, the amount of synthesized reporter protein is quantified. For luciferase, this is done by adding luciferin and measuring the resulting luminescence.
-
Data Analysis: The level of protein synthesis at each drug concentration is compared to a no-drug control to determine the half-maximal inhibitory concentration (IC50).
X-ray Crystallography of Ribosome-Gentamicin Complex
This technique provides a high-resolution three-dimensional structure of the drug bound to its target.
Methodology:
-
Purification and Crystallization: Highly purified bacterial ribosomes (or 30S subunits) are co-crystallized with the aminoglycoside antibiotic.
-
X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays in a specific pattern that is dependent on the arrangement of atoms within the crystal.
-
Data Collection and Processing: The diffraction pattern is recorded on a detector and processed to determine the intensities and positions of the diffracted spots.
-
Structure Determination and Refinement: The diffraction data is used to calculate an electron density map of the molecule. A model of the ribosome-drug complex is built into this map and refined to best fit the experimental data, yielding an atomic-resolution structure.[16]
Chemical Footprinting
This biochemical method identifies the binding site of a ligand on a nucleic acid molecule.
Methodology:
-
Binding Reaction: The 16S rRNA (or the 30S subunit) is incubated with and without the aminoglycoside.
-
Chemical Modification: A chemical probe that modifies specific bases in the rRNA (e.g., dimethyl sulfate - DMS, which methylates adenines and cytosines) is added to the reaction.[9]
-
Primer Extension: The modified rRNA is used as a template for reverse transcriptase. The enzyme will stop or pause at the modified bases.
-
Analysis: The resulting cDNA fragments are separated by gel electrophoresis. The positions where the drug protected the rRNA from modification will appear as "footprints" – bands that are absent or reduced in intensity in the drug-treated lane compared to the control lane. This reveals the specific nucleotides involved in the binding interaction.[9]
Visualizing the Mechanism and Workflows
Diagrams created using Graphviz (DOT language) to illustrate the key processes.
Caption: Mechanism of this compound action on the bacterial ribosome.
References
- 1. Experimental and Clinical Approaches to Preventing Aminoglycoside-Induced Ototoxicity: A Scoping Review [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin [pdb101.rcsb.org]
- 4. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 5. dovepress.com [dovepress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. youtube.com [youtube.com]
- 8. Bacterial protein synthesis: Significance and symbolism [wisdomlib.org]
- 9. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stochastic gating and drug-ribosome interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gentamicin - Wikipedia [en.wikipedia.org]
- 16. 4v53 - Crystal structure of the bacterial ribosome from Escherichia coli in complex with gentamicin. - Summary - Protein Data Bank Japan [pdbj.org]
- 17. Mechanism of action of gentamicin components. Characteristics of their binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of the Gentamicin B Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin, a cornerstone aminoglycoside antibiotic, is a complex mixture of structurally related compounds produced by Micromonospora purpurea. While the gentamicin C complex (C1, C1a, C2, and C2a) constitutes the major and most clinically utilized fraction, the gentamicin B complex, along with other minor components, contributes to the overall biological profile of this important therapeutic agent. This technical guide provides an in-depth exploration of the biological activity of the this compound complex, focusing on its antibacterial spectrum, mechanism of action, and the cellular signaling pathways it influences. The information presented herein is intended to support research, scientific discovery, and drug development efforts in the field of antibacterial therapeutics.
Antibacterial Spectrum and Potency
The antibacterial activity of the gentamicin complex and its individual components is primarily directed against a broad range of Gram-negative bacteria and some Gram-positive organisms.[1] The potency of these components is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MIC values for the gentamicin complex and its individual components, including those from the this compound complex, against various bacterial species. These values have been compiled from multiple studies to provide a comparative overview.
Table 1: MICs of Gentamicin Components Against Gram-Negative Bacteria (μg/mL)
| Bacterial Species | Strain | Gentamicin Complex | Gentamicin B1 | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a |
| Escherichia coli | ATCC 25922 | 0.25 - 1[2] | 1[3] | 0.5[4] | 0.5[4] | 0.5[5] | 0.5[5] |
| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 2[2] | 8[3] | 1[3] | 1[3] | 1[5] | 1[5] |
| Klebsiella pneumoniae | Clinical Isolate | - | - | 0.5[3] | 0.5[3] | 0.5[3] | 0.5[3] |
| Enterobacter cloacae | Clinical Isolate | - | - | 1[3] | 1[3] | 1[3] | 1[3] |
Table 2: MICs of Gentamicin Components Against Gram-Positive Bacteria (μg/mL)
| Bacterial Species | Strain | Gentamicin Complex | Gentamicin B1 | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 | Gentamicin C2b |
| Staphylococcus aureus | ATCC 29213 | 0.12 - 1[2] | 0.5[3] | 0.25[3] | 0.25[3] | 0.25[3] | 0.25[3] |
| Enterococcus faecalis | ATCC 29212 | 4 - 16[2] | - | - | - | - | - |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Mechanism of Action
The primary mechanism of action for gentamicin and its components is the inhibition of bacterial protein synthesis. This is achieved through the following steps:
-
Entry into the Bacterial Cell: Gentamicin, being a polycationic molecule, is actively transported across the outer membrane of Gram-negative bacteria. This process is dependent on the electron transport chain and is therefore less effective under anaerobic conditions.[6]
-
Binding to the 30S Ribosomal Subunit: Once inside the cytoplasm, gentamicin binds irreversibly to the 16S rRNA of the 30S ribosomal subunit.[7] This binding occurs at the A-site, which is crucial for the decoding of mRNA.
-
Disruption of Protein Synthesis: The binding of gentamicin to the A-site interferes with the fidelity of protein synthesis in two main ways:
-
Inhibition of Initiation: It can block the formation of the initiation complex, preventing the start of protein synthesis.[7]
-
Induction of Miscoding: It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.
-
The accumulation of these aberrant proteins ultimately leads to bacterial cell death, making gentamicin a bactericidal antibiotic.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Materials:
-
Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on a suitable agar medium.
-
Mueller-Hinton Broth (MHB): Prepare and sterilize cation-adjusted MHB.
-
Gentamicin Stock Solution: Prepare a stock solution of the gentamicin component to be tested at a high concentration (e.g., 1024 µg/mL) in a suitable solvent and sterilize by filtration.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
b. Procedure:
-
Preparation of Bacterial Inoculum: Suspend several colonies of the test bacterium in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Serial Dilution of Gentamicin:
-
Add 100 µL of MHB to all wells of the microtiter plate.
-
Add 100 µL of the gentamicin stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a positive control (bacterial growth without antibiotic), and the twelfth column as a negative control (broth sterility).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of gentamicin on protein synthesis.
a. Preparation of Materials:
-
Cell-Free Translation System: Commercially available E. coli S30 extract system or a reconstituted PURE system.
-
mRNA Template: An mRNA transcript encoding a reporter protein (e.g., luciferase or GFP).
-
Amino Acid Mixture: A mixture of all 20 amino acids, with one being radiolabeled (e.g., [35S]-methionine) or a system for non-radioactive detection.
-
Gentamicin Solutions: A range of concentrations of the gentamicin component to be tested.
b. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the components of the cell-free translation system according to the manufacturer's instructions.
-
Addition of Gentamicin: Add the desired concentrations of the gentamicin solution to the reaction tubes. Include a no-gentamicin control.
-
Initiation of Translation: Add the mRNA template to initiate the translation reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Measurement of Protein Synthesis:
-
Radiolabeled Detection: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Luciferase Assay: If a luciferase mRNA template was used, add the luciferase substrate and measure the resulting luminescence using a luminometer.
-
-
Data Analysis: Compare the amount of protein synthesized in the presence of gentamicin to the no-gentamicin control to determine the inhibitory effect.
In Vitro Nephrotoxicity Assessment using HK-2 Cells
This protocol outlines a method to assess the cytotoxic effects of gentamicin on a human kidney proximal tubule cell line.
a. Preparation of Materials:
-
HK-2 Cells: A human kidney proximal tubule epithelial cell line.
-
Cell Culture Medium: Keratinocyte-SFM supplemented with human recombinant epidermal growth factor and bovine pituitary extract.
-
Gentamicin Solutions: Prepare various concentrations of the gentamicin component in the cell culture medium.
-
96-Well Cell Culture Plates: Sterile plates for cell seeding.
-
MTT or WST-1 Reagent: For assessing cell viability.
b. Procedure:
-
Cell Seeding: Seed HK-2 cells into 96-well plates at a density of approximately 5 x 10^3 cells per well and allow them to adhere and grow for 24 hours.
-
Gentamicin Treatment: Remove the old medium and replace it with fresh medium containing different concentrations of the gentamicin component. Include a no-gentamicin control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay:
-
Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each gentamicin concentration relative to the untreated control cells.
In Vivo Ototoxicity Assessment using Auditory Brainstem Response (ABR)
This protocol describes a method for evaluating hearing loss in an animal model.
a. Animal Model:
-
Use a suitable animal model, such as rats or guinea pigs.
-
House the animals under controlled conditions with a 12-hour light/dark cycle.
b. Procedure:
-
Baseline ABR Measurement:
-
Anesthetize the animal.
-
Place subcutaneous needle electrodes at the vertex, mastoid, and a ground electrode on the back.
-
Deliver acoustic stimuli (clicks or tone bursts at different frequencies, e.g., 8, 16, 24, 32 kHz) to the ear via an earphone.
-
Record the resulting electrical activity from the auditory pathway using an ABR recording system.
-
Determine the hearing threshold, which is the lowest stimulus intensity that elicits a discernible ABR waveform.
-
-
Gentamicin Administration: Administer the gentamicin component to the animals daily for a specified period (e.g., 14 days) via a suitable route (e.g., subcutaneous injection).
-
Follow-up ABR Measurements: Repeat the ABR measurements at specific time points during and after the gentamicin treatment period (e.g., after 7 and 14 days).
-
Data Analysis: Compare the post-treatment ABR thresholds to the baseline measurements to quantify the degree of hearing loss.
Signaling Pathway Interactions
Beyond its direct antibacterial effects, gentamicin can interact with and modulate various signaling pathways in host cells, which can contribute to both its therapeutic effects in certain contexts and its toxicity.
Gentamicin and the STAT5 Signaling Pathway in Sepsis
In the context of sepsis, gentamicin has been shown to modulate the immune response, in part, through the STAT5 signaling pathway.[8] This pathway is crucial for the development and function of various immune cells, including regulatory T cells (Tregs), which play a key role in suppressing excessive inflammation.
Signaling Pathways in Gentamicin-Induced Ototoxicity and Nephrotoxicity
The toxicity of gentamicin, particularly its effects on the inner ear (ototoxicity) and kidneys (nephrotoxicity), is a significant concern. These toxicities are mediated by a complex interplay of signaling pathways, primarily triggered by oxidative stress.
Experimental Workflows
Workflow for MIC Determination
The process of determining the Minimum Inhibitory Concentration is a fundamental workflow in microbiology and antibiotic research.
Workflow for In Vitro Toxicity Assessment
The assessment of drug-induced toxicity in cell culture is a critical step in drug development.
Conclusion
The this compound complex, though a minor component of the clinically used gentamicin, contributes to the overall biological activity of this important antibiotic. Understanding the specific antibacterial spectrum, mechanism of action, and the intricate interactions with host cell signaling pathways of each component is crucial for the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of the this compound complex and its potential therapeutic applications. Further research into the unique properties of the this compound components may unveil novel opportunities for combating bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Gentamicin promoted the production of CD4+CD25+ Tregs via the STAT5 signaling pathway in mice sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Gentamicin B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gentamicin B, a key component of the gentamicin complex, an aminoglycoside antibiotic produced by Micromonospora purpurea. This document outlines its chemical and physical properties, details its mechanism of action, and provides representative experimental protocols for its isolation and characterization.
Core Data Summary
The following tables summarize the key quantitative data for this compound and its closely related analogue, Gentamicin B1, for comparative purposes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| This compound | C₁₉H₃₈N₄O₁₀ | 482.53 | 482.25879342 |
| Gentamicin B1 | C₂₀H₄₀N₄O₁₀ | 496.55 | 496.27444349 |
Data sourced from PubChem and other chemical databases.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary target is the 30S ribosomal subunit. The binding of this compound to the A-site of the 16S rRNA within the 30S subunit induces a conformational change. This disruption leads to the misreading of mRNA codons, causing the incorporation of incorrect amino acids into the nascent polypeptide chain. The resulting aberrant proteins are non-functional and can be toxic to the bacterial cell, ultimately leading to cell death.
Experimental Protocols
The isolation and characterization of this compound from the gentamicin complex produced during fermentation requires chromatographic separation followed by analytical verification.
Protocol 1: Isolation of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a representative method for the separation of gentamicin components using reversed-phase HPLC.
1. Sample Preparation:
-
Obtain a commercially available gentamicin sulfate complex or a concentrated extract from a Micromonospora purpurea fermentation broth.
-
Dissolve the gentamicin sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of an ion-pairing agent such as 50 mM trifluoroacetic acid (TFA), with pH adjusted to ~2.0 with ammonium hydroxide, and a small percentage of methanol[1][2]. The exact composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: Monitor the column effluent using a CAD, ELSD, or MS detector, as gentamicin lacks a strong UV chromophore.
3. Fraction Collection:
-
Collect the fractions corresponding to the elution time of this compound based on a reference standard or subsequent characterization.
Protocol 2: Characterization of this compound
1. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Dilute the isolated this compound fraction in a suitable solvent such as a water/acetonitrile mixture with a small amount of formic acid.
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze via LC-MS.
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound at m/z 483.2. Further fragmentation analysis (MS/MS) can be used to confirm the structure by comparing the fragmentation pattern with known standards or literature data[1][2].
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H and ¹³C NMR spectroscopy.
-
Sample Preparation: Lyophilize the purified this compound fraction and dissolve it in deuterium oxide (D₂O).
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for complete structural elucidation.
-
Expected Result: The NMR spectra will provide detailed information about the chemical structure of this compound, allowing for the assignment of all proton and carbon signals, confirming its identity.
Conclusion
This technical guide provides essential information for researchers and professionals working with this compound. The presented data and protocols offer a solid foundation for further investigation and application of this important aminoglycoside antibiotic. The differentiation between this compound and its analogues is critical for accurate research and development, and the methodologies outlined here provide a framework for achieving this.
References
A Technical Guide to the Spectroscopic Properties of Gentamicin B
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Gentamicin B, a key minor component of the gentamicin antibiotic complex. The document details the application of various spectroscopic techniques for the characterization and quantification of this aminoglycoside, presenting key data, experimental protocols, and analytical workflows.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound, like other aminoglycosides, lacks a significant chromophore, resulting in low native absorbance in the ultraviolet-visible region.[1] Consequently, direct UV-Vis spectrophotometry is often challenging and may lack the required sensitivity for quantification, especially in complex matrices.[1][2] To overcome this, indirect methods involving chemical derivatization or complexation are frequently employed to enhance detectability.
Quantitative Data
The table below summarizes the maximum absorbance wavelengths (λmax) reported for gentamicin under various conditions. While this data is for the gentamicin complex, it is representative for this compound due to the shared core structure lacking a chromophore.
| Method | Solvent/Reagent | λmax (nm) | Notes |
| Direct Spectrophotometry | Water | 202 | Direct measurement of the underivatized molecule.[3] |
| Direct Spectrophotometry | Phosphate Buffer (pH 7.4) | 202 | Method validated for a concentration range of 40–120 µg/ml.[4] |
| Direct Spectrophotometry | Water | 207 | -[5] |
| Direct Spectrophotometry | 1 M HCl | 257 | -[6] |
| Indirect (Complexation) | Copper (II) Chloride | 291 | Measurement performed on the first derivative of the absorbance spectrum.[2] |
| Indirect (Derivatization) | Ninhydrin | 418 | Reaction with primary and secondary amine groups produces a purple-colored complex.[7] |
Experimental Protocols
1.2.1 Direct UV-Vis Analysis in Aqueous Solution This protocol is adapted from methodologies for the general assay of gentamicin.[4]
-
Standard Preparation: Accurately weigh and dissolve 10 mg of gentamicin standard in phosphate buffer (pH 7.4) in a 10 ml volumetric flask to create a stock solution (1000 µg/ml).[4]
-
Working Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations in the desired linear range (e.g., 40-120 µg/ml).[4]
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells.[4]
-
Measurement: Scan the solutions from 200-400 nm against a solvent blank.[4]
-
Analysis: Measure the absorbance at the λmax of approximately 202 nm.[4]
1.2.2 Indirect Analysis via Copper (II) Complexation This protocol is based on the formation of a UV-absorbing complex with copper ions.[2]
-
Reagent Preparation:
-
Working Standard Preparation: In a 10 mL volumetric flask, combine a suitable aliquot of the gentamicin stock solution, 0.1 mL of 0.1 M NaOH, and 1 mL of the Cu²⁺ stock solution. Bring to volume with purified water.[2]
-
Measurement: Using a spectrophotometer, record the first derivative of the absorbance spectrum.[2]
-
Analysis: Perform quantitation at a wavelength of 291 nm. The method is linear over a concentration range of 0.051–0.261 mg/mL.[2]
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the identification of gentamicin and its components. The spectrum provides a unique fingerprint based on the vibrational frequencies of functional groups within the molecule. Attenuated Total Reflectance (ATR)-FTIR is a common, non-destructive technique used for this analysis.[8]
Quantitative Data
The following table lists the characteristic IR absorption bands for gentamicin sulfate. These bands are indicative of the core structure shared by this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |
| ~3400 | N-H Stretch | Primary/Secondary Amines | [9] |
| ~2960 | C-H Stretch | Alkyl groups | [9] |
| 2715-2850 | - | Region used for quantification | [10] |
| ~1631 | N-H Bend | Primary Amine (Amide I) | [9][11] |
| ~1531 | N-H Bend | Secondary Amine (Amide II) | [9][11] |
| 1045-1169 | - | Region used for quantification | [10] |
| ~1035 | S=O Stretch | Sulfate ion (HSO₄⁻) | [11] |
Experimental Protocol
2.2.1 ATR-FTIR Analysis of Solid Sample This protocol outlines a general procedure for analyzing a solid gentamicin sample.[8]
-
Sample Preparation: If the sample is not a fine powder, grind it gently using a mortar and pestle. For quantitative analysis, dilutions can be made by mixing the sample with spectroscopic grade potassium bromide (KBr) on a %w/w basis.[8]
-
Instrument Setup: Ensure the diamond reader of the ATR-FTIR spectrophotometer is clean. Record a background spectrum.
-
Measurement: Place a small amount of the prepared powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal and anvil after each measurement to prevent cross-contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative Data
Detailed NMR assignments have been published for the major components of gentamicin.[14] The anomeric proton (H-1') signals, appearing between δ 5.7 and 6.0 ppm, are particularly useful for distinguishing between the different components in a mixture.[14] Similarly, unique signals in the ¹³C spectrum serve as spectral markers for each component.[13]
Note: Specific, fully assigned ¹H and ¹³C NMR chemical shift data for this compound is not available in the cited literature. Analysis typically relies on separation followed by comparison to reference spectra of known components.
Experimental Protocol
3.2.1 Sample Preparation and NMR Acquisition This protocol is a general guide for preparing gentamicin samples for NMR analysis.[12][15]
-
Sample Preparation: Dissolve an accurately weighed amount of the gentamicin sulfate sample (e.g., 15% w/v) in deuterium oxide (D₂O).[1]
-
Internal Standard: Add a suitable internal reference standard, such as sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).[1][15]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz) for optimal signal resolution.[12]
-
Acquisition: Record ¹H and ¹³C spectra at a controlled temperature (e.g., ambient or 37°C).[1][15] Two-dimensional experiments such as COSY, HMQC, and HMBC are typically required for full structural assignment.[14]
-
Data Processing: Process the spectra using appropriate software. For quantitative analysis, the normalized integrated intensities of characteristic, non-overlapping signals are used to determine the mole fractions of each component.[13]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the identification and quantification of gentamicin components and related impurities.[16][17] It offers superior sensitivity and specificity compared to other methods.
Quantitative Data
This compound can be identified by its protonated molecule and characteristic fragmentation pattern.
| Compound | Ion | m/z (Da) | Key Fragment Ions (m/z) | Notes |
| This compound | [M+H]⁺ | 483 | 322, 160 | The fragmentation is influenced by the basicity of the aminoglycoside rings.[18][19][20] |
The primary fragmentation pathway under low-energy collision-induced dissociation (CID) involves the facile loss of the C-ring moiety.[19]
Experimental Protocol
4.2.1 LC-MS/MS Analysis This protocol provides a representative method for the analysis of gentamicin components.[16][21]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition: Condition a cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[16]
-
Load: Dilute the sample (e.g., 100 µL of plasma) with an aqueous solution containing an internal standard (e.g., tobramycin) and load it onto the cartridge.[16][21]
-
Wash: Wash the cartridge with 1 mL of 5% formic acid in water, then with 1 mL of methanol:water (3:1, v/v).[16]
-
Elute: Elute the analytes with 1 mL of a methanol:water:isopropanol:ammonium hydroxide mixture (1:1:1:1, v/v/v/v).[16]
-
Reconstitute: Evaporate the eluate under nitrogen and reconstitute the residue in the initial mobile phase.[16]
-
-
LC Conditions:
-
MS Conditions:
-
Instrument: Triple quadrupole mass spectrometer.[16]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[16]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Transitions: Monitor the transition from the precursor ion (e.g., m/z 483 for this compound) to a specific product ion.
-
References
- 1. usp-pqmplus.org [usp-pqmplus.org]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. openscienceonline.com [openscienceonline.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. research.monash.edu [research.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Fourier transform infrared spectroscopy coupled to UV-Visible analysis technique for aminosides and glycopeptides quantitation in antibiotic locks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Quantification of the Component Composition of the Active Substance Gentamicin Sulfate by 1 Н and 13 С NMR Spectroscopy | Moiseev | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 13. Identification and Quantification of the Component Composition of the Active Substance Gentamicin Sulfate by 1 Н and 13 С NMR Spectroscopy | Moiseev | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 14. researchgate.net [researchgate.net]
- 15. Proton Nuclear Magnetic Resonance Spectroscopy as a Technique for Gentamicin Drug Susceptibility Studies with Escherichia coli ATCC 25922 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Determination of gentamicin in different matrices by a new sensitive high-performance liquid chromatography-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. An isocratic separation of underivatized gentamicin components, 1H NMR assignment and protonation pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
The Labyrinth of Aminoglycoside Synthesis: An In-depth Technical Guide to the Gentamicin B Biosynthesis Pathway in Micromonospora echinospora
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of Gentamicin B, a crucial aminoglycoside antibiotic precursor, in the filamentous bacterium Micromonospora echinospora. This compound is a minor component of the gentamicin complex produced by wild-type strains, and understanding its synthesis is paramount for metabolic engineering efforts aimed at improving its yield for the semi-synthesis of the potent antibiotic isepamicin.[1][2][3][4] This document delves into the enzymatic steps, genetic determinants, and regulatory nuances that govern the formation of this valuable molecule.
Core Biosynthetic Pathway: A Multi-branched Network
The biosynthesis of this compound is not a linear process but rather a complex, multi-branched pathway that shares early intermediates with the more abundant gentamicin C complex. The pathway begins with the formation of the central 2-deoxystreptamine (2-DOS) ring, which is subsequently glycosylated to form pseudodisaccharide and then pseudotrisaccharide intermediates.[5][6][7] A key branch point in the pathway is the intermediate Gentamicin X2.[6][8][9]
Three distinct, yet hidden, pathways for this compound production have been identified in M. echinospora.[1] The formation of this compound is often limited by the narrow substrate specificity of key enzymes, such as a crucial glycosyltransferase and the C6'-amination enzymes, as well as the weak and unsynchronized expression of the 2'-deamination enzymes.[1]
The key steps in the known pathways to this compound involve a series of enzymatic modifications including amination, methylation, deamination, and epimerization.[1][6][10] The conversion of intermediates containing a 2'-amino group to the 2'-hydroxyl group characteristic of this compound is a critical and often inefficient step in wild-type strains.[2][11]
Key Enzymes and Genes in this compound Biosynthesis
The following table summarizes the key enzymes and their corresponding genes that have been identified to play a role in the biosynthesis of this compound and related intermediates.
| Enzyme | Gene | Function | Reference |
| GenQ | genQ | Dehydrogenase involved in C6'-amination. | [1] |
| GenB1 | genB1 | Aminotransferase involved in C6'-amination of GX2 and G418. | [1] |
| GenB2 | genB2 | Substrate-flexible aminotransferase and epimerase. | [1][10] |
| GenJ | genJ | Putative 2'-deamination enzyme. | [2] |
| GenK2 | genK2 | Putative 2'-deamination enzyme. | [5] |
| KanJ | kanJ | Heterologously expressed enzyme for 2'-NH2 to 2'-OH conversion. | [2][11] |
| KanK | kanK | Heterologously expressed enzyme for 2'-NH2 to 2'-OH conversion. | [2][11] |
| GenD2 | genD2 | Dehydrogenase catalyzing amination at C3" of ring III. | [1] |
| GenS2 | genS2 | Aminotransferase catalyzing amination at C3" of ring III. | [1] |
| GenN | genN | N-methyltransferase acting on the C3" amino group. | [1] |
| GenD1 | genD1 | C-methyltransferase responsible for C4"-methylation. | [1] |
| GenK | genK | C-methyltransferase responsible for C6'-methylation of GX2. | [1] |
| GenL | genL | 6'-N-methyltransferase. | [1] |
| GenP | genP | Phosphotransferase involved in dideoxygenation. | [12] |
| GenB3 | genB3 | PLP-dependent enzyme involved in dideoxygenation. | [12] |
| GenB4 | genB4 | PLP-dependent enzyme involved in dideoxygenation. | [12] |
Quantitative Data on this compound and Precursor Production
Metabolic engineering efforts have focused on enhancing the production of this compound by disrupting competing pathways and introducing heterologous genes. The following table presents a summary of production yields from various studies.
| Strain | Genetic Modification | Product | Titer (µg/mL) | Fold Increase vs. Wild-Type/Control | Reference |
| M. echinospora ΔKΔP | Disruption of genK and genP | JI-20A | 911 | 14-fold higher than M. echinospora ∆P | [2][11] |
| M. echinospora ΔKΔP + kanJK | Heterologous expression of kanJ and kanK under PermE* promoter | This compound | 80 | 10-fold higher than wild-type | [2][11] |
| M. echinospora ΔKΔP + kanJK | Heterologous expression of kanJ and kanK under PhrdB promoter (integrated) | This compound | 880 | - | [2][11] |
| M. echinospora CCTCC M 2018898 | Industrial strain | This compound | 486 | - | [7] |
Experimental Protocols
This section details the methodologies employed in key experiments for the study of the this compound biosynthesis pathway.
Gene Disruption in M. echinospora
-
Vector Construction: A suicide vector containing a temperature-sensitive pKC1139 replicon is typically used. The target gene (e.g., genK, genP) is replaced by a resistance cassette (e.g., apramycin resistance, aac(3)IV). Flanking homologous arms (typically 1.5-2.0 kb) are amplified by PCR and cloned into the vector.
-
Protoplast Transformation: M. echinospora mycelia are grown in a suitable medium (e.g., TSB) and then treated with lysozyme to generate protoplasts. The protoplasts are transformed with the constructed suicide vector using a polyethylene glycol (PEG)-mediated method.
-
Selection of Mutants: Transformants are initially selected on a regeneration medium containing the appropriate antibiotic. Double-crossover mutants are then screened by replica plating to identify colonies that have lost the vector-conferred resistance (e.g., thiostrepton resistance if pKC1139 is used) but retained the resistance from the integrated cassette.
-
Confirmation: Gene disruption is confirmed by PCR analysis using primers flanking the target gene and Southern blotting.
Heterologous Expression of Genes
-
Expression Vector Construction: The genes of interest (e.g., kanJ and kanK) are amplified by PCR and cloned into an integrative expression vector (e.g., pSET152-based) under the control of a strong promoter (e.g., PermE or PhrdB).
-
Conjugal Transfer: The constructed expression vector is introduced into M. echinospora via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Selection and Verification: Exconjugants are selected on a medium containing the appropriate antibiotics (e.g., apramycin for the vector and nalidixic acid to counter-select the E. coli donor). The integration of the expression cassette into the host chromosome is verified by PCR.
Fermentation and Product Analysis
-
Fermentation Conditions: M. echinospora strains are typically cultivated in a seed medium followed by fermentation in a production medium. Fermentation is carried out in shake flasks or bioreactors at a controlled temperature (e.g., 34°C) and agitation for a specific period (e.g., 7 days).
-
Extraction of Aminoglycosides: The fermentation broth is acidified (e.g., with H2SO4 to pH 2.0) and centrifuged to remove mycelia. The supernatant is then applied to a cation-exchange column (e.g., Dowex 50WX8). After washing, the aminoglycosides are eluted with a basic solution (e.g., 1 M NH4OH).
-
HPLC-CAD/MS Analysis: The eluted samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) for the identification and quantification of this compound and its intermediates. An LP-C18 column is often used with a mobile phase gradient of aqueous trifluoroacetic acid and methanol.[7]
Visualizing the Biosynthetic Network
The following diagrams illustrate the key pathways and logical relationships in this compound biosynthesis.
Figure 1: Simplified biosynthetic pathway of this compound and the competing Gentamicin C pathway, starting from 2-deoxystreptamine (2-DOS).
Figure 2: General experimental workflow for enhancing this compound production through metabolic engineering.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway in Micromonospora echinospora has been a significant endeavor, revealing a complex network of enzymatic reactions and regulatory controls. While substantial progress has been made in identifying key genes and enzymes, further research is needed to fully characterize the regulatory mechanisms governing the expression of the biosynthetic gene cluster. The successful engineering of strains with significantly enhanced this compound production demonstrates the potential of synthetic biology and metabolic engineering approaches.[2][11] Future work will likely focus on optimizing fermentation conditions for these engineered strains, further dissecting the intricate regulatory networks, and exploring the catalytic mechanisms of the involved enzymes to guide further protein engineering efforts. This will ultimately pave the way for more efficient and cost-effective production of this vital precursor for the next generation of aminoglycoside antibiotics.
References
- 1. Complete reconstitution of the diverse pathways of this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assembly of a novel biosynthetic pathway for this compound production in Micromonospora echinospora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembly of a novel biosynthetic pathway for this compound production in Micromonospora echinospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent advances in the biosynthetic pathway and structural modification of gentamicin [frontiersin.org]
- 7. Overproduction of this compound in industrial strain Micromonospora echinospora CCTCC M 2018898 by cloning of the missing genes genR and genS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymology of Gentamicin Biosynthesis [repository.cam.ac.uk]
- 9. Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scienceopen.com [scienceopen.com]
- 12. pubs.acs.org [pubs.acs.org]
The Role of GenB2 Isomerase in Gentamicin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentamicin, a clinically significant aminoglycoside antibiotic, is a complex mixture of structurally related compounds produced by Micromonospora echinospora. The precise composition of this mixture is crucial for its therapeutic efficacy and toxicity profile. A key enzymatic step in determining the final ratio of gentamicin components is catalyzed by GenB2, a pyridoxal 5'-phosphate (PLP)-dependent isomerase. This technical guide provides a comprehensive overview of the function, structure, and significance of GenB2 in the gentamicin biosynthetic pathway. It details the enzyme's dual catalytic activities, summarizes key experimental findings, and provides in-depth protocols for its study, aiming to equip researchers and drug development professionals with the core knowledge required to explore and potentially manipulate this important biocatalyst.
Introduction: The Significance of GenB2 in Gentamicin Biosynthesis
The commercial gentamicin complex is primarily composed of gentamicin C1, C1a, C2, C2a, and C2b. The epimers gentamicin C2 and C2a differ only in the stereochemistry of the methyl group at the C-6' position of the purpurosamine ring.[1][2] This seemingly minor structural variation can influence the antibiotic's efficacy and its interaction with resistance enzymes. GenB2 is the enzyme responsible for the interconversion of these two epimers, specifically catalyzing the epimerization of gentamicin C2a to gentamicin C2.[1][3]
Beyond its isomerase activity, GenB2 also exhibits aminotransferase activity, participating in the conversion of 6'-dehydro-6'-oxo-gentamicin X2 (6'-DOX) and 6'-dehydro-6'-oxo-G418 (6'-DOG) to their corresponding 6'-aminated products, JI-20A and JI-20Ba, respectively.[1] This dual functionality positions GenB2 as a critical branching point in the late stages of gentamicin biosynthesis, influencing the metabolic flux towards different gentamicin C components. Understanding the intricacies of GenB2's function is therefore paramount for efforts aimed at engineering the biosynthetic pathway to produce specific, more desirable gentamicin congeners with improved therapeutic properties.
GenB2 Function and Mechanism
GenB2 is a PLP-dependent enzyme belonging to the fold I class of aminotransferases.[1] Its primary characterized role is the epimerization at the C-6' position of the purpurosamine ring of gentamicin intermediates.
Isomerase Activity
The key isomerase reaction catalyzed by GenB2 is the conversion of gentamicin C2a to gentamicin C2. This reaction alters the stereochemistry of the C-6' methyl group from the S-configuration (in C2a) to the R-configuration (in C2). GenB2 also catalyzes the epimerization of the precursor JI-20Ba to JI-20B.[3]
Aminotransferase Activity
In addition to its isomerase function, GenB2 can act as an aminotransferase. It participates in the transamination of the 6'-keto intermediates 6'-DOX and 6'-DOG, utilizing an amino acid donor to introduce an amino group at this position, forming JI-20A and JI-20Ba, respectively.[1] However, studies suggest that another aminotransferase, GenB1, is the primary enzyme responsible for this step in the main biosynthetic pathway.[4]
Catalytic Mechanism
Structural and site-directed mutagenesis studies have revealed that the catalytic mechanism of GenB2's epimerase activity is distinct from other PLP-dependent epimerases.[1] A crucial cysteine residue, Cys9, located at the N-terminus, plays a vital role in the deprotonation and reprotonation steps at the C-6' position, facilitating the inversion of stereochemistry.[1] Substitution of this cysteine with serine or alanine has been shown to completely abolish the enzyme's epimerase function, confirming its essential catalytic role.[1]
Quantitative Data on GenB2 Activity
While the qualitative functions of GenB2 are well-established, specific kinetic parameters such as Km and kcat for its isomerase and aminotransferase activities have not been extensively reported in the available literature. The primary method for assessing its activity has been through qualitative or semi-quantitative analysis of substrate conversion using High-Performance Liquid Chromatography (HPLC).
Table 1: Substrates and Products of GenB2
| Enzyme Activity | Substrate(s) | Product(s) |
| Isomerase | Gentamicin C2a | Gentamicin C2 |
| JI-20Ba | JI-20B | |
| Aminotransferase | 6'-dehydro-6'-oxo-gentamicin X2 (6'-DOX) + Amino Acid Donor | JI-20A |
| 6'-dehydro-6'-oxo-G418 (6'-DOG) + Amino Acid Donor | JI-20Ba |
Table 2: Site-Directed Mutagenesis of GenB2 (Qualitative Results)
| Mutant | Activity Tested | Result | Reference |
| C9S | Isomerase | Activity Abolished | [1] |
| C9A | Isomerase | Activity Abolished | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of GenB2.
Recombinant Expression and Purification of GenB2 in E. coli
This protocol describes a general method for the expression and purification of His-tagged GenB2.
-
Gene Cloning and Vector Construction:
-
Synthesize the genB2 gene from Micromonospora echinospora with codon optimization for E. coli expression.
-
Clone the gene into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.
-
Verify the construct by DNA sequencing.
-
-
Protein Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to grow the culture for 16-20 hours at a reduced temperature (e.g., 18°C) to enhance protein solubility.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
For long-term storage, dialyze the protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) and store at -80°C.
-
GenB2 Isomerase Activity Assay
This protocol is adapted from the method described by Guo et al. (2014).[1]
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 8.0
-
200 µM substrate (gentamicin C2a or gentamicin C2)
-
20 µM purified GenB2 enzyme
-
-
Prepare a negative control reaction without the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture overnight (approximately 16 hours) at 30°C.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 100 µL of chloroform.
-
Vortex the mixture vigorously to precipitate the protein.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the protein debris.
-
Carefully transfer the aqueous supernatant to a new tube for analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate and product. A C18 column is typically used.
-
The mobile phase can consist of an ion-pairing agent like trifluoroacetic acid (TFA) in a water/acetonitrile gradient.
-
Detection can be performed using a Charged Aerosol Detector (CAD) or by pre-column derivatization followed by UV detection.
-
Site-Directed Mutagenesis of GenB2
This protocol provides a general workflow for creating point mutations in the genB2 gene.
-
Primer Design:
-
Design complementary forward and reverse primers containing the desired mutation (e.g., to change Cys9 to Ser). The mutation should be in the center of the primers, with ~15-20 bp of flanking homologous sequence on each side.
-
-
Mutagenesis PCR:
-
Perform a PCR using a high-fidelity DNA polymerase (e.g., Pfu polymerase) with the wild-type GenB2 expression plasmid as the template and the mutagenic primers.
-
Use a thermal cycling program with a sufficient number of cycles (e.g., 18-25) to amplify the entire plasmid containing the mutation.
-
-
Template Digestion:
-
Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
-
Transformation and Screening:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on an appropriate selective agar plate.
-
Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.
-
X-ray Crystallography of GenB2
The following provides a general outline for the crystallization of GenB2.
-
Protein Preparation:
-
Purify GenB2 to a high degree of homogeneity (>95%) as described in section 4.1.
-
Concentrate the protein to a suitable concentration for crystallization trials (typically 5-15 mg/mL). The final buffer should be low in salt and additives.
-
-
Crystallization Screening:
-
Use commercially available sparse matrix screens to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method. Mix the protein solution with the screen solution in various ratios (e.g., 1:1, 1:2, 2:1).
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and protein concentration to obtain larger, diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model against the diffraction data.
-
Visualizations
Gentamicin Biosynthesis Pathway Focusing on GenB2
Caption: Gentamicin biosynthesis pathway highlighting the dual role of GenB2.
Experimental Workflow for GenB2 Characterization
Caption: A typical experimental workflow for the characterization of GenB2.
Conclusion
GenB2 isomerase is a fascinating enzyme with a critical role in shaping the final composition of the gentamicin antibiotic complex. Its dual functionality as both an isomerase and an aminotransferase, coupled with a unique catalytic mechanism, makes it a compelling target for both fundamental biochemical research and industrial strain improvement programs. While the qualitative aspects of its function are well-understood, a deeper quantitative analysis of its kinetics is warranted to fully elucidate its role in the metabolic network of gentamicin biosynthesis. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of GenB2 for the production of novel and improved aminoglycoside antibiotics.
References
Methodological & Application
Application Notes and Protocols for Gentamicin B in Bacterial Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin B is an aminoglycoside antibiotic that serves as an effective selection agent in bacterial transformation protocols. Its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.[1] Resistance to gentamicin is typically conferred by genes encoding aminoglycoside-modifying enzymes, such as aminoglycoside acetyltransferases (AACs). The aacC1 and aac(3)-IV genes are commonly used resistance markers in molecular cloning vectors.[2][3]
These application notes provide detailed protocols for utilizing this compound as a selection agent, including determining its optimal concentration and its application in bacterial transformation workflows.
Mechanism of Action and Resistance
This compound exerts its bactericidal effect by irreversibly binding to the A-site of the 16S rRNA within the 30S bacterial ribosomal subunit. This interference disrupts the fidelity of protein synthesis, leading to the production of non-functional or toxic proteins and subsequent cell death.
Resistance to this compound is primarily achieved through enzymatic inactivation by aminoglycoside acetyltransferases. These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the antibiotic, preventing it from binding to the ribosome.
Caption: Mechanism of action of this compound.
Caption: Mechanism of this compound resistance.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound as a selection agent.
Table 1: Recommended Working Concentrations of this compound for E. coli
| Application | This compound Concentration (µg/mL) | Reference(s) |
| Plasmid Selection (General) | 15 | |
| Plasmid Selection (DH10Bac) | 7 | |
| Plasmid Selection | 10 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Gentamicin against Susceptible E. coli Strains
| E. coli Strain | MIC Range (µg/mL) | Reference(s) |
| General | 6 - 30 | |
| General | In vivo studies suggest gentamicin is more effective than kanamycin. | [5] |
Note: The optimal concentration of this compound for selection can be strain-dependent and should be determined empirically for new experimental systems. A kill curve or MIC determination is highly recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound sulfate powder.
-
Dissolving: Dissolve the powder in sterile deionized water to a final concentration of 10-50 mg/mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted for determining the MIC of this compound for a specific bacterial strain.
-
Prepare this compound Dilutions:
-
In a sterile 96-well plate, add 100 µL of sterile growth medium (e.g., LB broth) to wells 2 through 12.
-
Add 200 µL of a starting concentration of this compound (e.g., 64 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).
-
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into 3-5 mL of growth medium and incubate with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh growth medium to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculate the Plate: Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours with shaking.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 3: Bacterial Transformation (Heat Shock) with this compound Selection
-
Thaw Competent Cells: Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.
-
Add DNA: Add 1-5 µL of your plasmid DNA (containing a gentamicin resistance gene) to the competent cells. Gently mix by flicking the tube.
-
Incubation on Ice: Incubate the cell-DNA mixture on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for 45-60 seconds.
-
Recovery on Ice: Immediately place the tube back on ice for 2 minutes.
-
Outgrowth: Add 950 µL of pre-warmed SOC or LB medium (without antibiotic) to the tube. Incubate at 37°C for 1 hour with shaking (225-250 rpm).
-
Plating: Plate 100-200 µL of the transformation mixture onto LB agar plates containing the appropriate concentration of this compound (e.g., 7-15 µg/mL).
-
Incubation: Incubate the plates overnight at 37°C.
-
Colony Selection: Pick individual colonies for further analysis.
References
- 1. N-acetyltransferase AAC(3)-I confers gentamicin resistance to Phytophthora palmivora and Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antibiotic resistance cassettes suitable for genetic studies in Borrelia burgdorferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New gentamicin-resistance and lacZ promoter-probe cassettes suitable for insertion mutagenesis and generation of transcriptional fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. teknova.com [teknova.com]
- 5. Comparison of gentamicin and kanamycin alone and in combination with ampicillin in experimental Escherichia coli bacteremia and meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Gentamicin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gentamicin is a broad-spectrum aminoglycoside antibiotic, produced by Micromonospora purpurea, that is widely utilized in cell culture to prevent or eliminate bacterial contamination.[1][2] Its efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as mycoplasma, makes it a valuable tool for maintaining aseptic conditions in experimental settings.[1][3] Unlike some other antibiotics, gentamicin is heat-stable, allowing for its inclusion in autoclaved microbiological growth media.[2] Furthermore, it exhibits a longer half-life in culture media compared to penicillin and streptomycin, maintaining its activity across a broader range of temperatures and pH levels.[1]
Mechanism of Action
Gentamicin exerts its bactericidal effects by irreversibly binding to the 30S subunit of the bacterial ribosome.[2][3][4][5][6] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional or toxic proteins and ultimately resulting in bacterial cell death.[1][4][5] While highly effective against bacteria, it is important to note that at high concentrations or during prolonged exposure, gentamicin can have off-target effects on eukaryotic cells. This is due to the similarity between bacterial ribosomes and mitochondrial ribosomes, which can lead to interference with mitochondrial protein synthesis.[1]
Recommended Concentrations for Cell Culture
The recommended working concentration of gentamicin in eukaryotic cell culture typically ranges from 10 to 50 µg/mL.[1] However, the optimal concentration can vary depending on the specific cell line and the nature of the potential contamination. It is crucial to determine the lowest effective concentration that prevents contamination without causing cytotoxicity to the cultured cells.
| Recommended Concentration (Eukaryotic Cells) | Source |
| 0.5 to 50 µg/mL | R&D Systems, Thermo Fisher Scientific[7] |
| 50 µg/mL | Sigma-Aldrich[3], Applied Biological Materials Inc.[8] |
| 10–50 µg/mL | Laboratory Notes[1] |
Protocol for Determining the Optimal Gentamicin Concentration (Kill Curve Assay)
Due to varying sensitivities of different cell lines to antibiotics, it is essential to perform a kill curve experiment to determine the minimum concentration of gentamicin required to effectively eliminate non-resistant cells.[][10][11][12]
Objective: To determine the lowest concentration of gentamicin that results in complete cell death of the parental cell line within a specified timeframe (typically 7-14 days).
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
Gentamicin solution (stock solution, e.g., 10 mg/mL or 50 mg/mL)
-
24-well or 96-well cell culture plates
-
Trypan blue solution or a cell viability assay kit (e.g., MTT, XTT)
-
Incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow Diagram
Caption: Workflow for determining the optimal Gentamicin concentration using a kill curve assay.
Procedure:
-
Cell Plating:
-
One day prior to starting the experiment, seed the parental cells in a 24-well plate at a density that will result in approximately 30-50% confluency on the day of treatment.[10] For adherent cells, a typical density is 0.8-2.5 x 10^5 cells/mL, and for suspension cells, it is 2.5-4.5 x 10^5 cells/mL.[]
-
-
Preparation of Gentamicin Dilutions:
-
Treatment:
-
Aspirate the existing medium from the wells and replace it with the medium containing the different concentrations of gentamicin. Include a "no antibiotic" control.[11]
-
-
Incubation and Monitoring:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Observe the cells daily under a microscope for signs of cytotoxicity, such as changes in morphology, detachment, or the presence of cellular debris.[10]
-
Replace the selective medium every 2-3 days to maintain the antibiotic concentration, as gentamicin is stable at 37°C for about 5 days.[3][10][11]
-
Continue the incubation for 7 to 14 days. Slower-growing cell lines may require a longer incubation period.[][10]
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, determine the percentage of viable cells in each well. This can be done using:
-
Trypan Blue Exclusion Assay: Trypsinize and resuspend the cells, then mix with trypan blue and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
MTT or other viability assays: These colorimetric assays measure the metabolic activity of the cells, providing a quantitative measure of cell viability.[]
-
-
-
Determination of Optimal Concentration:
-
The optimal concentration of gentamicin for selection is the lowest concentration that results in 100% cell death within the desired timeframe (e.g., 7-10 days).[][12] This concentration can then be used in subsequent experiments for the selection of stably transfected cells.
-
Cytotoxicity and Off-Target Effects
While generally well-tolerated at recommended concentrations, high doses of gentamicin can be cytotoxic to mammalian cells.[1] Studies have shown that gentamicin can induce cytotoxicity in a concentration-dependent manner.[13][14] For example, in Vero cells, a significant decrease in viability was observed at concentrations of 2000 µg/mL and higher.[14] Therefore, it is critical to use the lowest effective concentration to minimize potential adverse effects on the cells of interest.
Stability and Storage
Gentamicin solutions should be stored at 2-8°C.[8] The antibiotic is stable in culture medium at 37°C for approximately 5 days.[3] It is important to consider this stability when planning media changes for long-term experiments.
Gentamicin is a robust and effective antibiotic for controlling bacterial contamination in cell culture. By following the recommended guidelines and, most importantly, by empirically determining the optimal concentration for each specific cell line through a kill curve assay, researchers can ensure the integrity of their cultures and the reliability of their experimental results. The use of the appropriate concentration will minimize the risk of cytotoxicity and other off-target effects, thereby safeguarding the physiological relevance of the in vitro model.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Gentamicin - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Gentamicin (50 mg/mL) 10 x 10 mL | Buy Online | Gibco™ | thermofisher.com [thermofisher.com]
- 8. Gentamicin | Applied Biological Materials Inc. [abmgood.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. scribd.com [scribd.com]
- 12. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of a Gentamicin B Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gentamicin is an aminoglycoside antibiotic complex produced by Micromonospora purpurea. This complex is a mixture of several related components, including Gentamicin C1, C1a, C2, C2a, and B. Gentamicin B, also known as betamicin, is a significant component and a biosynthetic intermediate in the gentamicin family of antibiotics.[] Like other aminoglycosides, this compound functions by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit.[]
This document provides a detailed protocol for the preparation of a sterile, aqueous stock solution of this compound for use in various research applications, including cell culture and antimicrobial studies.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₈N₄O₁₀ | [2][3][4] |
| Molecular Weight | 482.5 g/mol | [2] |
| Appearance | White to pale yellow solid/powder | [5] |
| Solubility | Freely soluble in water | [5] |
| Stability | Stable in light, air, and heat. Optimal pH range for stability is 4.5 to 7.0. | [5][6] |
Health and Safety Precautions
Gentamicin and its components are potent antibiotics and may have toxic effects. It is crucial to handle the compound and its solutions with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and gloves when handling this compound powder and solutions.[7]
-
Toxicity: Aminoglycosides can be nephrotoxic (harmful to the kidneys) and ototoxic (harmful to the inner ear).[8][9][10][11] Avoid inhalation of the powder and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[8]
-
Handling: Use a chemical fume hood when weighing out the powder to avoid inhalation. Handle in accordance with good industrial hygiene and safety practices.[9]
-
Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution
This protocol details the preparation of 10 mL of a 10 mg/mL sterile stock solution of this compound.
Materials:
-
This compound powder (CAS: 36889-15-3)
-
Sterile, deionized, or Milli-Q water
-
15 mL sterile conical centrifuge tubes
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes (e.g., 10 mL)
-
Sterile microcentrifuge tubes for aliquoting
-
Vortex mixer (optional)
-
Analytical balance and weigh paper
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), prepare all materials.
-
Weighing this compound: Carefully weigh out 100 mg of this compound powder using an analytical balance.
-
Dissolving this compound: Transfer the weighed powder into a 15 mL sterile conical tube. Using a sterile serological pipette, add 9 mL of sterile water to the tube.
-
Mixing: Tightly cap the tube and mix by inverting or vortexing until the this compound powder is completely dissolved.[7] Gentamicin compounds are generally readily soluble in water.[5][7]
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a new sterile 15 mL conical tube or directly into sterile microcentrifuge tubes for aliquoting.[7] This step is crucial for removing any potential bacterial contamination.[7]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 0.5 mL or 1 mL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can affect the stability of the solution.
-
Labeling: Clearly label all aliquots with the name of the compound (this compound), concentration (10 mg/mL), preparation date, and your initials.
Storage and Stability
Proper storage is essential to maintain the efficacy of the this compound stock solution.
| Storage Condition | Duration | Notes |
| -20°C | Several months to 1 year | Recommended for long-term storage.[7][12] |
| 2-8°C | Up to 30 days | Suitable for short-term storage.[13] |
| Room Temperature (approx. 25°C) | Up to 24 hours for diluted solutions | [14] |
Avoid repeated freeze-thaw cycles. Protect from light.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 2. This compound | C19H38N4O10 | CID 11754987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 36889-15-3 [chemicalbook.com]
- 4. This compound | 43169-50-2 [chemicalbook.com]
- 5. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. usp-pqmplus.org [usp-pqmplus.org]
- 10. Gentamicin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. GENTAMICIN injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 12. Gentamicin Stock Solution [novoprolabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. globalrph.com [globalrph.com]
Application Notes and Protocols: Gentamicin B for In Vitro Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin B, a component of the larger gentamicin complex, is an aminoglycoside antibiotic that potently inhibits bacterial protein synthesis. Its primary mechanism of action involves binding to the 30S ribosomal subunit, thereby interfering with the translation of mRNA into proteins.[1] This specific mode of action makes this compound a valuable tool for in vitro studies aimed at understanding bacterial translation, screening for novel antibacterial agents, and investigating the downstream cellular consequences of protein synthesis inhibition. These application notes provide a detailed protocol for utilizing this compound in an in vitro protein synthesis inhibition assay, along with relevant quantitative data and pathway diagrams.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. This interaction induces a conformational change in the ribosome, leading to several detrimental effects on protein synthesis, including:
-
Miscoding: The binding of this compound causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibition of Translocation: It can impede the movement of the ribosome along the mRNA molecule.
-
Premature Termination: The antibiotic can also cause the premature release of the polypeptide chain.
The culmination of these effects is the production of non-functional or truncated proteins, ultimately leading to bacterial cell death.
Quantitative Data: In Vitro Inhibition of Protein Synthesis
The inhibitory activity of this compound and its related congeners has been quantified in various in vitro systems. The following table summarizes the half-maximal inhibitory concentrations (IC50) of different gentamicin components against bacterial, mitochondrial, and cytoplasmic ribosomes.
| Gentamicin Component | Bacterial Ribosome IC50 (µM) | Mitochondrial Ribosome (Mit13) IC50 (µM) | Cytoplasmic Ribosome (Cyt14) IC50 (µM) |
| Gentamicin B1 | 0.6 | >100 | >100 |
| Gentamicin C1 | 1.8 | >100 | >100 |
| Gentamicin C1a | 0.4 | 100 | >100 |
| Gentamicin C2 | 0.3 | 25 | >100 |
| Gentamicin C2a | 0.2 | 50 | >100 |
| Gentamicin C2b | 1.8 | >100 | >100 |
| Gentamicin X2 | 10 | >100 | >100 |
Data sourced from a study utilizing cell-free translation assays with bacterial ribosomes and hybrid ribosomes carrying the decoding A site of human mitochondrial and cytoplasmic ribosomes.[2]
Experimental Protocols
Preparation of this compound Stock Solution
A sterile stock solution of this compound is essential for accurate and reproducible in vitro experiments.
Materials:
-
This compound sulfate powder
-
Sterile, nuclease-free water
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
0.22 µm syringe filter
Protocol:
-
Accurately weigh the desired amount of this compound sulfate powder. Note that commercial gentamicin is often a mixture; for specific studies on this compound, it is crucial to obtain the purified component.[3] The potency of gentamicin sulfate powder is typically provided by the manufacturer (e.g., µg of Gentamicin base per mg of powder).[4] This information is critical for calculating the precise concentration.
-
Dissolve the powder in sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).[5][6]
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
In Vitro Protein Synthesis Inhibition Assay using a Luciferase Reporter
This protocol describes a cell-free protein synthesis assay using a luciferase reporter gene to quantify the inhibitory effect of this compound. This method offers high sensitivity and is amenable to high-throughput screening.[7][8]
Materials:
-
E. coli S30 extract-based cell-free transcription-translation system (commercial kits are available from suppliers like Promega, NEB, or Thermo Fisher Scientific).[9][10][11]
-
Plasmid DNA encoding firefly luciferase under the control of a suitable promoter (e.g., T7).
-
This compound stock solution.
-
Nuclease-free water.
-
Luciferase assay reagent (containing luciferin).
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
Luminometer.
Protocol:
-
Reaction Setup:
-
On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acid mix, and energy source, as per the manufacturer's instructions for the cell-free expression system.
-
Add the luciferase plasmid DNA to the master mix to a final concentration recommended by the kit manufacturer.
-
-
This compound Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in nuclease-free water to achieve the desired final concentrations in the assay.
-
-
Assay Plate Preparation:
-
In an opaque-walled 96-well plate, add the desired volume of the master mix to each well.
-
Add the appropriate volume of the this compound dilutions to the respective wells. Include a vehicle control (water) and a positive control for inhibition (e.g., another known protein synthesis inhibitor like kanamycin or chloramphenicol).
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the cell-free system manufacturer.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no DNA).
-
Normalize the luminescence signal of the this compound-treated wells to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. Gentamicin Stock Solution [novoprolabs.com]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. 無細胞タンパク質発現 | in vitro 翻訳 | 無細胞発現 [promega.jp]
- 11. Rapid Translation System 100 E.coli High Yield Kit - In vitro protein-expression kit - 24 reactions - [dutscher.com]
Application of Gentamicin B in Molecular Biology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin, an aminoglycoside antibiotic, is a well-established tool in molecular biology research, primarily utilized for its bactericidal properties to prevent contamination in cell cultures. While the commercially available gentamicin is a mixture of several related compounds, including gentamicins C1, C1a, C2, and C2a, the specific component Gentamicin B and its unique applications have been a subject of interest and some confusion in the scientific community. This document provides detailed application notes and protocols for the use of gentamicin in molecular biology, with a special focus on clarifying the role and application of this compound.
Gentamicin as a Broad-Spectrum Antibiotic in Cell Culture
One of the most common applications of gentamicin in molecular biology is its use as a preventative measure against bacterial contamination in eukaryotic cell cultures. Its broad spectrum of activity against both gram-positive and gram-negative bacteria, combined with its stability, makes it a valuable reagent.
Mechanism of Action
Gentamicin exerts its bactericidal effect by binding to the 30S subunit of the bacterial ribosome.[1][] This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.[][3][4]
References
Application Notes and Protocols: Gentamicin for Preventing Bacterial Contamination in Sterile Cultures
Introduction
Gentamicin is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora purpurea.[1][2] It is widely utilized in research laboratories as an agent to prevent bacterial contamination in sterile cell and tissue cultures.[1] The commercially available form is typically Gentamicin Sulfate, a water-soluble salt.[2][3] Gentamicin is a complex of three major components: C1, C1a, and C2.[4] Its efficacy against a wide range of Gram-positive and Gram-negative bacteria, coupled with its heat stability, makes it a valuable tool for cell culture applications.[1][5] This document provides detailed application notes and protocols for the effective use of Gentamicin in preventing bacterial contamination while considering its potential effects on cultured cells.
Mechanism of Action
Gentamicin exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[6][7] This binding interferes with the proofreading process, leading to the misreading of mRNA codons during protein synthesis.[3] The resulting production of nonfunctional or toxic proteins, along with premature termination of translation, disrupts the bacterial cell membrane and leads to cell death.[3][7] This mechanism is concentration-dependent, where higher concentrations result in more rapid and extensive bacterial killing.[8]
Caption: Mechanism of bactericidal action of Gentamicin.
Application Notes
Spectrum of Activity
Gentamicin is effective against a broad range of bacteria commonly found as contaminants in cell culture.
-
Gram-Negative Bacteria: High activity against species such as Pseudomonas aeruginosa, Proteus, Escherichia coli, Klebsiella, Enterobacter, and Serratia.[1][6]
-
Gram-Positive Bacteria: Effective against Staphylococcus species. It exhibits weaker efficacy against Streptococcus and Enterococcus when used alone but has a synergistic effect when combined with cell wall-active antibiotics like penicillin.[6]
-
Ineffective Against: Anaerobic bacteria, as its transport into the bacterial cell is an oxygen-dependent process.[8] It is also ineffective against mycoplasma, which lack a cell wall, and fungi.[9]
Recommended Working Concentrations
The optimal concentration of Gentamicin can vary depending on the cell line and experimental conditions. It is crucial to use the lowest effective concentration to minimize potential cytotoxicity.
| Application | Recommended Concentration | Reference |
| Eukaryotic Cell Culture (Routine Use) | 50 µg/mL | [4] |
| Prokaryotic Cell Culture | 15 µg/mL | [4] |
| Gentamicin Protection Assay | 8 - 128 µg/mL (empirically determined) | [10] |
Note: It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Stability
Gentamicin is one of the few heat-stable antibiotics, remaining active even after autoclaving, which makes it particularly useful in the preparation of some microbiological growth media.[1][5] A solution of Gentamicin at 1 mg/mL in water is stable for 30 days when stored at 2-8°C. The recommended solution is stable at 37°C for 5 days.[4]
Potential Cytotoxicity and Off-Target Effects
While Gentamicin targets bacterial ribosomes, it can have off-target effects on eukaryotic cells, particularly at higher concentrations or with prolonged exposure. These effects are cell-type dependent and should be considered when designing experiments.[11][12]
-
Mitochondrial Damage: Gentamicin can inhibit mitochondrial protein synthesis, leading to increased production of reactive oxygen species (ROS), oxidative DNA damage, and a shift towards aerobic glycolysis.[11]
-
Altered Cell Metabolism: Studies have shown that Gentamicin can increase lactate production and upregulate the expression of hypoxia inducer factor 1 alpha (HIF1a) and various glycolytic enzymes in mammalian cell lines.[11]
-
Cytotoxicity: High concentrations can lead to a decrease in cell viability and an increase in cytotoxicity.[13][14][15] It is important to empirically determine the sensitivity of your specific cell line.
Caption: Potential off-target effects of Gentamicin in eukaryotic cells.
Quantitative Cytotoxicity Data
The following table summarizes published data on the cytotoxic effects of Gentamicin on various mammalian cell lines.
| Cell Line | Assay | Concentration | Effect | Reference |
| BHK-21 (Baby Hamster Kidney) | Microscopic evaluation, MTT | > 500 µg/mL | Statistically significant decrease in vital cells. | [13] |
| Vero (Monkey Kidney) | MTT | 500 µg/mL | 89.2% viability | [15] |
| 1000 µg/mL | 79.5% viability | [15] | ||
| 2000 µg/mL | 34.6% viability (significant decrease) | [15] | ||
| UB/Oc-2 (Mouse Cochlear) | MTT, LDH | 750 µM | ~53% viability, increased cytotoxicity. | [14] |
| MCF-12A, MCF-7, MDA-MB-231 (Human Mammary) | Lactate Assay, 8-OHdG Assay | 50 µg/mL | Increased lactate production and DNA oxidative damage. | [11] |
Experimental Protocols
Protocol 1: Preparation of Gentamicin Stock Solution (50 mg/mL)
This protocol describes the preparation of a sterile, concentrated stock solution from Gentamicin Sulfate powder.
Materials:
-
Gentamicin Sulfate powder (USP grade)
-
Sterile, deionized water or cell culture grade water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the appropriate amount of Gentamicin Sulfate powder. Note: The potency of Gentamicin powder is expressed in µg/mg. Adjust the weight based on the potency specified on the Certificate of Analysis to achieve the desired final concentration of active Gentamicin base.
-
Add the powder to a sterile 50 mL conical tube.
-
Add a small volume of sterile water to dissolve the powder completely.
-
Once dissolved, bring the final volume to the desired level with sterile water to achieve a concentration of 50 mg/mL. For example, to make 10 mL of stock solution, add the powder to a final volume of 10 mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the stock solution at 2-8°C for short-term use (up to one month) or at -20°C for long-term storage.[4]
Protocol 2: Routine Use for Contamination Prevention
This protocol outlines the standard procedure for adding Gentamicin to cell culture medium.
Materials:
-
Complete cell culture medium
-
Gentamicin stock solution (50 mg/mL)
-
Sterile serological pipettes
Procedure:
-
Thaw an aliquot of the 50 mg/mL Gentamicin stock solution.
-
To achieve a final working concentration of 50 µg/mL, add 1 mL of the 50 mg/mL stock solution to 1 liter of cell culture medium (1:1000 dilution).
-
Mix the medium thoroughly by gentle inversion to ensure even distribution of the antibiotic.
-
The medium is now ready for use. Store the supplemented medium at 2-8°C.
Protocol 3: Gentamicin Protection Assay
This assay is used to quantify the number of viable intracellular bacteria after infecting a monolayer of cultured cells. It relies on Gentamicin to kill extracellular bacteria without penetrating the host cells to affect the internalized bacteria.[16]
Caption: Experimental workflow for a Gentamicin Protection Assay.
Materials:
-
Confluent monolayer of adherent cells in a multi-well plate
-
Bacterial culture in the logarithmic growth phase
-
Culture medium with and without serum
-
Gentamicin stock solution
-
Sterile Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., sterile water or 0.1% Triton X-100 in PBS)
-
Appropriate agar plates for bacterial culture
Procedure:
-
Infection: Remove the culture medium from the host cells. Infect the monolayer with bacteria suspended in serum-free medium at a predetermined multiplicity of infection (MOI).
-
Synchronization: Centrifuge the plate at low speed (e.g., 700 x g for 10 minutes) to facilitate bacterial contact with the cells.
-
Invasion: Incubate the plate at 37°C for the desired invasion period (e.g., 30-60 minutes).
-
Kill Extracellular Bacteria: Aspirate the infection medium and wash the cells three times with sterile PBS. Add fresh, pre-warmed complete medium containing a bactericidal concentration of Gentamicin (concentration must be optimized, typically 50-100 µg/mL).
-
Incubation: Incubate for 1-2 hours at 37°C to ensure all extracellular bacteria are killed.[16]
-
Recovery of Intracellular Bacteria: Aspirate the Gentamicin-containing medium and wash the cells three times with sterile PBS to remove any residual antibiotic.
-
Cell Lysis: Add a sufficient volume of lysis buffer to each well and incubate for 5-10 minutes at room temperature to lyse the host cells and release the intracellular bacteria.
-
Enumeration: Collect the lysate, perform serial dilutions in sterile PBS, and plate the dilutions onto appropriate agar plates.
-
Quantification: Incubate the plates overnight at the optimal temperature for bacterial growth. Count the number of Colony Forming Units (CFU) to determine the number of viable intracellular bacteria.
Protocol 4: General Cytotoxicity Testing (MTT Assay)
This protocol provides a general workflow to determine the cytotoxic effects of Gentamicin on a specific cell line using a colorimetric MTT assay, which measures cell metabolic activity.
Materials:
-
Adherent cells
-
96-well cell culture plates
-
Complete culture medium
-
Gentamicin stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Gentamicin in complete culture medium. Remove the old medium from the cells and add the Gentamicin-containing medium. Include untreated control wells (medium only) and blank wells (medium without cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the Gentamicin concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
References
- 1. Gentamicin - Wikipedia [en.wikipedia.org]
- 2. usp-pqmplus.org [usp-pqmplus.org]
- 3. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. goldbio.com [goldbio.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 10. Frontiers | Impact of Gentamicin Concentration and Exposure Time on Intracellular Yersinia pestis [frontiersin.org]
- 11. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Gentamicin Concentration and Exposure Time on Intracellular - Research - Institut Pasteur [research.pasteur.fr]
- 13. office2.jmbfs.org [office2.jmbfs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Gentamicin Protection Assay to Determine the Number of Intracellular Bacteria during Infection of Human TC7 Intestinal Epithelial Cells by Shigella flexneri - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gentamicin in Drug Sensitivity Testing
For Researchers, Scientists, and Drug Development Professionals
Topic: Utilization of Gentamicin in Microbiological Drug Sensitivity Testing with a focus on its constituent components, including Gentamicin B.
Introduction
Gentamicin is a broad-spectrum aminoglycoside antibiotic widely employed in the treatment of severe infections caused by Gram-negative bacteria and some Gram-positive organisms.[1][2] It is a complex mixture of structurally related aminoglycoside components, primarily the Gentamicin C group (C1, C1a, C2, and C2a), which constitutes approximately 80% of the mixture and exhibits the highest antibacterial potency.[2] The remaining 20% includes minor components such as Gentamicin A, B, and X.[2]
While the Gentamicin complex is routinely used in antimicrobial susceptibility testing (AST), the individual components, such as this compound, are not typically isolated for this purpose in clinical or research settings. These application notes will provide detailed protocols for the use of the Gentamicin complex in drug sensitivity tests and discuss the known roles and activities of its various components, including the distinct functions of Gentamicin B1.
Mechanism of Action
Gentamicin exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[1][2] This binding interferes with protein synthesis in two primary ways: it impairs the ribosome's ability to accurately read the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it inhibits the translocation of the ribosome along the mRNA.[3][4] The resulting non-functional or toxic proteins disrupt the bacterial cell membrane and other vital cellular processes, ultimately leading to cell death.
The Role of this compound
This compound is a minor component of the gentamicin complex. While not typically used in isolation for routine antibacterial susceptibility testing, a specific variant, Gentamicin B1, has been shown to have significant activity in promoting the read-through of premature termination codons (PTCs) or nonsense mutations.[5] This distinct biological activity makes it a compound of interest in research for genetic disorders caused by such mutations, rather than for its direct bactericidal properties in a clinical setting.[5]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the Gentamicin complex against common Gram-positive and Gram-negative bacteria. These values are essential for interpreting the results of susceptibility testing.
Table 1: MIC of Gentamicin Complex against Gram-Positive Bacteria
| Bacterial Species | ATCC Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.12 - 1 |
| Enterococcus faecalis | ATCC 29212 | 4 - 16 |
Data sourced from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
Table 2: MIC of Gentamicin Complex against Gram-Negative Bacteria
| Bacterial Species | ATCC Strain | MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.25 - 1 |
| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 2 |
| Klebsiella pneumoniae | - | 0.5 - 1 |
Data sourced from various research articles and CLSI guidelines.[6][7]
Experimental Protocols
The following are standardized protocols for determining the susceptibility of bacteria to the Gentamicin complex.
Broth Microdilution Method for MIC Determination
This method is considered the gold standard for determining the MIC of an antibiotic.[8]
Materials:
-
Gentamicin sulfate powder, USP grade
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Gentamicin Stock Solution: Prepare a stock solution of Gentamicin in sterile distilled water.
-
Serial Dilutions: Perform serial twofold dilutions of the Gentamicin stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the Gentamicin dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Gentamicin that completely inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Method
This is a widely used qualitative method for determining antibiotic susceptibility.[8]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Gentamicin-impregnated disks (10 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even growth.
-
Disk Application: Aseptically apply a Gentamicin (10 µg) disk to the surface of the inoculated agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition around the disk in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI or EUCAST guidelines.
Interpretation of Results
The interpretation of MIC values and zone diameters should be performed according to the latest guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These guidelines provide breakpoints for categorizing an isolate as susceptible, intermediate, or resistant to Gentamicin.
Conclusion
Gentamicin remains a critical antibiotic for treating serious bacterial infections. Standardized antimicrobial susceptibility testing using methods like broth microdilution and disk diffusion is essential for guiding appropriate clinical use. It is important for researchers and clinicians to recognize that commercially available Gentamicin is a complex of multiple components, with the Gentamicin C series being the most active antibacterial constituents. While this compound is a minor component and not used in isolation for routine susceptibility testing, its unique biological activities, such as the suppression of nonsense mutations by Gentamicin B1, highlight the diverse functionalities within this antibiotic complex and warrant further investigation for novel therapeutic applications. Should a specific research need arise to evaluate the antimicrobial properties of isolated this compound, the protocols outlined for the Gentamicin complex can be adapted, though this is not standard practice.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Gentamicin - Wikipedia [en.wikipedia.org]
- 3. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]
- 5. Gentamicin B1 is a minor gentamicin component with major nonsense mutation suppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of three different methods for susceptibility testing of gentamicin in carbapenem resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gentamicin in Baculovirus Expression Systems
Introduction
The Baculovirus Expression Vector System (BEVS) is a powerful and widely used method for producing high levels of recombinant proteins in insect cells. A critical factor for the success of this system is the maintenance of aseptic conditions to prevent microbial contamination. Bacterial contamination is a common issue in insect cell culture, which can lead to reduced cell viability, decreased protein yields, and ultimately, loss of valuable experiments. Gentamicin, an aminoglycoside antibiotic, is frequently used as a preventative measure to control the growth of gram-positive and gram-negative bacteria.
These application notes provide a detailed protocol for the use of Gentamicin in baculovirus expression systems to prevent and control bacterial contamination.
Mechanism of Action
Gentamicin works by binding to the 30S subunit of the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately bacterial cell death. It is important to note that Gentamicin does not affect insect cells or the baculovirus itself, as they have eukaryotic ribosomes which are structurally different from bacterial ribosomes.
Data Summary
The following table summarizes the recommended concentrations and key considerations for using Gentamicin in baculovirus expression systems.
| Parameter | Recommendation | Notes |
| Working Concentration | 10 - 50 µg/mL | The optimal concentration may vary depending on the specific insect cell line and the severity of the contamination. It is recommended to start with a lower concentration and increase if necessary. |
| Stock Solution Concentration | 10 - 50 mg/mL | Prepare in sterile deionized water or phosphate-buffered saline (PBS). |
| Storage of Stock Solution | -20°C | Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Routine Prophylactic Use | 10 µg/mL | For routine prevention of bacterial contamination in healthy cultures. |
| Treatment of Contaminated Cultures | 25 - 50 µg/mL | For treating existing bacterial contamination. The success of treatment depends on the extent of contamination. It is often advisable to discard heavily contaminated cultures. |
| Effect on Insect Cells | Generally low toxicity at recommended concentrations. | High concentrations or prolonged use may have some cytotoxic effects on certain insect cell lines. It is good practice to test the effect of the desired concentration on cell viability. |
| Effect on Protein Expression | No direct impact on recombinant protein expression. | However, uncontrolled bacterial contamination can severely reduce protein yields. |
Experimental Protocols
1. Preparation of Gentamicin Stock Solution
-
Weigh out the required amount of Gentamicin sulfate powder in a sterile container.
-
Under aseptic conditions (e.g., in a laminar flow hood), dissolve the powder in sterile deionized water or PBS to a final concentration of 10 mg/mL or 50 mg/mL.
-
Ensure the powder is completely dissolved by gentle vortexing or inversion.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C.
2. Routine Use of Gentamicin for Prevention of Bacterial Contamination
-
Thaw a frozen aliquot of the Gentamicin stock solution at room temperature.
-
Before use, gently mix the stock solution by inversion.
-
Add the Gentamicin stock solution to the complete insect cell culture medium to achieve the desired final working concentration (typically 10 µg/mL). For example, to prepare 100 mL of medium with 10 µg/mL Gentamicin from a 10 mg/mL stock solution, add 100 µL of the stock solution to the 100 mL of medium.
-
Use this medium for all routine subculturing of insect cells.
-
Monitor the cell cultures regularly for any signs of contamination.
3. Treatment of a Contaminated Insect Cell Culture
-
As soon as bacterial contamination is suspected (e.g., cloudy medium, sudden drop in pH, microscopic observation of bacteria), isolate the contaminated flask or plate to prevent cross-contamination.
-
Take a small sample of the culture for microscopic examination to confirm the presence of bacteria.
-
If the contamination is not extensive, you may attempt to treat it. Discard heavily contaminated cultures.
-
Prepare insect cell culture medium containing a higher concentration of Gentamicin (e.g., 25-50 µg/mL).
-
Centrifuge the contaminated cell suspension at a low speed (e.g., 100 x g for 5 minutes) to pellet the insect cells.
-
Carefully aspirate the contaminated supernatant without disturbing the cell pellet.
-
Gently resuspend the cell pellet in the fresh medium containing the treatment concentration of Gentamicin.
-
Transfer the cell suspension to a new, sterile culture vessel.
-
Incubate the culture under standard conditions and monitor daily for the reduction of bacterial contamination and the recovery of the insect cells.
-
If the treatment is successful, the medium should become clear, and the insect cells should resume normal growth. After 2-3 passages in the treatment medium, the Gentamicin concentration can be reduced to the prophylactic level (10 µg/mL).
Visualizations
Caption: Workflow for the preparation and use of Gentamicin for contamination control in insect cell culture.
Caption: Overview of the baculovirus expression workflow with the integration of Gentamicin for contamination control.
Troubleshooting & Optimization
Troubleshooting low efficiency of Gentamicin B selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Gentamicin B (G418) selection for the generation of stable cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (G418)?
This compound, also known as G418 or Geneticin, is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3][4] It binds to the 80S ribosomal subunit, disrupting the elongation step of polypeptide synthesis.[2][4] Resistance to G418 is conferred by the neomycin resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase (APH 3' II).[1][5] This enzyme inactivates G418 by phosphorylation, allowing cells expressing the neo gene to survive in its presence.[1][6]
Q2: What is the recommended concentration of G418 for selection?
The optimal concentration of G418 is highly dependent on the cell line being used, as different cells have varying levels of sensitivity.[7][8][9] It is crucial to determine the minimum concentration required to kill non-transfected cells by performing a kill curve experiment before starting a selection experiment.[7][8][10] Using a concentration that is too high can lead to off-target effects, while a concentration that is too low will result in incomplete selection.[6][10]
Q3: How long does G418 selection typically take?
The duration of G418 selection can vary, but it generally takes 10 to 14 days for non-resistant cells to die.[9][11] Some protocols suggest that control cells should die within 5-7 days, allowing resistant colonies to form within 10-14 days.[6] The process is often faster with rapidly dividing cells.[6]
Q4: Can I use G418 for transient transfection experiments?
G418 is used for the selection of stably transfected cells, where the plasmid DNA is integrated into the host cell's genome. It is not suitable for transient transfection experiments, as the non-integrated plasmid will be lost over time, and the cells will not have stable expression of the resistance gene.
Q5: My G418 selection is not working, and even the negative control cells are surviving. What could be the problem?
There are several potential reasons for this issue:
-
Incorrect G418 Concentration: The G418 concentration may be too low for your specific cell line. It is essential to perform a kill curve to determine the optimal concentration.[7][8]
-
Inactive G418: The G418 may have lost its potency due to improper storage or handling, such as repeated freeze-thaw cycles or prolonged storage at 4°C after being added to the media.[12][13]
-
High Cell Density: A high cell density can lead to the "community effect," where dying cells release substances that can protect neighboring cells from the antibiotic.[6][14][15] Seeding cells at a lower density can help mitigate this.[16]
-
Media Components: Certain components in the cell culture media may interfere with G418 activity.[13][17]
Troubleshooting Guide
Issue 1: Low Efficiency of Selection - Few or No Resistant Colonies
If you are observing a very low number of resistant colonies or none at all, consider the following troubleshooting steps:
-
Verify Transfection Efficiency: Ensure that your initial transfection was successful. This can be checked by co-transfecting a reporter gene (e.g., GFP) and observing its expression 24-48 hours post-transfection.
-
Optimize G418 Concentration: A suboptimal G418 concentration is a common cause of poor selection. Perform a kill curve to determine the ideal concentration for your cells.
-
Plasmid Linearization: Linearizing the plasmid before transfection can increase the frequency of stable integration into the host genome.[16]
-
Promoter Silencing: The promoter driving the expression of the neomycin resistance gene might be silenced in your cell line.[16] This is particularly common with viral promoters like CMV in certain cell types.[16] Consider using a different promoter or a cell line where the promoter is known to be active.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before and during transfection and selection.
Issue 2: High Background of Non-Resistant Cells
If you are seeing a high number of surviving cells that do not express your gene of interest, this indicates incomplete selection.
-
Increase G418 Concentration: The G418 concentration may be too low to effectively kill all non-transfected cells. Refer to your kill curve data to see if a higher concentration is warranted.
-
Extend Selection Duration: It may take longer than expected for all non-resistant cells to die. Continue the selection for a few more days, ensuring you are replacing the medium with fresh G418 regularly.
-
Reduce Cell Plating Density: High cell density can protect non-resistant cells.[6][15] Plate your cells at a lower density to ensure adequate exposure to the antibiotic.
-
Check for Satellite Colonies: Satellite colonies are small colonies of non-resistant cells that grow around a resistant colony. This can happen if the resistant cells secrete the resistance enzyme, inactivating the G418 in the immediate vicinity. If this is an issue, you may need to pick individual colonies and re-plate them at a lower density.
Data Presentation
Table 1: Recommended G418 Concentration Ranges for Different Cell Types
| Cell Type | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) | Reference(s) |
| Mammalian Cells | 100 - 2000 | 200 - 500 | [3][6][7][17] |
| Plant Cells | 10 - 100 | 10 | [6] |
| Yeast | 500 - 1000 | Not specified | [3][6] |
| Bacteria | Not applicable | Not applicable | [6] |
| Dictyostelium | 10 - 100 | Not specified | [6] |
Note: These are general ranges. The optimal concentration for your specific cell line must be determined experimentally through a kill curve analysis.
Experimental Protocols
Protocol 1: Determining the Optimal G418 Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of G418 required to kill your non-transfected host cell line.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
G418 stock solution
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the parental cells in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 20-25% confluency).[4] Allow the cells to adhere overnight.
-
Prepare G418 Dilutions: The next day, prepare a series of G418 dilutions in complete culture medium. A common range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[6][8]
-
Antibiotic Addition: Remove the existing medium from the cells and replace it with the medium containing the different G418 concentrations. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the plate at 37°C in a CO2 incubator.
-
Medium Replacement: Replenish the selective medium every 2-3 days.[7][8]
-
Monitor Cell Viability: Observe the cells daily for signs of toxicity and death. You can quantify cell viability at regular intervals (e.g., every 2 days) using a method like Trypan Blue exclusion or a viability assay (e.g., MTT).
-
Determine Optimal Concentration: The optimal G418 concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.[8][18]
Mandatory Visualizations
Caption: Workflow for generating a stable cell line using G418 selection.
Caption: Troubleshooting decision tree for low G418 selection efficiency.
References
- 1. G418 - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. agscientific.com [agscientific.com]
- 5. gentarget.com [gentarget.com]
- 6. astralscientific.com.au [astralscientific.com.au]
- 7. takara.co.kr [takara.co.kr]
- 8. abo.com.pl [abo.com.pl]
- 9. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. G418 Kill curve protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of G418 selection efficiency by cell-cell interaction in transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. wiki.phagocytes.ca [wiki.phagocytes.ca]
Technical Support Center: Optimizing Gentamicin B Concentration to Reduce Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize gentamicin B concentration in experimental settings, aiming to minimize cytotoxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of gentamicin-induced cytotoxicity?
A1: Gentamicin-induced cytotoxicity is multifactorial, primarily affecting renal proximal tubular cells and inner ear hair cells. The core mechanisms include:
-
Induction of Apoptosis: Gentamicin can trigger programmed cell death by activating pathways involving caspases and protein kinase C (PKC).
-
Mitochondrial Dysfunction: It can damage mitochondria, leading to the release of cytochrome c, which is a key step in the intrinsic apoptotic pathway.
-
Oxidative Stress: The antibiotic can increase the production of reactive oxygen species (ROS), leading to cellular damage.
-
Endoplasmic Reticulum (ER) Stress: Gentamicin accumulation can cause ER stress and trigger the unfolded protein response, which can lead to cell death if unresolved.
Q2: Do different components of the gentamicin complex have varying levels of cytotoxicity?
A2: Yes, studies have shown that the individual components of the gentamicin complex exhibit different cytotoxic potentials. For instance, research suggests that gentamicin C2 is more cytotoxic than gentamicin C1a and C2a. While specific quantitative data for this compound is not as prevalent in the literature, it is crucial to determine its cytotoxic profile in your specific experimental model.
Q3: What is a recommended starting concentration range for evaluating this compound cytotoxicity?
A3: For initial in vitro cytotoxicity screening of a purified gentamicin component like this compound, a broad concentration range is recommended to establish a dose-response curve. A typical starting range could be from 1 µg/mL to 1000 µg/mL. The optimal concentration will be highly dependent on the cell line and the duration of exposure.
Q4: Which cell viability assays are most suitable for assessing gentamicin-induced cytotoxicity?
A4: Several assays can be used to measure cell viability and cytotoxicity in response to gentamicin treatment. The most common include:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.
-
Neutral Red Assay: This assay assesses the viability of cells based on their ability to take up and retain the neutral red dye in their lysosomes.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
Q5: How can I interpret the IC50 value for this compound?
A5: The half-maximal inhibitory concentration (IC50) represents the concentration of this compound that is required to inhibit a biological process (such as cell growth) by 50%. A lower IC50 value indicates higher cytotoxicity. It is a critical parameter for comparing the cytotoxicity of different gentamicin components and for determining a suitable concentration range for your experiments that minimizes cell death.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform cell counts before seeding and use a multichannel pipette for dispensing cells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or culture medium. |
| Inaccurate Drug Dilutions | Prepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes and perform serial dilutions carefully. |
| Cell Contamination | Regularly check cell cultures for any signs of contamination. Use appropriate aseptic techniques. |
Issue 2: No Significant Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too Low | Test a wider and higher range of concentrations to establish a full dose-response curve. |
| Incubation Time is Too Short | Increase the incubation period (e.g., from 24h to 48h or 72h) to allow for the cytotoxic effects to manifest. |
| Cell Line is Resistant | Consider using a different, more sensitive cell line that is known to be susceptible to aminoglycoside-induced toxicity (e.g., HK-2 human kidney proximal tubule cells). |
| Degradation of this compound | Ensure proper storage of the purified this compound. Prepare fresh dilutions from a stock solution for each experiment. |
Issue 3: Difficulty in Separating this compound from the Complex
| Possible Cause | Troubleshooting Step |
| Suboptimal HPLC Column | Use a C18 column specifically designed for the separation of polar compounds. The use of an ion-pairing agent is crucial. |
| Incorrect Mobile Phase Composition | Optimize the concentration of the ion-pairing agent (e.g., TFA) and the organic solvent (e.g., acetonitrile) in the mobile phase. A gradient elution may be necessary for better resolution. |
| Poor Resolution in Ion-Exchange Chromatography | Adjust the pH and ionic strength of the elution buffer to improve the separation of the gentamicin components based on their charge differences. A shallow gradient may be required. |
| Co-elution of Components | Analyze collected fractions by an orthogonal method (e.g., mass spectrometry) to confirm the purity of the isolated this compound. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of Gentamicin Components in HK-2 Cells
| Gentamicin Component | Relative Cytotoxicity (Compared to Amikacin) |
| Gentamicin C2 | Most cytotoxic congener |
| Gentamicin C1a | Less cytotoxic than C2 |
| Gentamicin C2a | Less cytotoxic than C2 |
| This compound | Data not readily available in the searched literature |
Note: This table is based on a study using a CellTiter-Glo luminescent cell viability assay on human renal proximal tubular cells (HK-2). The relative cytotoxicity may vary depending on the cell line and assay used.
Table 2: Example Concentration Ranges for Gentamicin Cytotoxicity Studies
| Cell Line | Gentamicin Concentration Range | Exposure Time | Assay | Reference |
| Vero Cells | 500 - 7500 µg/mL | 24 hours | MTT | |
| UB/Oc-2 Cochlear Cells | 125 - 1000 µM | 24 hours | MTT, LDH | |
| HEI-OC1 Cells | >0.1 mM | 3, 6, 9, 24 hours | MTT | |
| NCI-H460 Lung Cancer Cells | IC50 calculated to be 5.1 mM | Not specified | Not specified |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
-
Cell Seeding:
-
Culture the desired cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of purified this compound in sterile water or PBS.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 250, 500, 1000 µg/mL).
-
Include a vehicle control (medium without this compound).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Separation of this compound using Reversed-Phase HPLC
-
Materials and Reagents:
-
Gentamicin sulfate complex
-
Reversed-phase C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the gentamicin sulfate sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm (as gentamicin lacks a strong chromophore, alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are more sensitive).
-
Gradient Elution:
-
0-5 min: 2% B
-
5-25 min: 2% to 15% B (linear gradient)
-
25-30 min: 15% B
-
30-32 min: 15% to 2% B (linear gradient)
-
32-40 min: 2% B (re-equilibration)
-
-
Note: This is a starting gradient and may require optimization for your specific column and system.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peaks in the chromatogram.
-
Analyze the collected fractions using an analytical method (e.g., analytical HPLC or MS) to confirm the identity and purity of this compound.
-
Pool the pure fractions and remove the solvent by lyophilization.
-
Visualizations
Caption: Key signaling pathways in gentamicin-induced cytotoxicity.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical relationships in troubleshooting inconsistent results.
Stability of Gentamicin B in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of Gentamicin B in various cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a this compound stock solution?
For long-term stability (up to one year), sterile-filtered stock solutions should be stored in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[1] For short-term use, refrigeration at 2-8°C is recommended.[2][3] While some commercial solutions are stable at room temperature, freezing is the preferred method for the long-term storage of stock solutions prepared in-house.[1]
Q2: How stable is this compound in common cell culture media like DMEM, RPMI-1640, or MEM?
Gentamicin is generally stable in standard cell culture media. One study found it to be stable in tissue culture medium for 15 days at 37°C across a pH range of 2 to 10.[4] Another source indicates stability for 5 days at 37°C.[5] While specific data for each medium type is limited, its stability is expected to be comparable in common media like DMEM, RPMI-1640, and MEM, as they share similar physiological pH and salt concentrations. The presence of serum does not appear to affect its activity.[4]
Q3: What is the effect of temperature on this compound stability in solution?
Temperature is a critical factor in Gentamicin stability.[2]
-
-20°C: Ideal for long-term storage of stock solutions (up to one year).[1]
-
2-8°C: Recommended for short-term storage of stock solutions and prepared media.[2][3]
-
Room Temperature (~25°C): Stability is reduced. While accidental storage at room temperature for a few days may not negatively impact performance, it is not recommended for long-term storage.[6][7]
-
37°C (Incubation Temperature): Gentamicin is stable for at least 5 days at 37°C in culture medium, making it suitable for continuous cell culture experiments.[5]
-
High Temperatures: Extreme heat leads to chemical breakdown and reduced effectiveness.[2]
Q4: How does pH affect the stability and activity of this compound?
The pH of the solution significantly impacts Gentamicin's stability and efficacy. The optimal pH range for stability is between 4.5 and 7.0.[2] Highly acidic or alkaline conditions can cause hydrolysis and degradation.[2][8] Furthermore, its antibacterial activity is drastically reduced in acidic environments; its minimum inhibitory concentration (MIC) can be over 70 times higher at pH 5.0 compared to pH 7.4.[9][10]
Q5: What is the recommended working concentration of this compound for cell culture?
The generally recommended working concentration for eukaryotic cell culture is between 10 and 50 µg/mL.[5][11] The most common concentration used is 50 µg/mL.[5] However, the optimal concentration can vary depending on the specific cell line, so a dose-response test is recommended to determine the highest non-toxic concentration for your cells.[6]
Q6: Can I sterilize my media containing this compound by autoclaving?
No. While the Gentamicin powder itself is relatively heat-stable, autoclaving prepared solutions is not recommended as high temperatures can promote degradation.[1][4] The standard and safest method for sterilizing a Gentamicin stock solution or media containing it is by filtration through a 0.22 µm filter.[1]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Solution Type | Duration | Stability Notes |
| -20°C | Stock Solution (aliquots) | Up to 1 year | Preferred for long-term storage. Avoid freeze-thaw cycles.[1] |
| 2-8°C | Stock Solution / Prepared Media | Short-term (days to weeks) | Prevents degradation. Recommended over room temperature.[2][3] |
| Room Temperature | Stock Solution / Prepared Media | Very short-term (hours to days) | Not recommended. Some commercial preparations are stable.[6] |
| 37°C | Prepared Media (in incubator) | Up to 5-15 days | Stable for the duration of typical cell culture experiments.[4][5] |
Table 2: Key Factors Influencing this compound Stability and Activity
| Factor | Effect on Stability & Activity | Optimal Condition |
| pH | Degrades outside the optimal range.[2] Antibacterial activity is severely reduced at acidic pH.[9][10] | pH 4.5 - 7.0 for stability.[2] Neutral pH (~7.4) for activity. |
| Temperature | Degrades at high temperatures.[2] Reduced solubility at very low temperatures.[2] | -20°C for long-term storage; 2-8°C for short-term.[1][2] |
| Light | Exposure to UV light can trigger photochemical reactions and degradation.[2][8] | Store in opaque or light-protected containers.[2] |
| Humidity | Powdered form degrades rapidly when exposed to moisture.[2] | Store powder in a dry, low-humidity environment.[2] |
| Oxidation | Oxidizing atmospheres can alter the chemical composition.[12] | Store in well-sealed containers. |
Troubleshooting Guide
Issue 1: I am still seeing bacterial contamination in my cell culture despite using this compound.
-
Possible Cause 1: Degraded Stock Solution. Your stock solution may have lost potency due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at 4°C or room temperature).
-
Solution: Prepare a fresh, sterile-filtered stock solution from powder and store it in single-use aliquots at -20°C.[1]
-
-
Possible Cause 2: Incorrect Working Concentration. The concentration of this compound in your media may be too low to inhibit the specific contaminating bacteria.
-
Solution: Verify your calculations. The typical working concentration is 50 µg/mL.[5] If contamination persists, you can test a slightly higher concentration after ensuring it is not toxic to your cell line.
-
-
Possible Cause 3: Resistant Bacteria. The contaminating bacteria may be a strain that is resistant to Gentamicin.
-
Solution: If possible, identify the contaminating organism. You may need to use a different antibiotic or a combination of antibiotics. Good aseptic technique is the most reliable defense against all forms of contamination.[13]
-
-
Possible Cause 4: Mycoplasma Contamination. Gentamicin is not effective against Mycoplasma, which lack a cell wall.[14]
-
Solution: Test your cultures specifically for Mycoplasma using a PCR-based kit. If positive, use a Mycoplasma-specific removal agent.
-
Issue 2: My cells are showing signs of toxicity (e.g., slow growth, poor morphology, detachment).
-
Possible Cause: High Gentamicin Concentration. While generally well-tolerated, some cell lines can be sensitive to the standard working concentration of Gentamicin.[13][14]
-
Solution: Perform a dose-response (toxicity) test to determine the maximum concentration of Gentamicin your specific cell line can tolerate without adverse effects. Culture the cells for 2-3 passages at this new, lower concentration.
-
Issue 3: My this compound solution has turned yellow or brown.
-
Possible Cause: Degradation. A color change often indicates that the antibiotic has degraded, potentially due to prolonged storage at improper temperatures, exposure to light, or pH instability.
-
Solution: Discard the discolored solution immediately and prepare a fresh stock. Ensure proper storage conditions are maintained to prevent future degradation.
-
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution (50 mg/mL)
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound sulfate powder. Note: Gentamicin sulfate potency can vary; refer to the manufacturer's certificate of analysis to calculate the precise amount needed.
-
Dissolving: Dissolve the powder in sterile deionized water or phosphate-buffered saline (PBS) to a final concentration of 50 mg/mL. Ensure it dissolves completely.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Do not autoclave. [1]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile cryovials.
-
Storage: Label the aliquots clearly with the name, concentration, and date of preparation. Store immediately at -20°C for long-term use. A small working aliquot can be stored at 2-8°C for short-term use.
Protocol 2: Determining the Optimal Working Concentration (Dose-Response Assay)
-
Cell Plating: Seed your cells in a multi-well plate (e.g., a 24-well plate) at your standard density for passaging and allow them to attach overnight.
-
Prepare Dilutions: Prepare a series of media containing different concentrations of this compound. For example: 0 µg/mL (control), 25 µg/mL, 50 µg/mL, 75 µg/mL, 100 µg/mL, and 150 µg/mL.
-
Treatment: Remove the old medium from the cells and replace it with the media containing the different this compound concentrations. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂) for a period equivalent to 2-3 cell population doublings (typically 48-72 hours).
-
Observation & Analysis: Observe the cells daily under a microscope for signs of toxicity, such as changes in morphology, cell rounding, detachment, or reduced confluency.[6] Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) at the end of the incubation period.
-
Determination: The optimal working concentration is the highest concentration that does not cause a significant decrease in cell viability or adverse changes in morphology compared to the antibiotic-free control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Gentamicin (10 mg/mL), 10 mL - FAQs [thermofisher.com]
- 7. ejua.net [ejua.net]
- 8. researchgate.net [researchgate.net]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. Combined effect of pH and concentration on the activities of gentamicin and oxacillin against Staphylococcus aureus in pharmacodynamic models of extracellular and intracellular infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 14. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Gentamicin B Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Gentamicin B in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of your this compound solutions.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during the handling and storage of this compound solutions and provides actionable steps to mitigate degradation.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Loss of Potency in Solution | - Improper pH: this compound is most stable in a pH range of 4.5 to 7.0.[1] Solutions that are too acidic or too alkaline can lead to hydrolysis.[1] - Elevated Temperature: Exposure to high temperatures accelerates chemical degradation.[1] - Light Exposure: Ultraviolet (UV) and ambient light can induce photodegradation.[1] - Oxidizing Agents: Presence of oxidizing agents can lead to the formation of degradation products. | - Verify and Adjust pH: Ensure the pH of your solution is within the optimal 4.5-7.0 range. Use appropriate buffers to maintain pH stability. - Control Temperature: Store stock solutions and working solutions at the recommended temperature. For short-term storage, 2-8°C is often recommended, while some formulations are stable at a controlled room temperature of 20-25°C.[1][2] Avoid freezing.[3] - Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.[1][3] - Use High-Purity Solvents: Prepare solutions using high-purity, deionized water and avoid solvents or additives that may contain oxidizing impurities. |
| Visible Particulate Matter or Color Change | - Degradation Product Formation: Chemical degradation can lead to the formation of insoluble byproducts. - Microbial Contamination: Improper aseptic technique can introduce microorganisms. | - Filter Sterilize: If appropriate for your application, filter the solution through a 0.22 µm sterile filter to remove particulates. - Aseptic Technique: Always use sterile techniques when preparing and handling this compound solutions to prevent microbial growth.[4] - Discard if Necessary: If significant precipitation or a distinct color change is observed, it is best to discard the solution and prepare a fresh batch. |
| Inconsistent Experimental Results | - Inconsistent Solution Preparation: Variations in concentration, pH, or storage conditions between batches. - Use of Degraded Solution: Unknowingly using a solution that has already degraded. | - Standardize Protocols: Follow a strict, standardized protocol for solution preparation and storage. - Perform Quality Control: Periodically test the potency and purity of your this compound stock solutions, especially if they are stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing a this compound solution?
A1: The optimal pH for this compound stability in solution is between 4.5 and 7.0.[1] Deviations outside this range, particularly into alkaline conditions, can significantly accelerate hydrolytic degradation.[1]
Q2: What is the recommended storage temperature for this compound solutions?
A2: For long-term storage, it is generally recommended to store sterile solutions of this compound at 2-8°C.[4][5] Some commercial preparations are stable at a controlled room temperature of 20-25°C.[2] It is crucial to avoid freezing, as this can affect solubility and stability.[3]
Q3: How does light affect this compound stability?
A3: Exposure to light, especially UV light, can cause photochemical reactions that lead to the degradation of this compound.[1] It is essential to protect solutions from light by using opaque or amber-colored containers.[1][3]
Q4: Can I autoclave a solution containing this compound?
A4: While some studies have shown Gentamicin to be relatively stable to heat in aqueous buffers, autoclaving is generally not recommended as it can lead to degradation.[5] Filter sterilization using a 0.22 µm filter is the preferred method for sterilizing this compound solutions.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for this compound in solution include hydrolysis and oxidation. Hydrolysis can be catalyzed by acidic or basic conditions, leading to the cleavage of glycosidic bonds. Oxidation can also occur, particularly in the presence of oxidizing agents or exposure to light and heat, resulting in modifications to the amino and hydroxyl groups.
Experimental Protocols
Stability Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a stability-indicating HPLC method for the analysis of this compound and its degradation products. Due to Gentamicin's lack of a strong UV chromophore, derivatization or the use of a charged aerosol detector (CAD) or mass spectrometer (MS) is typically required.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution with the mobile phase to a suitable concentration (e.g., 50 µg/mL).
3. Derivatization (if using UV detection):
-
A pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol, such as N-acetylcysteine, can be used to form a fluorescent derivative detectable by a fluorescence detector.[6]
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in deionized water to a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.[7]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.[7]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.[7]
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.[7]
3. Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method described above. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Visualizing Degradation and Workflows
Logical Workflow for this compound Stability Assessment
This diagram illustrates the logical workflow for assessing the stability of a this compound solution.
Caption: Workflow for assessing this compound stability.
Major Degradation Pathways of this compound
This diagram illustrates the primary chemical degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
References
Technical Support Center: Gentamicin B in Mammalian Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Gentamicin B in mammalian cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration of this compound for mammalian cell culture?
A1: The generally recommended working concentration for this compound in eukaryotic cell culture is between 10 to 50 µg/mL.[1][2] The optimal concentration can vary depending on the specific cell line and the potential level of contamination risk.[1] For routine contamination prevention, a concentration of 50 µg/mL is commonly used.[3][4]
Q2: Is this compound toxic to mammalian cell lines?
A2: At standard working concentrations (10-50 µg/mL), this compound is generally well-tolerated by most mammalian cell lines.[1][2] However, cytotoxicity can occur at high concentrations or with prolonged exposure.[1][5] Some sensitive cell types may show signs of stress even at lower concentrations.[6][7] For example, damage to cells in the lag-log phase of growth can occur at lower concentrations (1000 µg/ml) than cells in the stationary phase (2000 µg/ml).[5]
Q3: What is the mechanism of action of this compound?
A3: In bacteria, this compound is a bactericidal antibiotic that works by binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and leads to bacterial cell death.[8][9][10] While mammalian ribosomes are different, mitochondria possess ribosomes that are similar to those in bacteria. This similarity is why high concentrations or prolonged exposure to this compound can lead to off-target effects in mammalian cells by interfering with mitochondrial protein synthesis.[1][11]
Q4: What are the known side effects of this compound on mammalian cells in vitro?
A4: Beyond direct cytotoxicity at high doses, this compound can induce several side effects, including:
-
Apoptosis (Programmed Cell Death): this compound has been shown to induce apoptosis in various cell lines, particularly kidney cells.[12][13][14]
-
Mitochondrial Dysfunction: It can interfere with mitochondrial respiration, collapse the mitochondrial membrane potential, and increase the production of reactive oxygen species (ROS).[11][15][16]
-
Altered Gene Expression: Studies have shown that the presence of gentamicin in culture media can alter the expression of genes related to stress responses, hypoxia, and metabolism.[11][17][18]
-
Changes in Cell Metabolism: An increase in lactate production and a shift towards aerobic glycolysis have been observed in cells cultured with gentamicin.[11][17]
Q5: How stable is this compound in cell culture medium at 37°C?
A5: this compound is stable in culture medium at 37°C for approximately 5 days.[4][19]
Q6: Are there alternatives to this compound for preventing contamination?
A6: Yes, several other antibiotics are commonly used in cell culture. The most frequent alternative is a combination of Penicillin and Streptomycin (Pen-Strep).[20] Other options include Kanamycin and Ciprofloxacin, depending on the suspected contaminants and the sensitivity of the cell line.[20][21][22]
Troubleshooting Guide
Problem: I'm observing increased cell death, detachment, or morphological changes after adding this compound.
| Possible Cause | Recommended Solution |
| Concentration is too high for the specific cell line. Different cell lines have varying sensitivities to antibiotics.[6] | Perform a dose-response curve. Test a range of this compound concentrations (e.g., 10, 25, 50, 100 µg/mL) to determine the highest non-toxic concentration for your specific cells. Observe cells daily for signs of toxicity like rounding, vacuolization, or sloughing.[23] |
| Prolonged exposure. Continuous, long-term use can lead to cumulative toxic effects.[1] | Use antibiotics intermittently. Consider using this compound only during the initial passages of a new culture or after thawing cells. For established, healthy cultures, it is best practice to culture without antibiotics to avoid masking low-level contamination and prevent off-target effects. |
| Cell line is particularly sensitive. Some cell types, especially primary cells or stem cells, can be more susceptible to antibiotic-induced stress.[6][7] | Switch to an alternative antibiotic. A combination of Penicillin-Streptomycin is often considered less cytotoxic for many cell lines.[6] |
Problem: My experimental results are inconsistent or unexpected (e.g., changes in metabolism, protein expression).
| Possible Cause | Recommended Solution |
| Off-target effects of this compound. The antibiotic can alter cellular physiology, including mitochondrial function, ROS production, and gene expression, which may interfere with your assay.[11][17][18] | Culture cells in antibiotic-free medium. For any sensitive or quantitative experiment, wean cells off antibiotics for at least 2-3 passages prior to the experiment. |
| Masked low-level contamination. The antibiotic may be suppressing, but not eliminating, a cryptic contamination (like mycoplasma), which can alter cell behavior.[6] | Test for mycoplasma. Use a PCR-based or enzymatic method to test your cell cultures for mycoplasma, which is not affected by standard antibiotics like this compound.[7] |
| Interaction with experimental compounds. | Run proper controls. Always include a "vehicle control" and a "this compound only" control group in your experiments to isolate the effects of your compound from the effects of the antibiotic. |
Data Summary Tables
Table 1: Cytotoxicity of this compound on Various Mammalian Cell Lines
| Cell Line | Concentration | Effect | Reference |
| Vero (Monkey Kidney) | 500 µg/mL | 89.21% viability | [24] |
| Vero (Monkey Kidney) | 1000 µg/mL | 79.54% viability | [24] |
| Vero (Monkey Kidney) | 2000 µg/mL | 34.59% viability (significant decrease) | [24] |
| LLC-PK1 (Pig Kidney) | 1 to 3 mM | Apoptosis induced after prolonged exposure | [12][13] |
| UB/Oc-2 (Cochlear) | 750 µM | ~53% viability, increased cytotoxicity | [25] |
| 9 Mammalian Lines | < 125 µg/mL | No effect on proliferation or metabolism | [5] |
| 9 Mammalian Lines | 1000 µg/mL | Damage observed in actively growing cells | [5] |
Table 2: Effects of this compound (0.05 mg/mL) on Metabolism in Mammary Cell Lines after 24 hours
| Cell Line | Parameter | Effect | Reference |
| MCF-12A (Normal) | Lactate Production | Significantly increased | [11] |
| MCF-12A (Normal) | 8-OHdG (DNA Damage) | Significantly higher | [11][17] |
| MCF-7 (Cancer) | Mitochondrial Membrane Potential | Significantly inhibited | [11][17] |
| All (MCF-12A, MCF-7, MDA-MB-231) | Mitochondrial Superoxide | Significantly induced | [11] |
Key Experimental Protocols
1. MTT Assay for Cell Viability Assessment
This protocol provides a general framework for assessing cytotoxicity based on the mitochondrial activity of viable cells.
-
Objective: To quantify the reduction in cell viability upon exposure to different concentrations of this compound.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 µg/mL). Include untreated wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution on a microplate reader at the appropriate wavelength (typically ~570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[24]
-
2. TUNEL Assay for Apoptosis Detection
This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Objective: To identify and quantify apoptotic cells following this compound treatment.
-
Methodology:
-
Cell Culture: Grow cells on glass coverslips or chamber slides and treat with the desired concentration of this compound for the desired time. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation & Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, then permeabilize the membranes with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP or dUTP conjugated to a fluorophore). TdT will add the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using an indirect method (e.g., BrdUTP), follow with an antibody against the label conjugated to a fluorescent probe or an enzyme for colorimetric detection.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic nuclei will be brightly labeled.
-
Quantification: The apoptotic index can be calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei (e.g., counterstained with DAPI).[12][14]
-
Visualizations
Caption: Gentamicin-induced apoptosis signaling pathway in mammalian cells.
Caption: Troubleshooting workflow for issues with this compound in cell culture.
Caption: Relationship between this compound concentration and its cellular effects.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. nbinno.com [nbinno.com]
- 3. Gentamicin | Applied Biological Materials Inc. [abmgood.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Gentamicin as a bactericidal antibiotic in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 7. capricorn-scientific.com [capricorn-scientific.com]
- 8. Gentamicin - Wikipedia [en.wikipedia.org]
- 9. urology-textbook.com [urology-textbook.com]
- 10. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 11. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Gentamicin Causes Apoptosis at Low Concentrations in Renal LLC-PK1 Cells Subjected to Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gentamicin-induced apoptosis in renal cell lines and embryonic rat fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Gentamicin Affects the Bioenergetics of Isolated Mitochondria and Collapses the Mitochondrial Membrane Potential in Cochlear Sensory Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: "Are cell culture data skewed?" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-techne.com [bio-techne.com]
- 20. laboratorynotes.com [laboratorynotes.com]
- 21. goldbio.com [goldbio.com]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. Gentamicin (10 mg/mL), 10 x 10 mL - FAQs [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Bacterial Resistance to Gentamicin B in the Lab
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vitro experiments aimed at overcoming bacterial resistance to Gentamicin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: Bacteria primarily develop resistance to this compound through three main mechanisms:
-
Enzymatic Modification: Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the gentamicin molecule, preventing it from binding to its ribosomal target. The most common AMEs are acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs).[1][2][3][4][5]
-
Target Site Alteration: Mutations in the bacterial 16S rRNA, the binding site of gentamicin on the 30S ribosomal subunit, can reduce the antibiotic's binding affinity and effectiveness.[1]
-
Reduced Intracellular Concentration: This is achieved through two primary means:
-
Efflux Pumps: Bacteria can actively pump gentamicin out of the cell using efflux pumps like those from the Resistance-Nodulation-Division (RND) family, such as AcrD in E. coli and MexXY-OprM in Pseudomonas aeruginosa.[3][6][7][8][9]
-
Decreased Permeability: Changes in the bacterial cell wall can limit the uptake of gentamicin into the cell.[4][6]
-
-
Biofilm Formation: Bacteria within a biofilm are encased in a protective extracellular matrix that can physically block gentamicin from reaching the cells and can also create a physiologically resistant state.[1][10][11]
Q2: How can I overcome this compound resistance in my experiments?
A2: Several in-vitro strategies can be employed to overcome gentamicin resistance:
-
Combination Therapy: Using gentamicin in combination with other antibiotics, such as β-lactams, can have a synergistic effect. β-lactams can damage the bacterial cell wall, increasing the uptake of gentamicin.[11][12]
-
Novel Drug Delivery Systems: Encapsulating gentamicin in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its penetration into bacteria and biofilms, and provide a sustained release of the antibiotic.[2][13][14][15][16]
-
Efflux Pump Inhibitors (EPIs): Although still largely in the research phase, using compounds that inhibit the activity of efflux pumps can increase the intracellular concentration of gentamicin.
-
Metabolic Reprogramming: Recent studies suggest that certain metabolites, like glutamine, can potentiate the activity of gentamicin against resistant strains.[17]
Q3: How do I interpret Minimum Inhibitory Concentration (MIC) results for this compound?
A3: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. When interpreting gentamicin MICs, it's crucial to compare the obtained value to established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19][20] An organism is categorized as susceptible, intermediate, or resistant based on whether the MIC is below the susceptible breakpoint, between the susceptible and resistant breakpoints, or above the resistant breakpoint, respectively. It is important to remember that MIC values for different antibiotics cannot be directly compared to determine which is "more effective"; the comparison must be made relative to their respective breakpoints.[18][20]
Troubleshooting Guides
Minimum Inhibitory Concentration (MIC) Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent MIC values between replicates | - Inaccurate initial inoculum concentration.- Improper serial dilutions.- Contamination of the culture or media. | - Standardize the inoculum to a 0.5 McFarland standard.- Use calibrated pipettes and ensure proper mixing during dilutions.- Use aseptic techniques and check the sterility of all reagents. |
| No growth in the positive control well | - Inoculum was not viable.- Problem with the growth medium. | - Use a fresh bacterial culture.- Ensure the Mueller-Hinton Broth (MHB) is properly prepared and not expired. |
| Unexpectedly high MIC for a susceptible control strain | - Inactive gentamicin stock solution.- Incorrect incubation conditions. | - Prepare a fresh gentamicin stock solution.- Ensure the incubator is at the correct temperature (35 ± 2°C) and incubation time is appropriate (16-20 hours).[1] |
Combination Therapy (Checkerboard) Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in determining the MIC in combination wells | - Subtle gradations in growth inhibition. | - Use a spectrophotometer to measure optical density for a more objective reading.- Include a growth indicator dye like resazurin. |
| Fractional Inhibitory Concentration Index (FICI) indicates antagonism when synergy is expected | - Incorrect calculation of FICI.- The specific combination of drugs is not synergistic against the tested strain.- Polymicrobial community effects.[21][22] | - Double-check the FICI calculation: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).- Re-evaluate the expected interaction based on literature for the specific bacterial strain and resistance mechanism.- Be aware that in polymicrobial cultures, interactions can shift from synergistic to antagonistic.[22] |
Gentamicin-Loaded Nanoparticle Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of gentamicin | - High hydrophilicity of gentamicin causing it to diffuse into the external aqueous phase during synthesis.[15][16]- Inappropriate pH of the formulation. | - Use a double emulsion-solvent evaporation technique (w/o/w).[13][14]- Increase the pH of the external aqueous phase to around 7.4 to reduce the hydrophilicity of gentamicin.[14][16] |
| Large and inconsistent nanoparticle size (high Polydispersity Index - PDI) | - Inadequate surfactant concentration.- Improper homogenization or sonication. | - Optimize the concentration of the surfactant (e.g., PVA).[14][15]- Ensure consistent and adequate energy input during the emulsification steps. |
| Initial burst release of gentamicin is too high | - A large amount of gentamicin is adsorbed to the nanoparticle surface. | - Wash the nanoparticles thoroughly after synthesis to remove surface-adsorbed drug.- Optimize the polymer concentration and drug-to-polymer ratio. |
Biofilm Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Gentamicin appears ineffective against biofilms, even at high concentrations | - Reduced penetration of gentamicin through the biofilm matrix.[10][12]- Altered physiological state of bacteria within the biofilm. | - Use higher concentrations of gentamicin than the MIC for planktonic cells.- Increase the incubation time to allow for better penetration.- Consider using gentamicin in combination with a biofilm-disrupting agent. |
| Sub-inhibitory concentrations of gentamicin increase biofilm formation | - Some antibiotics at sub-MIC levels can induce biofilm formation.[11] | - Be aware of this phenomenon when interpreting results. Test a wide range of gentamicin concentrations, both above and below the MIC. |
Data Presentation
Table 1: Impact of Aminoglycoside-Modifying Enzymes (AMEs) on Gentamicin MIC in P. aeruginosa
| Gene Expressed | AME Class | Fold Increase in Gentamicin MIC | Reference |
| ant(2")-Ia | Nucleotidyltransferase | 16 to 128-fold | [1] |
| aac(6')-Ib3 | Acetyltransferase | 16 to 64-fold | [1] |
Table 2: Efficacy of Gentamicin-Loaded Nanoparticles against Resistant Bacteria
| Nanoparticle Formulation | Bacterial Strain | MIC of Free Gentamicin (µg/mL) | MIC of Nano-Gentamicin (µg/mL) | Fold Reduction in MIC | Reference |
| PLGA Nanoparticles (F4) | MRSA-59 | 256 | 3.125 | >80-fold | [15] |
| PLGA Nanoparticles (F4) | P. aeruginosa (PA-78) | >32 | 8 | >4-fold | [15] |
| PLGA Nanoparticles (F4) | E. coli (EC-219) | >32 | 16 | >2-fold | [15] |
Table 3: Synergistic Effect of Gentamicin in Combination with β-Lactams against Penicillin-Resistant S. pneumoniae
| Gentamicin Concentration | Penicillin G MIC (mg/L) | Percentage of Strains with Reduced Penicillin G MIC to ≤0.03 mg/L | Reference |
| 0 mg/L | 1 - 4 | 0% | [18] |
| 8 mg/L (0.25 x MIC) | 1 - 4 | 61% | [18] |
| 16 mg/L (0.5 x MIC) | 1 - 4 | 100% | [18] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial culture grown to a 0.5 McFarland standard turbidity
-
Sterile saline or PBS
Procedure:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.
-
Add 50 µL of the gentamicin stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension. Include a growth control well with no antibiotic.
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of gentamicin at which there is no visible growth.
Checkerboard Assay for Synergy Testing
This method is used to evaluate the interaction between two antimicrobial agents.[7][23]
Procedure:
-
Prepare serial twofold dilutions of Drug A (e.g., gentamicin) along the rows of a 96-well plate.
-
Prepare serial twofold dilutions of Drug B (e.g., a β-lactam) along the columns of the plate.
-
The result is a matrix of wells containing various combinations of the two drugs.
-
Inoculate the plate with the test organism at a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate under appropriate conditions.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additive, indifference, or antagonism).
Synthesis of Gentamicin-Loaded PLGA Nanoparticles (w/o/w method)
This protocol is based on the double emulsion-solvent evaporation technique.[13][16]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution
-
Aqueous buffer (e.g., MES buffer)
Procedure:
-
Dissolve gentamicin in an aqueous buffer to form the inner water phase (w1).
-
Dissolve PLGA in DCM to form the oil phase (o).
-
Emulsify w1 in the oil phase using sonication to create a primary water-in-oil (w/o) emulsion.
-
Disperse the primary emulsion in an aqueous solution of PVA (the external water phase, w2) and sonicate again to form a double emulsion (w/o/w).
-
Stir the double emulsion at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them to remove excess PVA and un-encapsulated gentamicin, and then lyophilize for storage.
Biofilm Formation and Susceptibility Assay
This is a general protocol for assessing biofilm formation and its susceptibility to gentamicin.[19][24][25]
Procedure:
-
Biofilm Formation:
-
Add 100 µL of a diluted bacterial culture to the wells of a 96-well flat-bottom plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Gentamicin Treatment:
-
Carefully remove the planktonic bacteria by aspiration.
-
Gently wash the wells with PBS.
-
Add fresh medium containing serial dilutions of gentamicin to the wells.
-
Incubate for another 24 hours.
-
-
Quantification:
-
Remove the medium and wash the wells with PBS.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at a wavelength of approximately 570-595 nm to quantify the biofilm biomass.
-
Visualizations
Caption: Experimental workflow for overcoming gentamicin resistance.
Caption: Mechanism of resistance via aminoglycoside-modifying enzymes.
Caption: Regulation and action of a bacterial efflux pump.
References
- 1. Aminoglycoside-Modifying Enzymes Are Sufficient to Make Pseudomonas aeruginosa Clinically Resistant to Key Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A two-component regulatory system interconnects resistance to polymyxins, aminoglycosides, fluoroquinolones, and β-lactams in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MexXY multidrug efflux system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.uran.ua [journals.uran.ua]
- 7. AcrD of Escherichia coli Is an Aminoglycoside Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin Resistance [pdb101.rcsb.org]
- 9. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 10. academic.oup.com [academic.oup.com]
- 11. Gentamicin promotes Staphylococcus aureus biofilms on silk suture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From Polymeric Nanoformulations to Polyphenols—Strategies for Enhancing the Efficacy and Drug Delivery of Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Gentamicin-loaded nanoparticles show improved antimicrobial effects towards Pseudomonas aeruginosa infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dickwhitereferrals.com [dickwhitereferrals.com]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. idexx.dk [idexx.dk]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Short-Course Gentamicin in Combination with Daptomycin or Vancomycin against Staphylococcus aureus in an In Vitro Pharmacodynamic Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gentamicin B Activity in Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the impact of pH on Gentamicin B activity in culture, offering troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity in culture?
A1: The optimal pH for this compound activity is within the neutral to slightly alkaline range. Its stability is best maintained between pH 4.5 and 7.0.[1] However, its antibacterial efficacy is significantly higher at a more neutral pH of 7.4 compared to acidic environments.[2][3] For routine cell culture applications, maintaining the pH of your culture medium between 7.2 and 7.4 is recommended to ensure effective bacterial inhibition.[4]
Q2: How does acidic pH affect the activity of this compound?
A2: Acidic pH drastically reduces the antibacterial activity of this compound.[2] As the pH of the culture medium decreases, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound increase significantly. For instance, the MIC of gentamicin can be approximately 70 times higher at pH 5.0 than at pH 7.4.[2] This is because the increased ionization of gentamicin at acidic pH impairs its transport into the bacterial cell.[2]
Q3: Is this compound stable in acidic or alkaline solutions?
A3: Gentamicin sulfate solutions have been shown to be stable in boiling aqueous buffers with a pH ranging from 2 to 14. However, it is crucial to distinguish between chemical stability and biological activity. While the molecule may not degrade, its effectiveness as an antibiotic is highly dependent on the pH of the surrounding environment.[2] For long-term storage of sterile solutions, a temperature of 2-8 °C is recommended.
Q4: Can I use this compound in acidic culture media for specific experimental setups?
A4: While you can use this compound in acidic media, you must be aware that its efficacy will be severely compromised.[2][5] If your experimental conditions require an acidic pH, you may need to use a significantly higher concentration of this compound to achieve the desired antibacterial effect. It is highly recommended to perform a dose-response study at your specific culture pH to determine the effective concentration.
Q5: Why am I seeing variable results with my this compound selection in gram-negative bacteria?
A5: Variable results in this compound selection can often be attributed to fluctuations in the pH of your culture medium.[4] Bacterial metabolism can lead to acidification of the medium, which in turn reduces the activity of this compound and can allow for the survival and growth of non-resistant cells. Inconsistent media preparation can also lead to pH variations. Additionally, the concentration of divalent cations like calcium and magnesium in the medium can influence gentamicin activity.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor or inconsistent selection of resistant cells. | The pH of the culture medium is too acidic, reducing this compound activity. | 1. Ensure your culture medium is buffered to a pH of 7.2-7.4.[4]2. Monitor the pH of your culture regularly, especially for long-term experiments, and adjust if necessary.3. Consider using a medium with a stronger buffering capacity. |
| Bacterial contamination persists despite using this compound. | The concentration of this compound is too low for the specific pH of your culture medium. | 1. Verify the pH of your culture medium. If it is acidic, you will need to increase the concentration of this compound.2. Perform a Minimum Inhibitory Concentration (MIC) assay at the pH of your experimental conditions to determine the effective concentration. |
| Decreased cell viability in eukaryotic cell cultures. | The concentration of this compound is too high, leading to cytotoxicity. | 1. The generally recommended working concentration for eukaryotic cell culture is 50 µg/ml.2. If you have increased the concentration to compensate for acidic pH, consider its potential toxicity to your cells. Perform a cytotoxicity assay to determine the optimal balance between antibacterial activity and cell health. |
| Inconsistent results between experiments. | Variations in culture media preparation or storage. | 1. Standardize your media preparation protocol to ensure consistent pH and ion concentrations.2. Store your prepared media and this compound solutions properly to maintain their stability and efficacy. |
Quantitative Data Summary
The following table summarizes the impact of pH on the antibacterial activity of Gentamicin against Staphylococcus aureus.
| pH | Minimum Inhibitory Concentration (MIC) (mg/L) | Minimum Bactericidal Concentration (MBC) (mg/L) | Relative Potency (EC50) Fold Change (vs. pH 7.4) |
| 7.4 | ~0.2 | ~0.4 | 1 |
| 6.0 | ~0.5 | - | - |
| 5.0 | ~14.5 | >32 | 316-fold increase |
Data synthesized from Baudoux et al.[2][3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values
This protocol outlines the steps to determine the MIC of this compound against a specific bacterial strain in broth culture at varying pH levels.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
This compound sulfate solution (sterile)
-
Sterile buffers for pH adjustment (e.g., phosphate buffer for pH 7.4, citrate buffer for acidic pH)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Media of Different pH:
-
Prepare aliquots of the broth medium.
-
Adjust the pH of each aliquot to the desired levels (e.g., 7.4, 6.5, 5.5) using the appropriate sterile buffers.
-
Verify the final pH of each medium preparation with a calibrated pH meter.
-
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in the standard broth medium at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in each of the pH-adjusted media.
-
-
Inoculate Microtiter Plate:
-
Add 100 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 100 µL of the bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) for each pH condition.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Visualizations
Caption: Mechanism of this compound action and the inhibitory effect of acidic pH.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Combined effect of pH and concentration on the activities of gentamicin and oxacillin against Staphylococcus aureus in pharmacodynamic models of extracellular and intracellular infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beta-lactam enhancement of aminoglycoside activity under conditions of reduced pH and oxygen tension that may exist in infected tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Gentamicin-Induced Nephrotoxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studies focused on reducing the nephrotoxic effects of Gentamicin B in animal models.
Troubleshooting Guides
Issue 1: High variability in the severity of gentamicin-induced nephrotoxicity between animals in the same group.
-
Question: We are observing significant differences in kidney injury markers (e.g., serum creatinine, BUN) among animals receiving the same dose of gentamicin. What could be the cause, and how can we minimize this variability?
-
Answer: High variability can stem from several factors. Firstly, ensure consistent administration of gentamicin. Intraperitoneal (i.p.) injections should be performed by the same trained individual to guarantee uniform delivery. Secondly, the hydration status of the animals is critical; ensure free access to water, as dehydration can exacerbate kidney damage.[1] Animal-to-animal variation in metabolism and clearance rates can also contribute. To mitigate this, use a sufficient number of animals per group to ensure statistical power and consider using animals from a highly inbred strain to reduce genetic variability. Finally, establish a clear and consistent endpoint for euthanasia and sample collection, as the timing can influence the measured parameters.
Issue 2: The chosen protective agent does not show a significant ameliorative effect against gentamicin-induced nephrotoxicity.
-
Question: Our test compound, which has shown antioxidant properties in vitro, is not reducing gentamicin-induced kidney damage in our rat model. What are the possible reasons for this lack of efficacy?
-
Answer: Several factors could explain the discrepancy between in vitro and in vivo results.
-
Bioavailability and Pharmacokinetics: The compound may have poor oral bioavailability or a short half-life, preventing it from reaching therapeutic concentrations in the kidneys. Consider conducting pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Mechanism of Action: While oxidative stress is a major contributor to gentamicin nephrotoxicity, other pathways like inflammation, apoptosis, and necroptosis are also involved.[2][3][4][5] The protective agent might not target the predominant injury pathway in your model. For instance, if necroptosis is a key driver, an antioxidant alone may be insufficient.[3]
-
Dosing and Timing: The dose of the protective agent may be too low, or the timing of administration relative to gentamicin might be suboptimal. A dose-response study is recommended. Some agents are more effective when given prophylactically, while others may have therapeutic effects when administered concurrently or after gentamicin.
-
Issue 3: Unexpected mortality in the gentamicin-treated group.
-
Question: We are experiencing a higher-than-expected mortality rate in our gentamicin-treated animals, even at doses reported in the literature. What could be the cause?
-
Answer: Unexpected mortality can be alarming. The reported toxic dose of gentamicin can vary between different strains and even substrains of rodents. The general health status of the animals is also crucial; underlying subclinical infections or stress can increase susceptibility to gentamicin's toxic effects. Review the animal sourcing and health monitoring protocols. Additionally, the vehicle used for gentamicin administration should be sterile and non-toxic. Consider starting with a lower dose of gentamicin and titrating up to establish a dose that induces significant nephrotoxicity without causing excessive mortality in your specific animal model. It has been noted that once-daily dosing can reduce nephrotoxicity compared to multiple daily doses.[2][6]
Frequently Asked Questions (FAQs)
Q1: What are the standard animal models and gentamicin dosing regimens to induce nephrotoxicity?
A1: The most common animal models are rats (Wistar or Sprague-Dawley) and mice (C57BL/6 or BALB/c).[3][7][8][9] A typical regimen to induce nephrotoxicity in rats involves intraperitoneal (i.p.) or subcutaneous (s.c.) injection of gentamicin at doses ranging from 80 to 100 mg/kg/day for 7 to 15 days.[7][8][9] For mice, a common dose is 80 mg/kg/day i.p. for 7 days.[3] It is crucial to conduct a pilot study to determine the optimal dose and duration for your specific experimental goals and animal strain.
Q2: What are the key biomarkers to assess gentamicin-induced nephrotoxicity?
A2: A combination of functional and tissue-based markers is recommended for a comprehensive assessment.
-
Serum/Plasma Biomarkers:
-
Urine Biomarkers:
-
Histopathology:
Q3: What are the primary mechanisms of gentamicin-induced nephrotoxicity?
A3: Gentamicin's nephrotoxicity is multifactorial. The primary mechanisms include:
-
Oxidative Stress: Gentamicin induces the production of reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage.[2][4][5]
-
Inflammation: It triggers an inflammatory response characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines.[10]
-
Apoptosis: Gentamicin can induce programmed cell death in renal tubular cells.[4][7]
-
Necroptosis: Recent studies have highlighted the role of programmed necrosis, particularly in the collecting ducts, as a significant contributor to gentamicin-induced acute kidney injury.[3]
Q4: Can co-administration of other compounds reduce gentamicin's nephrotoxicity?
A4: Yes, several studies have demonstrated that co-administration of certain agents can ameliorate gentamicin-induced kidney damage. These include:
-
Antioxidants: Compounds like Vitamin E, Vitamin C, melatonin, and various plant-derived flavonoids have shown protective effects by scavenging free radicals.[9][10][11][12]
-
Calcium Channel Blockers: Verapamil has been shown to reduce gentamicin nephrotoxicity, possibly by preventing intracellular calcium overload.[2]
-
Other Antibiotics: Daptomycin has been reported to offer protection against gentamicin toxicity.[13]
-
Inhibitors of Necroptosis: Necrostatin-1 (Nec-1), an inhibitor of RIPK1, has been shown to significantly attenuate gentamicin-induced acute kidney injury in mice.[3]
Data Presentation
Table 1: Effect of Protective Agents on Serum Creatinine and BUN in Gentamicin-Treated Rats
| Protective Agent | Gentamicin Dose | Protective Agent Dose | Animal Model | Serum Creatinine (mg/dL) | BUN (mg/dL) | Reference |
| Control | - | - | Sprague-Dawley Rat | 0.46 ± 0.02 | 21.17 ± 0.83 | [7] |
| Gentamicin | 100 mg/kg/day | - | Sprague-Dawley Rat | 0.95 ± 0.04 | 35.00 ± 0.73 | [7] |
| Curcumin | 100 mg/kg/day | 200 mg/kg/day | Sprague-Dawley Rat | Significantly Reduced | Significantly Reduced | [7] |
| Control | - | - | Wistar Rat | Not specified | Not specified | [8] |
| Gentamicin | 100 mg/kg/day | - | Wistar Rat | Significantly Increased | Significantly Increased | [8] |
| Pentoxifylline | 100 mg/kg/day | 45 mg/kg/day | Wistar Rat | Significantly Reduced | Significantly Reduced | [8] |
| Control | - | - | C57BL/6 Mouse | ~0.2 | ~30 | [3] |
| Gentamicin | 80 mg/kg/day | - | C57BL/6 Mouse | ~0.6 | ~150 | [3] |
| Necrostatin-1 | 80 mg/kg/day | 1.65 mg/kg/day | C57BL/6 Mouse | ~0.3 | ~50 | [3] |
Note: "Significantly Reduced" or "Significantly Increased" indicates a statistically significant difference as reported in the cited study. Specific values are provided where available.
Experimental Protocols
Protocol 1: Induction of Gentamicin Nephrotoxicity in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
Grouping: Divide animals into experimental groups (e.g., Control, Gentamicin, Gentamicin + Protective Agent). A minimum of 6-8 animals per group is recommended.
-
Gentamicin Administration: Prepare a sterile solution of gentamicin sulfate in normal saline. Administer gentamicin via intraperitoneal (i.p.) injection at a dose of 100 mg/kg body weight once daily for 8 consecutive days.[8]
-
Protective Agent Administration: The route and timing of the protective agent will depend on its properties. For an orally administered agent like curcumin, it can be given by gavage daily for the duration of the experiment, starting from day 1.[7]
-
Monitoring: Monitor the body weight and general health of the animals daily.
-
Sample Collection: On day 9 (24 hours after the last injection), anesthetize the animals. Collect blood via cardiac puncture for serum analysis (BUN, creatinine).
-
Tissue Collection: Perfuse the kidneys with cold phosphate-buffered saline (PBS). Excise the kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for histopathological analysis. The other kidney can be snap-frozen in liquid nitrogen for molecular or biochemical assays.
Protocol 2: Assessment of Renal Function
-
Serum Preparation: Allow the collected blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
BUN and Creatinine Measurement: Use commercially available assay kits to measure the concentrations of BUN and serum creatinine according to the manufacturer's instructions.
Protocol 3: Histopathological Examination
-
Tissue Processing: Dehydrate the formalin-fixed kidney tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to visualize the brush border of proximal tubules.
-
Microscopic Evaluation: Examine the stained sections under a light microscope. Score the degree of tubular necrosis, inflammatory cell infiltration, and loss of brush border using a semi-quantitative scoring system.
Mandatory Visualizations
Caption: Key signaling pathways in gentamicin-induced nephrotoxicity.
Caption: General experimental workflow for studying gentamicin nephrotoxicity.
References
- 1. Effectiveness and Toxicity of Gentamicin in an Experimental Model of Pyelonephritis: Effect of the Time of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gentamicin nephrotoxicity in animals: Current knowledge and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gentamicin-Induced Acute Kidney Injury in an Animal Model Involves Programmed Necrosis of the Collecting Duct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. excli.de [excli.de]
- 5. researchgate.net [researchgate.net]
- 6. Gentamicin nephrotoxicity in animals: Current knowledge and future perspectives | EXCLI Journal [excli.de]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Protective effect of naringenin against gentamicin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galangin prevents gentamicin-induced nephrotoxicity by modulating oxidative damage, inflammation and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agents ameliorating or augmenting experimental gentamicin nephrotoxicity: some recent research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effect of nebivolol on gentamicin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protection against gentamicin nephrotoxicity by daptomycin in nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Gentamicin Lot-to-Lot Variability
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals understand and mitigate the challenges posed by the lot-to-lot variability of Gentamicin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Gentamicin and why does its composition vary between lots?
Gentamicin is an aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea. It is not a single molecule but a mixture of several related components, primarily Gentamicin C1, C1a, C2, C2a, and C2b. The exact ratio of these components is influenced by various factors during the manufacturing and purification process, leading to inherent variability between different production lots. While the United States Pharmacopeia (USP) sets standards for the minimum combined percentage of the major C components, the relative abundance of each can still differ significantly.
Q2: How can lot-to-lot variability in Gentamicin affect my experimental results?
The different components of Gentamicin possess distinct biological activities. For instance, the C2 component has been shown to be more ototoxic (damaging to the inner ear) than the other components. Consequently, variations in the C-component ratios between lots can lead to significant discrepancies in experimental outcomes, including:
-
Inconsistent cell viability and cytotoxicity: Different lots may exhibit varying levels of toxicity towards cell cultures, leading to reproducibility issues.
-
Variable antibacterial efficacy: The potency of Gentamicin against susceptible bacterial strains can fluctuate between lots.
-
Discrepancies in ototoxicity and nephrotoxicity studies: Research focused on the adverse effects of Gentamicin can be heavily skewed by the specific component profile of the lot being used.
-
Alterations in cellular signaling pathways: The individual components may differentially affect intracellular signaling, leading to inconsistent molecular responses.
Q3: We are observing inconsistent results in our cell culture experiments using Gentamicin for contamination control. Could lot-to-lot variability be the cause?
Yes, this is a common issue. If you are using Gentamicin to prevent bacterial contamination and are seeing unexplained changes in cell health, proliferation, or response to treatment, it is prudent to consider lot-to-lot variability as a potential cause. A new lot of Gentamicin with a different component profile could be more cytotoxic to your specific cell line, even when used at the same final concentration.
Troubleshooting Guide
Issue: Increased cell death or altered morphology after switching to a new lot of Gentamicin.
-
Confirm the concentration: Double-check your calculations and dilution steps to ensure the final concentration of Gentamicin in your culture medium is correct.
-
Quarantine the new lot: Temporarily revert to the previous lot of Gentamicin if available to see if the issue resolves. This can help confirm if the new lot is the source of the problem.
-
Perform a dose-response validation: Test the new lot of Gentamicin at a range of concentrations on a small batch of your cells to determine its specific cytotoxic profile for your cell line. This will help you identify a new optimal working concentration that minimizes toxicity while still providing effective antimicrobial action.
-
Request the Certificate of Analysis (CoA): Contact the supplier for the CoA for both the old and new lots. Compare the reported percentages of the different Gentamicin C components. A significant shift in the ratios may explain the observed differences in cytotoxicity.
Quantitative Data on Gentamicin Variability
The following table summarizes data from a study that analyzed the composition of different lots of Gentamicin, highlighting the potential for significant variability.
| Lot ID | Gentamicin C1 (%) | Gentamicin C1a (%) | Gentamicin C2 (%) | Gentamicin C2a (%) | Gentamicin C2b (%) | Total C Components (%) |
| Lot A | 33.5 | 20.1 | 25.8 | 10.3 | 10.3 | 100 |
| Lot B | 28.9 | 17.3 | 35.1 | 8.7 | 10.0 | 100 |
| Lot C | 30.1 | 18.0 | 31.5 | 9.5 | 10.9 | 100 |
Data is illustrative and based on reported variations in scientific literature. Actual values will vary by manufacturer and lot.
Experimental Protocols
Protocol: Qualification of a New Lot of Gentamicin for Cell Culture
This protocol outlines a method to qualify a new lot of Gentamicin to ensure consistency in your cell culture experiments.
Objective: To determine the optimal, non-toxic working concentration of a new lot of Gentamicin for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
New lot of Gentamicin
-
Previous lot of Gentamicin (if available)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Prepare Stock Solutions: Prepare a 10 mg/mL stock solution of the new lot of Gentamicin in sterile, cell culture-grade water or PBS. Filter-sterilize through a 0.22 µm filter.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare Serial Dilutions: The next day, prepare a series of dilutions of the new Gentamicin lot in your complete culture medium. A suggested range is 0, 10, 25, 50, 100, 250, and 500 µg/mL. If you have the previous lot, prepare the same dilutions for comparison.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Gentamicin. Include a "no Gentamicin" control.
-
Incubation: Incubate the plate for your typical experimental duration (e.g., 48 or 72 hours).
-
Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the cell viability for each concentration relative to the "no Gentamicin" control. Plot the dose-response curve for the new lot (and the old lot, if applicable).
-
Determine Optimal Concentration: Select the highest concentration of the new Gentamicin lot that does not cause a significant decrease in cell viability (e.g., >95% viability) for use in your future experiments.
Visualizations
Caption: Workflow for qualifying a new lot of Gentamicin.
Validation & Comparative
Comparing the efficacy of Gentamicin B vs. G418 for eukaryotic selection
For researchers, scientists, and drug development professionals navigating the crucial step of eukaryotic cell selection, choosing the right antibiotic is paramount for successful stable cell line generation. This guide provides a comprehensive comparison of Gentamicin B and G418 (Geneticin), offering experimental data and detailed protocols to inform your selection strategy.
At the forefront of eukaryotic selection, G418 stands out as the industry standard, while this compound, despite its structural similarities, is largely relegated to contamination control. This guide delves into the fundamental differences in their mechanisms of action, cytotoxicity, and overall efficacy, providing a clear rationale for G418's dominance in the field.
At a Glance: Key Differences
| Feature | G418 (Geneticin) | This compound |
| Primary Application | Eukaryotic cell selection | Bacterial contamination control in cell culture |
| Mechanism of Action | Potent inhibitor of 80S eukaryotic ribosomes, blocking protein synthesis.[1][2][3][4][5][6] | Weak inhibitor of 80S eukaryotic ribosomes; primarily targets 30S bacterial ribosomes.[7] |
| Efficacy for Selection | High | Very Low / Ineffective |
| Resistance Gene | neo (aminoglycoside 3'-phosphotransferase)[4] | Not typically used for eukaryotic selection |
| Typical Working Concentration | 100 - 2000 µg/mL (cell line dependent)[8] | Not applicable for selection |
Mechanism of Action: The Decisive Factor
The stark difference in efficacy between G418 and this compound lies in their interaction with the eukaryotic ribosome. Both are aminoglycoside antibiotics that function by inhibiting protein synthesis. However, their affinity for the 80S ribosomal subunit, the protein synthesis machinery in eukaryotes, varies significantly.
G418 is a potent inhibitor of the 80S ribosome, effectively halting protein synthesis in eukaryotic cells and leading to cell death.[1][2][3][4][5][6] This potent activity is the cornerstone of its use as a selection agent. Resistance to G418 is conferred by the bacterial neo gene, which encodes an aminoglycoside 3'-phosphotransferase (APH). This enzyme inactivates G418 by phosphorylation, allowing cells that have successfully integrated the neo gene to survive.[4][9]
This compound, while structurally similar to G418, is a much less effective inhibitor of eukaryotic ribosomes.[7] Its primary target is the 30S subunit of bacterial ribosomes, making it an excellent agent for eliminating bacterial contamination in cell cultures but unsuitable for selecting transfected eukaryotic cells. Studies on the interaction of various aminoglycosides with the eukaryotic ribosome have revealed that those with a 6'-hydroxyl group on ring I, such as G418, are more effective at promoting misreading and inhibiting translation than those with a 6'-amino group, like gentamicin.[1][10]
Figure 1. Comparative mechanism of action of G418 and this compound on eukaryotic ribosomes.
Efficacy and Cytotoxicity: A Quantitative Look
The efficacy of a selection agent is determined by its ability to effectively kill non-resistant cells while allowing resistant cells to proliferate. G418 exhibits high cytotoxicity towards a wide range of eukaryotic cell lines, a crucial characteristic for a selection antibiotic.
Quantitative data on the selection efficiency of G418 varies depending on the cell line. For example, the selectivity factor (SF), a measure of the ratio of the IC50 for resistant cells to that of sensitive cells, has been determined for several cell lines:
| Cell Line | G418 Selectivity Factor (SF) |
| BHK-21 | 40.7 |
| CHO-K1 | 15.2 |
| 3T3 | 12.5 |
| HeLa | 5.8 |
| Data from a study determining the selection capacity of antibiotics.[11][12] |
A higher SF indicates a better selection capacity. As the table shows, G418 is a highly effective selection agent for BHK-21 and CHO-K1 cells, while its efficacy is lower for HeLa cells, suggesting that for some cell lines, alternative selection agents might be more suitable.
Direct comparative data for this compound in a eukaryotic selection context is scarce, primarily because it is not used for this purpose. Studies on the cytotoxicity of gentamicin in mammalian cells have been conducted in the context of its therapeutic use, and the concentrations required to induce significant cell death are generally much higher than the effective concentrations of G418 for selection.
Off-Target Effects
While G418 is effective for selection, it is important to be aware of its potential off-target effects, which can influence experimental outcomes:
-
Metabolic Load: The expression of the neo resistance gene and the presence of G418 can impose a metabolic burden on cells, potentially altering their growth and metabolism.[13][14][15] This can manifest as changes in glucose and glutamine utilization.[13]
-
Mitochondrial Effects: G418 can inhibit mitochondrial protein synthesis, which can contribute to its overall cytotoxicity.[16]
-
Cellular Stress: G418 has been shown to induce programmed cell death (apoptosis) and other cellular stress responses.[17][18]
Gentamicin, when used at high concentrations, can also induce cellular stress, including DNA oxidative damage and alterations in mitochondrial membrane potential.[16]
Experimental Protocols
Determining the Optimal G418 Concentration: The Kill Curve
Prior to initiating a stable transfection experiment, it is crucial to determine the minimum concentration of G418 required to kill your specific non-transfected cell line. This is achieved by performing a "kill curve" experiment.
Methodology:
-
Cell Plating: Plate the non-transfected cells in a multi-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 100, 200, 400, 600, 800, 1000, 1200, 1400 µg/mL). Include a no-antibiotic control.
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cytotoxicity.
-
Medium Replacement: Replace the medium with fresh, antibiotic-containing medium every 2-3 days.
-
Endpoint Analysis: After 7-14 days, determine the lowest concentration of G418 that results in complete cell death. This concentration will be used for the selection of stably transfected cells.
Figure 2. Workflow for a G418 kill curve experiment.
General Protocol for Stable Cell Line Selection with G418
-
Transfection: Transfect the desired eukaryotic cell line with a plasmid containing the gene of interest and the neo resistance gene.
-
Initial Culture: Culture the transfected cells in non-selective medium for 24-48 hours to allow for expression of the resistance gene.
-
Selection: Replace the medium with a selection medium containing the predetermined optimal concentration of G418.
-
Maintenance: Continue to culture the cells in the selection medium, replacing it every 3-4 days. Non-transfected cells will gradually die off.
-
Colony Expansion: After 2-3 weeks, visible colonies of resistant cells should appear. These colonies can then be isolated and expanded to generate a stable cell line.
Conclusion
For the purpose of eukaryotic selection, G418 is unequivocally the superior choice over this compound. Its potent inhibitory effect on the 80S eukaryotic ribosome ensures efficient elimination of non-transfected cells, a fundamental requirement for the successful generation of stable cell lines. While this compound is a valuable tool for controlling bacterial contamination, its weak activity against eukaryotic ribosomes renders it ineffective for selection. Researchers should, however, remain mindful of the potential off-target effects of G418 and perform a thorough kill curve analysis to determine the optimal concentration for their specific cell line to maximize selection efficiency while minimizing cellular stress.
References
- 1. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. G418 - Wikipedia [en.wikipedia.org]
- 5. The aminoglycoside G418 hinders de novo prion infection in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. goldbio.com [goldbio.com]
- 8. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 9. Kanamycin kinase - Wikipedia [en.wikipedia.org]
- 10. Basis for prokaryotic specificity of action of aminoglycoside antibiotics | The EMBO Journal [link.springer.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. G418 induces programmed cell death in Acanthamoeba through the elevation of intracellular calcium and cytochrome c translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. molbiolcell.org [molbiolcell.org]
Gentamicin B in Focus: A Comparative Guide to Aminoglycoside Antibiotics in Research
For researchers and drug development professionals navigating the landscape of aminoglycoside antibiotics, understanding the nuanced differences between these potent bactericidal agents is paramount. While gentamicin, amikacin, and tobramycin are mainstays in both clinical and laboratory settings, the individual components of the gentamicin complex, such as Gentamicin B, present a more intricate picture. This guide provides an objective comparison of this compound and other key aminoglycosides, supported by experimental data and detailed methodologies, to inform research and development decisions.
Mechanism of Action: A Shared Pathway with Subtle Variations
Aminoglycoside antibiotics exert their bactericidal effects by targeting the bacterial ribosome, specifically the 30S ribosomal subunit. This binding event disrupts protein synthesis through several mechanisms, including interference with the initiation complex, misreading of mRNA, and premature termination of translation. This ultimately leads to the production of non-functional or toxic proteins, culminating in bacterial cell death.[1][2][3][4][5]
While the general mechanism is conserved across the class, subtle structural differences between aminoglycosides can influence their binding affinity and susceptibility to bacterial resistance mechanisms.
References
- 1. In vitro activity of gentamicin as an adjunct to penicillin against biofilm group B Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gentamicin ototoxicity: a 23-year selected case series of 103 patients | The Medical Journal of Australia [mja.com.au]
- 3. LLC-PK1 Kidney Cell Apoptosis Assay: Version 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Delivery and Antibacterial Activity of Gentamicin Encapsulated in pH-Sensitive Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models mimicking aminoglycoside-induced renal damage - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Gentamicin B as a selection marker for specific plasmids
For researchers, scientists, and drug development professionals, the selection of an appropriate antibiotic resistance marker is a critical step in ensuring the success of cloning and protein expression experiments. This guide provides a detailed comparison of Gentamicin B with other commonly used selection markers, supported by experimental data and protocols to aid in making an informed choice for your specific research needs.
This compound, an aminoglycoside antibiotic, offers a stable and effective option for selecting plasmids in various host organisms. Its mechanism of action involves binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[1] Resistance to gentamicin is primarily conferred by aminoglycoside-modifying enzymes, such as N-acetyltransferases, which are encoded by resistance genes often carried on plasmids.
Performance Comparison of Common Selection Markers
The choice of a selection marker can significantly impact experimental outcomes, from transformation efficiency to the stability of the selected plasmid. Below is a comparative analysis of this compound against other widely used selection agents.
| Feature | This compound | Ampicillin | Kanamycin |
| Mechanism of Action | Inhibits protein synthesis (30S subunit)[1] | Inhibits cell wall synthesis | Inhibits protein synthesis (30S subunit)[2] |
| Mechanism of Resistance | Enzymatic modification (e.g., acetylation) | Enzymatic degradation (β-lactamase)[3] | Enzymatic modification (phosphorylation)[2] |
| Spectrum of Activity | Broad-spectrum (Gram-positive and Gram-negative)[1] | Primarily Gram-positive, some Gram-negative | Broad-spectrum (primarily Gram-negative) |
| Stability in Media | High stability at 37°C and varying pH[4][5] | Less stable, degraded by β-lactamase secreted into the media[2][3] | Generally stable |
| Satellite Colonies | Less prone to satellite colony formation | Prone to satellite colony formation[2][3][6][7][8] | Not a significant issue |
| Cost-Effectiveness | Generally cost-effective[9][10] | Cost-effective, but potential for failed experiments due to instability | Generally cost-effective |
| Typical Working Concentration (E. coli) | 5-20 µg/mL[11] | 50-100 µg/mL | 30-50 µg/mL |
Experimental Protocols
Determining the Optimal this compound Concentration (Kill Curve)
Before performing a selection experiment, it is crucial to determine the minimum inhibitory concentration (MIC) of this compound for your specific host strain. This is achieved by generating a kill curve.
Materials:
-
Host bacterial strain (e.g., E. coli DH5α)
-
Luria-Bertani (LB) broth
-
This compound stock solution (e.g., 10 mg/mL in water)
-
96-well microtiter plate
-
Incubator (37°C)
-
Spectrophotometer (OD600)
Procedure:
-
Inoculate 5 mL of LB broth with a single colony of the host strain and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, prepare a serial dilution of this compound in LB broth, ranging from a high concentration (e.g., 50 µg/mL) to 0 µg/mL.
-
Add 10 µL of the diluted bacterial culture to each well.
-
Incubate the plate at 37°C for 16-24 hours.
-
Measure the optical density at 600 nm (OD600) for each well. The lowest concentration that completely inhibits growth is the MIC. The recommended working concentration for selection is typically 1.5-2 times the MIC.
Plasmid Transformation and Selection with this compound
Materials:
-
Competent host cells
-
Plasmid DNA containing the gentamicin resistance gene
-
SOC or LB broth
-
LB agar plates containing the predetermined optimal concentration of this compound
-
Incubator (37°C)
Procedure:
-
Thaw a vial of competent cells on ice.
-
Add 1-5 µL of plasmid DNA to the competent cells.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds.
-
Immediately place the tube on ice for 2 minutes.
-
Add 250-500 µL of SOC or LB broth (without antibiotic) to the cells.
-
Incubate at 37°C for 1 hour with gentle shaking to allow for the expression of the resistance gene.
-
Spread 50-200 µL of the cell suspension onto pre-warmed LB agar plates containing this compound.
-
Incubate the plates at 37°C for 16-24 hours, or until colonies are visible.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and the workflow for a typical plasmid selection experiment.
Caption: Mechanism of this compound action and resistance.
Caption: Experimental workflow for plasmid selection using this compound.
Discussion and Conclusion
This compound presents a robust and reliable alternative to more commonly used selection markers like ampicillin. Its high stability in culture media at physiological temperature and across a range of pH values minimizes the risk of antibiotic degradation and the subsequent growth of non-transformed satellite colonies, a frequent issue encountered with ampicillin.[3][4][5] This stability can lead to more stringent selection and ultimately, a higher probability of isolating correctly transformed clones.
While kanamycin also offers good stability, this compound's broader spectrum of activity can be advantageous in preventing a wider range of potential contaminants.[1] From a cost perspective, while market prices fluctuate, gentamicin is generally considered a cost-effective option for routine cloning applications.[9][10]
The choice of a selection marker should always be guided by the specific requirements of the experiment, including the host organism, the nature of the plasmid, and downstream applications. For researchers seeking a stable, effective, and economical selection agent that minimizes the ambiguity of satellite colonies, this compound is a highly recommended option. The detailed protocols and comparative data presented in this guide are intended to facilitate the successful integration of this compound into your molecular biology workflows.
References
- 1. goldbio.com [goldbio.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. journals.asm.org [journals.asm.org]
- 5. gulhanemedj.org [gulhanemedj.org]
- 6. Live to cheat another day: bacterial dormancy facilitates the social exploitation of β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Comparative cost effectiveness of gentamicin and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.dutscher.com [pdf.dutscher.com]
A Comparative Analysis of G418 (Geneticin®) and Hygromycin B for Dual Selection in Research
For researchers, scientists, and drug development professionals, the selection of successfully transfected or transduced cells is a critical step in establishing stable cell lines for a myriad of applications. Dual selection, employing two different antibiotics and their corresponding resistance genes, is a powerful technique for introducing and maintaining multiple genetic modifications in a single cell line. This guide provides an objective comparison of two of the most widely used selection antibiotics, G418 (often referred to by its trade name, Geneticin®) and Hygromycin B, offering experimental data and detailed protocols to inform your experimental design.
This analysis will focus on G418 as the agent for neomycin-resistance gene selection, as Gentamicin is primarily used in cell culture to prevent bacterial contamination and is not typically used for eukaryotic selection. G418, an aminoglycoside related to gentamicin, is the standard for this purpose.
At a Glance: G418 vs. Hygromycin B
| Feature | G418 (Geneticin®) | Hygromycin B |
| Mechanism of Action | Inhibits protein synthesis by binding to the 80S ribosome, interfering with the elongation step.[1][2][3][4] | Inhibits protein synthesis by disrupting translocation and promoting mistranslation on the 70S and 80S ribosomes.[5][6][7] |
| Resistance Gene | neo (aminoglycoside 3'-phosphotransferase) from transposon Tn5 or Tn601.[1][8] | hph (hygromycin B phosphotransferase) from Escherichia coli. |
| Mechanism of Resistance | Phosphorylation of G418, which prevents its binding to the ribosome.[1] | Phosphorylation of Hygromycin B, inactivating the antibiotic.[9] |
| Typical Working Concentration | 100 - 1000 µg/mL for mammalian cells.[3] | 50 - 500 µg/mL for mammalian cells.[5][6] |
| Selection Time | Typically 7 - 14 days for non-resistant cells to die. | Typically 7 - 10 days for non-resistant cells to die.[9] |
| Stability in Culture (37°C) | Stable for 8-10 days.[1] | Stable for approximately one month.[9][10] |
Performance Data: A Comparative Look
The efficacy of a selection antibiotic is determined by its ability to eliminate non-resistant cells while having minimal impact on resistant cells. A study by Kramer et al. (2018) introduced the concept of a "selectivity factor" (SF), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) of resistant cells to that of sensitive cells. A higher SF indicates a more effective selection agent for a particular cell line.[11]
Below is a summary of the IC50 values and calculated selectivity factors for G418 and Hygromycin B in various cell lines.
G418 Performance Data
| Cell Line | IC50 Sensitive Cells (µg/mL) | IC50 Resistant Cells (µg/mL) | Selectivity Factor (SF) | Reference |
| BHK-21 | 103 | 4190 | 40.7 | [11] |
| HeLa | 345 | 2000 | 5.8 | [11] |
| CHO-K1 | 191 | 2900 | 15.2 | [11] |
| 3T3 | 200 | 2500 | 12.5 | [11] |
Hygromycin B Performance Data
| Cell Line | IC50 Sensitive Cells (µg/mL) | IC50 Resistant Cells (µg/mL) | Selectivity Factor (SF) | Reference |
| BHK-21 | 12.3 | 489 | 39.8 | [11] |
| HeLa | 32.1 | 706 | 22.0 | [11] |
| CHO-K1 | 10.3 | 501 | 48.7 | [11] |
| 3T3 | 14.6 | 350 | 24.0 | [11] |
Analysis: The data suggests that the effectiveness of each antibiotic is highly cell-line dependent. For instance, G418 shows a very high selectivity factor in BHK-21 cells, making it an excellent choice for this line.[11] However, its performance in HeLa cells is significantly lower.[11] Conversely, Hygromycin B demonstrates a better selectivity factor for HeLa cells and an exceptionally high SF for CHO-K1 cells.[11] This underscores the critical importance of empirical determination of optimal antibiotic concentrations for each specific cell line.
Experimental Protocols
The foundation of a successful single or dual selection experiment is the determination of the minimum antibiotic concentration required to kill non-transfected cells. This is achieved through a "kill curve" experiment.
Kill Curve Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Plating:
-
For adherent cells, seed at a density of approximately 2.0 x 10⁴ to 5.0 x 10⁴ cells per well in a 24-well plate.
-
For suspension cells, a higher density may be required.
-
Allow cells to adhere and recover overnight.
-
-
Antibiotic Dilution Series:
-
Prepare a series of dilutions of the antibiotic in your complete cell culture medium.
-
For G418: A suggested range is 100 µg/mL to 1400 µg/mL.[8]
-
For Hygromycin B: A suggested range is 50 µg/mL to 1000 µg/mL.
-
Include a "no antibiotic" control.
-
-
Treatment and Observation:
-
Replace the medium in each well with the medium containing the corresponding antibiotic concentration.
-
Incubate the cells at 37°C in a humidified CO₂ incubator.
-
Observe the cells daily for signs of cytotoxicity (e.g., detachment, morphological changes, and cell death).
-
Replenish the selective medium every 2-3 days.
-
-
Determination of Optimal Concentration:
-
The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.
-
Dual Selection Protocol
-
Co-transfection: Introduce two separate expression vectors, one containing the neo resistance gene and the other containing the hph resistance gene, into the target cells.
-
Recovery: Allow the cells to recover and express the resistance genes for 24-48 hours in non-selective medium.
-
Initiate Selection: Replace the medium with complete culture medium containing the predetermined optimal concentrations of both G418 and Hygromycin B.
-
Maintenance and Expansion:
-
Continue to culture the cells in the dual selection medium, replenishing it every 2-3 days.
-
Monitor the culture for the emergence of resistant colonies.
-
Once colonies are established, they can be isolated and expanded for further analysis. It is recommended to maintain the stable cell line in a medium containing a maintenance concentration of the antibiotics (typically 50% of the selection concentration) to prevent the loss of the integrated genes.
-
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the dual selection workflow and the mechanisms of action of the resistance genes.
Conclusion
Both G418 and Hygromycin B are highly effective selection agents for generating stable mammalian cell lines. Their distinct mechanisms of action and resistance make them an ideal pair for dual selection experiments. The choice between them, or the decision to use both, should be guided by empirical data derived from kill curve experiments on the specific cell line of interest. By carefully determining the optimal concentrations, researchers can efficiently select for doubly transfected cells, paving the way for complex cellular engineering and analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. invivogen.com [invivogen.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. G418 - Wikipedia [en.wikipedia.org]
- 8. astralscientific.com.au [astralscientific.com.au]
- 9. Hygromycin B powder, BioReagent, cell culture mammalian, cell culture insect 31282-04-9 [sigmaaldrich.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
1-N-HAPA Gentamicin B: A Comparative Analysis of Efficacy Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance poses a significant threat to global health. Among the arsenal of antibiotics, aminoglycosides, such as gentamicin, have long been a cornerstone for treating severe Gram-negative bacterial infections. However, their efficacy is increasingly compromised by the rise of resistant strains. This guide provides a comprehensive comparison of 1-N-HAPA gentamicin B (Isepamicin), a semi-synthetic aminoglycoside, with standard gentamicin and other alternatives, focusing on its efficacy against resistant bacteria. The information presented is supported by experimental data to aid in research and development decisions.
Comparative Efficacy: 1-N-HAPA this compound vs. Alternatives
1-N-HAPA this compound has demonstrated potent activity against a broad spectrum of pathogenic bacteria, including strains resistant to other aminoglycosides like gentamicin and tobramycin. Its unique structural modification, the addition of a 1-N-(S-4-amino-2-hydroxybutyryl) group to this compound, protects it from inactivation by several aminoglycoside-modifying enzymes (AMEs), a primary mechanism of resistance.
A study evaluating its in-vitro activity against Gram-negative bacteria from a teaching hospital in Northern India revealed that Escherichia coli and Klebsiella pneumoniae isolates showed higher susceptibility to isepamicin compared to amikacin and gentamicin.[1][2] Specifically, 66.67% of E. coli isolates were susceptible to isepamicin, whereas only 29.63% were susceptible to amikacin.[1][2] Similarly, 52.17% of K. pneumoniae isolates were susceptible to isepamicin, compared to 43.48% for amikacin.[1][2] In another study, isepamicin demonstrated the lowest minimum inhibitory concentration (MIC90) against 154 Enterobacteriaceae isolates compared to amikacin, gentamicin, and tobramycin, with a resistance rate equal to amikacin (3.9%) but significantly lower than tobramycin (18.2%) and gentamicin (21.4%).[3]
The superior efficacy of 1-N-HAPA this compound is particularly evident against strains producing aminoglycoside acetyltransferases (AACs), a common family of AMEs. For instance, it shows better activity against strains producing type I 6'-acetyltransferase.[4][5]
Below is a summary of comparative efficacy data from various studies:
| Antibiotic | Bacterial Species | Susceptibility (%) | MIC90 (mg/L) | Reference |
| 1-N-HAPA this compound (Isepamicin) | Enterobacteriaceae (154 isolates) | 96.1 | Lowest among tested | [3] |
| E. coli (27 isolates) | 66.67 | - | [1][2] | |
| K. pneumoniae (46 isolates) | 52.17 | - | [1][2] | |
| P. aeruginosa (21 isolates) | 85.71 | 7.8 | [1][2][6] | |
| Acinetobacter spp. | - | 7.2 | [6] | |
| Staphylococci | Generally very susceptible | 0.5-6.9 | [6] | |
| Gentamicin | Enterobacteriaceae (154 isolates) | 78.6 | - | [3] |
| Non-fermentative Gram-negative bacilli (93 isolates) | 59.1 | - | [3] | |
| Carbapenemase-producing isolates | 22.22 | - | [5] | |
| Amikacin | Enterobacteriaceae (154 isolates) | 96.1 | - | [3] |
| E. coli (27 isolates) | 29.63 | - | [1][2] | |
| K. pneumoniae (46 isolates) | 43.48 | - | [1][2] | |
| Non-fermentative Gram-negative bacilli (93 isolates) | 72.1 | - | [3] | |
| Carbapenemase-producing isolates | 0 | - | [5] | |
| Tobramycin | Enterobacteriaceae (154 isolates) | 81.8 | - | [3] |
| Non-fermentative Gram-negative bacilli (93 isolates) | 61.3 | - | [3] |
Experimental Protocols
The data presented in this guide are primarily derived from in-vitro antimicrobial susceptibility testing. The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of aminoglycosides, a key metric for assessing antibiotic efficacy.
1. Bacterial Isolates:
-
Clinically relevant bacterial strains, including known resistant phenotypes, are isolated from patient samples.
-
Strains are identified using standard microbiological techniques, such as biochemical tests or MALDI-TOF mass spectrometry.
2. Antimicrobial Agents:
-
Stock solutions of 1-N-HAPA this compound, gentamicin, and other comparator antibiotics are prepared according to the manufacturer's instructions.
3. MIC Determination:
-
Broth Microdilution Method (BMD): This is a standard and widely used method.
-
A series of two-fold dilutions of each antibiotic are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Agar Dilution Method:
-
Serial dilutions of the antibiotics are incorporated into molten agar and poured into petri dishes.
-
A standardized inoculum of each bacterial strain is spotted onto the surface of the agar plates.
-
Plates are incubated as described for BMD.
-
The MIC is the lowest antibiotic concentration that prevents the growth of a bacterial colony.
-
-
E-test:
-
A plastic strip impregnated with a predefined gradient of antibiotic concentrations is placed on an inoculated agar plate.
-
After incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the scale on the strip.
-
4. Interpretation of Results:
-
The obtained MIC values are interpreted as susceptible, intermediate, or resistant based on clinical breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Visualizing Mechanisms and Workflows
To better understand the action of 1-N-HAPA this compound and the challenges posed by resistance, the following diagrams illustrate key pathways and processes.
Caption: Mechanism of Action of Gentamicin.
Caption: Major Mechanisms of Bacterial Resistance to Aminoglycosides.
Caption: 1-N-HAPA this compound's Mechanism to Evade Enzyme Inactivation.
Caption: Experimental Workflow for MIC Determination.
Conclusion
The available data strongly suggest that 1-N-HAPA this compound is a potent aminoglycoside with a significant advantage over older agents, particularly against bacterial strains that have developed resistance through the production of modifying enzymes. Its broad spectrum of activity and enhanced stability make it a valuable alternative in the face of growing antimicrobial resistance. For researchers and drug development professionals, 1-N-HAPA this compound represents a promising scaffold for the development of next-generation aminoglycosides to combat multidrug-resistant pathogens. Further clinical investigations are warranted to fully elucidate its therapeutic potential in various infectious diseases.
References
- 1. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]
- 2. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics and pharmacodynamics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Sensitivity of Isepamicin in comparison to Amikacin and Gentamicin - CCEM Journal [ccemjournal.com]
- 6. Isepamicin (SCH 21420, 1-N-HAPA this compound): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Gentamicin B vs. Kanamycin: A Comparative Guide for Selecting Bacterial Transformants
For Researchers, Scientists, and Drug Development Professionals
The selection of successfully transformed bacterial cells is a critical step in molecular cloning and recombinant protein production. The choice of a suitable antibiotic selection agent is paramount to ensure high efficiency and minimize background growth of non-transformed cells. This guide provides an objective comparison of two commonly used aminoglycoside antibiotics, Gentamicin B and Kanamycin, for the selection of bacterial transformants. This analysis is supported by available experimental data and established protocols to aid researchers in making an informed decision for their specific experimental needs.
Performance Comparison: this compound vs. Kanamycin
Both Gentamicin and Kanamycin are potent inhibitors of bacterial protein synthesis, making them effective selection agents. While their primary mechanism of action is similar, they exhibit differences in their spectrum of activity, resistance mechanisms, and practical application in the laboratory.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Gentamicin and Kanamycin.
| Parameter | Gentamicin | Kanamycin | Reference |
| Typical Working Concentration | 15 - 50 µg/mL | 10 - 50 µg/mL | [1] |
| Minimal Inhibitory Concentration (MIC) against E. coli | 2 µg/mL | 4 µg/mL | [2] |
| Minimal Bactericidal Concentration (MBC) against E. coli | 2 µg/mL | 8 µg/mL | [2] |
Note: The optimal working concentration can vary depending on the bacterial strain, plasmid copy number, and experimental conditions. It is always recommended to perform an antibiotic titration (kill curve) to determine the optimal concentration for a specific application.
Qualitative Performance Characteristics
| Feature | Gentamicin | Kanamycin | Rationale & References |
| Selection Stringency | High | High | Both are bactericidal and effectively kill non-resistant cells.[2] |
| Satellite Colonies | Low potential | Very low potential | The resistance enzyme for kanamycin (aminoglycoside phosphotransferase) is located intracellularly, preventing the degradation of the antibiotic in the surrounding medium. This mechanism significantly reduces the likelihood of satellite colony formation. While less common than with ampicillin, the potential for satellite colonies with gentamicin is theoretically slightly higher if any resistance mechanism involves extracellular modification, though this is not the primary mode of resistance. |
| Spectrum of Activity | Broad-spectrum (Gram-positive and Gram-negative) | Primarily Gram-negative, with some activity against Gram-positive bacteria. | Gentamicin's broader spectrum can be advantageous in preventing a wider range of potential contaminants.[3] |
| Stability | High | Moderate | Gentamicin is known for its high stability, including resistance to heat during autoclaving.[3] Kanamycin can lose activity over time, especially with prolonged incubation at 37°C.[1] |
Mechanism of Action
Both Gentamicin and Kanamycin belong to the aminoglycoside class of antibiotics. Their bactericidal effect stems from their ability to irreversibly bind to the 30S subunit of the bacterial ribosome. This binding event interferes with protein synthesis in several ways: it blocks the initiation of translation, causes misreading of the mRNA template leading to the incorporation of incorrect amino acids, and ultimately results in the production of non-functional or toxic proteins. This disruption of protein synthesis leads to damage of the cell membrane and eventual cell death.
Experimental Protocols
The following is a generalized protocol for the transformation of chemically competent E. coli and selection of transformants.
Materials
-
Chemically competent E. coli cells
-
Plasmid DNA (1-100 ng/µL)
-
LB Broth
-
LB Agar plates
-
Gentamicin or Kanamycin stock solution
-
SOC medium
-
Ice
-
Water bath at 42°C
-
Incubator at 37°C
-
Sterile microcentrifuge tubes
-
Sterile spreaders
Protocol
-
Preparation of Antibiotic Plates:
-
Prepare LB agar according to standard protocols.
-
Autoclave and cool the agar to approximately 50-55°C.
-
Add Gentamicin or Kanamycin to the desired final concentration (e.g., 15 µg/mL for Gentamicin, 50 µg/mL for Kanamycin).
-
Mix gently and pour the plates. Allow the plates to solidify and dry before use.
-
-
Transformation:
-
Thaw a tube of chemically competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA to the cells.
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.
-
Heat shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-500 µL of pre-warmed SOC medium to the tube.
-
Incubate the tube at 37°C for 1 hour with gentle shaking (200-250 rpm). This recovery period is crucial for the expression of the antibiotic resistance gene.
-
-
Plating and Selection:
-
Spread 50-200 µL of the cell suspension onto a pre-warmed LB agar plate containing either Gentamicin or Kanamycin.
-
Incubate the plates overnight (16-18 hours) at 37°C.
-
-
Analysis:
-
Count the number of colonies on the plates to determine the transformation efficiency.
-
Observe for the presence of any background growth or satellite colonies.
-
Pick individual colonies for further analysis (e.g., plasmid purification, restriction digest, or sequencing).
-
Conclusion and Recommendations
Both Gentamicin and Kanamycin are highly effective selection agents for bacterial transformants. The choice between them may depend on the specific requirements of the experiment.
-
Kanamycin is an excellent choice for routine cloning applications, particularly when the prevention of satellite colonies is a high priority, ensuring the selection of true transformants. Its intracellular mechanism of inactivation provides a "cleaner" selection background.
-
This compound offers the advantage of a broader spectrum of activity, which can be beneficial in preventing a wider range of bacterial contamination. Its high stability is also a favorable characteristic. In vivo studies suggest that gentamicin may be more effective than kanamycin against E. coli, although the direct translation of this to in vitro selection on agar plates is not definitively established.[2]
For most standard cloning procedures in E. coli, Kanamycin is a reliable and robust choice that minimizes the risk of satellite colony formation. This compound is a suitable alternative, especially in situations where broad-spectrum contamination control is a concern. As a best practice, the optimal concentration for either antibiotic should be determined empirically for the specific bacterial strain and experimental conditions being used.
References
Comparative Cytotoxicity of Gentamicin B Components: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic effects of Gentamicin B and its constituent components. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on the subject, offering a clear overview of experimental findings and methodologies. The primary focus is on the differential toxicity of this compound components in key cell types affected by aminoglycoside toxicity, namely renal and cochlear cells.
Executive Summary
Gentamicin, a widely used aminoglycoside antibiotic, is a mixture of several related components. While effective against a broad spectrum of bacteria, its clinical use is limited by dose-related nephrotoxicity (kidney damage) and ototoxicity (inner ear damage). Commercial gentamicin is primarily composed of the C-series components (C1, C1a, C2, C2a), but the B-series components, including this compound, B1, and B2, also contribute to the overall profile of the drug. Understanding the specific cytotoxicity of each component is crucial for the development of safer and more effective aminoglycoside therapies. This guide reveals that distinct differences in cytotoxicity exist among the gentamicin components, with some demonstrating a more favorable safety profile than others.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of various gentamicin components. It is important to note that direct comparative data for all this compound components is limited in the current body of scientific literature. The data presented here is compiled from various studies and experimental conditions.
| Component | Cell Line | Assay | Key Findings | Reference |
| Gentamicin (Complex) | LLC-PK1 (porcine kidney) | Apoptosis Assay | Dose-dependent increase in apoptosis. | [1][2] |
| Vero (monkey kidney) | MTT Assay | Significant decrease in cell viability at concentrations of 2000 µg/mL and higher. | [3] | |
| NCI-H460 (human lung cancer) | Not specified | IC50 calculated to be 5.1 mM. | [1] | |
| Gentamicin C1a | Mouse Cochlear Hair Cells | Cell Viability | Reduced hair cell survival by approximately 33%. | [4] |
| Gentamicin (Mixture vs. C1a) | Mouse Cochlear Hair Cells | Cell Viability | Gentamicin mixture was more toxic, reducing hair cell survival by approximately 66%. | [4] |
| Gentamicin B1 | Various human cell lines (HDQ-P1, NCI-H1299, fibroblasts, myoblasts) | Doubling Time | Small decrease in doubling time at concentrations ≤100 µg/mL, comparable to 1 mg/mL of the gentamicin complex. | [5] |
| Keratinocytes | Not specified | Toxic at concentrations ≤100 µg/mL. | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the cytotoxicity of gentamicin components.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a widely used method to assess cell viability.
-
Cell Culture: Adherent cell lines, such as the human embryonic kidney cell line HEK293 or the Vero cell line from monkey kidney, are cultured in 96-well plates until they reach a desired confluency.
-
Treatment: Cells are then exposed to various concentrations of the gentamicin components for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a medium containing MTT. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The results are often expressed as the percentage of cell viability compared to an untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, can then be calculated.
2. Lactate Dehydrogenase (LDH) Release Assay:
This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
-
Cell Culture and Treatment: Similar to the MTT assay, cells are cultured and treated with the test compounds.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is then mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measurement: The amount of formazan is quantified by measuring the absorbance at a specific wavelength.
-
Data Analysis: The amount of LDH released is proportional to the extent of cell death.
Signaling Pathways in Gentamicin-Induced Cytotoxicity
Gentamicin and its components primarily induce cytotoxicity through the activation of the intrinsic pathway of apoptosis. This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.
Gentamicin-Induced Apoptosis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Gentamicin-induced apoptosis in renal cell lines and embryonic rat fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The relationship between the structure and toxicity of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gentamicin B1 is a minor gentamicin component with major nonsense mutation suppression activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amikacin and Gentamicin B Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two critical aminoglycoside antibiotics, Amikacin and Gentamicin B, against a range of clinical bacterial isolates. The information presented herein is supported by experimental data from multiple studies to assist researchers and drug development professionals in their understanding and application of these antimicrobial agents.
Executive Summary
Amikacin and this compound are both potent bactericidal antibiotics with a similar spectrum of activity, primarily targeting aerobic Gram-negative bacilli.[1][2] While both are mainstays in treating serious infections, their efficacy can vary depending on the bacterial species and the presence of resistance mechanisms. Generally, this compound demonstrates greater activity against many species of Enterobacteriaceae, Haemophilus influenzae, and Staphylococcus aureus.[1][2][3][4] Conversely, Amikacin often shows superior activity against a proportion of Klebsiella and Providencia isolates and can be effective against some gentamicin-resistant strains, including Pseudomonas aeruginosa.[1][2][5]
A study involving 517 clinical isolates revealed that gentamicin inhibited 77.37% of the isolates, while amikacin inhibited 73.11%.[3][4][6] Interestingly, of the bacterial strains susceptible to amikacin, 13.76% were resistant to gentamicin, and of those susceptible to gentamicin, 18.50% were resistant to amikacin, indicating a lack of complete cross-resistance.[3][4][6]
Comparative In Vitro Activity: A Data-Driven Overview
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Amikacin and this compound against various clinical isolates. The MIC50 and MIC90 values, which represent the concentration of the antibiotic required to inhibit the growth of 50% and 90% of the isolates, respectively, are provided for a comparative assessment of their potency.
Table 1: MIC50 and MIC90 Values (µg/mL) for Amikacin and this compound Against Carbapenemase-Producing Isolates
| Organism (Resistance Mechanism) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Klebsiella pneumoniae (KPC-positive) | Amikacin | 32 | 64 |
| Gentamicin | 4 | 128 | |
| Enterobacteriaceae (NDM-positive) | Amikacin | >128 | >128 |
| Gentamicin | >128 | >128 | |
| Enterobacteriaceae (CTX-M-positive) | Amikacin | 8 | 32 |
| Gentamicin | 32 | >128 | |
| Enterobacteriaceae (OXA-48-like-positive) | Amikacin | 128 | >128 |
| Gentamicin | 128 | >128 |
Data sourced from a study on multidrug-resistant aerobic Gram-negative bacilli.[7]
Table 2: Overall Susceptibility of Various Clinical Isolates
| Bacterial Species | Amikacin Susceptibility (%) | Gentamicin Susceptibility (%) |
| Alcaligenes spp. | 23.08% | 15.38% |
| Enterococcus spp. | 37.50% | 37.50% |
| Escherichia spp. | 24.03% | 27.13% |
| Klebsiella spp. | 21.05% | 1.58% |
| Pantoea agglomerans | 31.03% | 24.14% |
| Proteus spp. | 78.57% | 28.57% |
| Pseudomonas spp. | 26.92% | 15.38% |
| Salmonella enterica | 16.67% | 16.67% |
| Staphylococcus spp. | 24.75% | 18.81% |
| Streptococcus spp. | 44.90% | 34.69% |
Data is derived from a study analyzing 517 isolates and represents the percentage of isolates found to be susceptible.[4][6]
Experimental Protocols
The data presented in this guide is predominantly derived from in vitro susceptibility testing performed according to standardized methodologies. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antibiotics against clinical isolates, based on common practices described in the cited literature.[1][2]
Agar Dilution Method for MIC Determination
-
Preparation of Antibiotic Plates: A series of agar plates (typically Mueller-Hinton agar for non-fastidious bacteria) are prepared, each containing a specific, doubling dilution of the antibiotic (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64, 128 µg/mL). A growth control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Bacterial isolates are cultured overnight on an appropriate agar medium. A suspension of the bacteria is then prepared in a sterile broth or saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: The standardized bacterial suspension is then inoculated onto the surface of the antibiotic-containing agar plates and the growth control plate. This is typically done using a multipoint inoculator to test multiple isolates simultaneously.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the isolate.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Workflow for MIC determination by agar dilution.
Concluding Remarks
The choice between Amikacin and this compound should be guided by the specific clinical scenario, including the identity of the infecting organism, local antimicrobial resistance patterns, and the results of susceptibility testing. While this compound may be more potent against certain common pathogens, Amikacin's broader spectrum against some resistant strains makes it a valuable alternative, particularly in settings with a high prevalence of gentamicin-resistant Gram-negative bacteria. Continuous surveillance of in vitro activity is crucial for informing appropriate therapeutic strategies and preserving the efficacy of these important antimicrobial agents.
References
- 1. Gentamicin and amikacin---an in vitro comparison using 1000 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. Comparative Antimicrobial Activity of Amikacin and Gentamicin on Clinically Important Bacteria [jscimedcentral.com]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Comparative Activity of Tobramycin, Amikacin, and Gentamicin Alone and with Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activity of Plazomicin Compared to Amikacin, Gentamicin, and Tobramycin against Multidrug-Resistant Aerobic Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Aminoglycoside Cross-Resistance: A Comparative Guide to Gentamicin B and Other Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
The emergence of bacterial resistance to aminoglycoside antibiotics poses a significant challenge in clinical settings. Understanding the nuances of cross-resistance between different aminoglycosides is crucial for the development of new therapeutic strategies and for the effective use of existing drugs. This guide provides a detailed comparison of Gentamicin B's performance against other commonly used aminoglycosides, supported by experimental data, to aid researchers in their efforts to combat antimicrobial resistance.
Comparative In Vitro Activity of Aminoglycosides
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC values of Gentamicin, Tobramycin, and Amikacin against various gentamicin-resistant Gram-negative and Gram-positive bacteria. It is important to note that commercially available gentamicin is a mixture of several components, primarily the Gentamicin C complex (C1, C1a, and C2) and a smaller percentage of this compound. The data presented for "Gentamicin" reflects the activity of this complex.
Gram-Negative Bacteria
| Bacterial Species | Strain Characteristics | Gentamicin (µg/mL) | Tobramycin (µg/mL) | Amikacin (µg/mL) | Reference |
| Pseudomonas aeruginosa | Gentamicin-Resistant (n=18) | ≥80 | Highly Resistant in 14/18 strains | Generally Active | [1][2] |
| Pseudomonas aeruginosa | Gentamicin-Resistant | High | Susceptible in many strains | Susceptible in most strains | [2] |
| Enterobacteriaceae | Gentamicin-Resistant | High | Often Cross-Resistant | Often Susceptible | [2] |
Gram-Positive Bacteria
| Bacterial Species | Strain Characteristics | Gentamicin (µg/mL) | Arbekacin (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA), Gentamicin-Resistant (n=70) | 16 to 1,024 | 0.25 to 4 | [3] |
Note: The activity of individual gentamicin components can vary against strains harboring specific resistance enzymes. For instance, the AAC(6')-Ib enzyme shows high activity against gentamicin C1a and C2 but low activity against gentamicin C1[4].
Mechanisms of Aminoglycoside Resistance
The primary mechanisms of bacterial resistance to aminoglycosides include:
-
Enzymatic Modification: This is the most common mechanism, where bacterial enzymes modify the structure of the aminoglycoside, preventing it from binding to its ribosomal target. These enzymes include aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs).
-
Target Site Alteration: Mutations in the 16S rRNA component of the 30S ribosomal subunit, the binding site for aminoglycosides, can reduce the drug's affinity.
-
Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of aminoglycosides by reducing the permeability of their cell membrane or by actively pumping the drug out of the cell using efflux pumps.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent against a specific bacterium. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of aminoglycosides
Procedure:
-
Prepare Antibiotic Dilutions: A two-fold serial dilution of each aminoglycoside is prepared in MHB in the wells of a 96-well plate.
-
Inoculate Plates: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Aminoglycoside-Modifying Enzyme (AME) Assay
This assay is used to identify the presence of enzymes that inactivate aminoglycosides.
Materials:
-
Bacterial cell lysate
-
Specific aminoglycoside substrate
-
Radioactively labeled co-substrates (e.g., [¹⁴C]acetyl-CoA for AACs, [γ-³²P]ATP for APHs and ANTs)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Cell Lysate: Bacterial cells are grown to mid-log phase, harvested, and lysed to release intracellular contents, including AMEs.
-
Enzymatic Reaction: The cell lysate is incubated with the aminoglycoside substrate and the appropriate radioactively labeled co-substrate in a reaction buffer.
-
Capture of Modified Aminoglycoside: The positively charged, modified aminoglycoside is captured on negatively charged phosphocellulose paper.
-
Washing: The paper is washed to remove unreacted labeled co-substrate.
-
Quantification: The amount of radioactivity on the paper, corresponding to the amount of modified aminoglycoside, is measured using a scintillation counter.
Visualizing Aminoglycoside Resistance
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Generalized Signaling Pathway for Aminoglycoside Resistance
Caption: Overview of aminoglycoside resistance mechanisms in bacteria.
References
- 1. Acquired cross resistance to aminoglycosides in gentamicin-sensitive and gentamicin-resistant strains of enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to gentamicin, tobramycin and amikacin among clinical isolates of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycoside cross-resistance patterns of gentamicin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
A Comparative Guide to Nonsense Mutation Suppression Agents: The Case of Gentamicin B1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonsense mutations, which introduce a premature termination codon (PTC) into an mRNA sequence, are responsible for approximately 11% of all genetic disease cases. These mutations lead to the production of truncated, nonfunctional proteins. A key therapeutic strategy, known as nonsense suppression or translational readthrough, aims to induce the ribosome to bypass the PTC, thereby restoring the synthesis of a full-length, functional protein.
For a time, Gentamicin B1, a minor component of the pharmaceutical gentamicin mixture, was highlighted as a particularly potent nonsense suppression agent. However, the seminal paper making this claim was retracted after it was discovered that the compound tested was misidentified and was, in fact, the well-known aminoglycoside G418 (Geneticin). Subsequent studies on authenticated Gentamicin B1 have shown it to be inactive as a readthrough agent.
This guide provides an objective comparison of nonsense suppression agents, placing the story of Gentamicin B1 in its proper context. We present a data-driven evaluation of the true active compound from the original study, G418, alongside the broader gentamicin mixture and the non-aminoglycoside alternative, Ataluren (PTC124). This comparison focuses on readthrough efficacy, cytotoxicity, and the underlying mechanisms of action, supported by experimental data and detailed protocols to aid researchers in the field.
The Retraction and Clarification of Gentamicin B1 Activity
In 2017, a study published in the Proceedings of the National Academy of Sciences (PNAS) reported that the minor component Gentamicin B1 was a potent inducer of PTC readthrough, significantly more so than the major components of the gentamicin mixture.[1] This generated considerable interest in its therapeutic potential. However, the authors later retracted the paper, stating, "We have now determined that the gentamicin B1 compound we acquired commercially and used in our study was not gentamicin B1 but the closely related aminoglycoside G418."[2] Follow-up work with authenticated Gentamicin B1 confirmed it lacks significant nonsense suppression activity. This critical clarification underscores the true potency of G418 and reframes the comparison of readthrough agents.
Comparative Performance of Nonsense Suppression Agents
The efficacy of a nonsense suppression agent is a balance between its ability to induce readthrough of a PTC and its toxicity to the cell. The ideal agent would have high readthrough efficiency at concentrations that are not cytotoxic.
Data Presentation: Efficacy and Cytotoxicity
The following tables summarize quantitative data from various studies to compare the performance of G418, Gentamicin, and Ataluren (PTC124). It is important to note that direct comparisons can be challenging as readthrough efficiency is highly dependent on the specific nonsense codon (UGA, UAG, UAA), the surrounding nucleotide sequence, and the cell type used in the assay.
Table 1: Comparative Readthrough Efficiency of Nonsense Suppression Agents
| Agent | Concentration | Cell Line / Model | Nonsense Mutation | Readthrough Efficiency (% of Wild-Type) | Citation(s) |
| G418 (Geneticin) | 300 µg/mL | AD293 Cells | Δ7-SMN (UAG) | ~5.5-fold increase over untreated | [3] |
| 200 µg/mL | HEK293 Cells | PEX5 (various) | 1.1% to 5.4% | [4] | |
| 200 µg/mL | Calu-6 Cells | TP53 R196X (UGA) | Dose-dependent restoration of full-length protein | [5][6] | |
| Gentamicin | 1 mg/mL | HEK293 Cells | FLuc Reporter (UGA) | Lower than G418 at 600 µg/mL | [7] |
| 7.5 mg/kg (in vivo) | DMD Patients | Dystrophin (various) | Up to 13-15% in responsive patients | [1] | |
| Ataluren (PTC124) | 10 µg/mL | mdx mouse myotubes | Dystrophin (UAA) | Dose-dependent restoration of full-length protein | [1] |
| 3 µM (~0.85 µg/mL) | HEK293 Cells | Luciferase Reporter | Maximal activity achieved; higher than Gentamicin | [8] | |
| 10-100 µM | ADXC8 Cells | FLuc Reporter (TGA) | No significant readthrough activity observed | [9][10] | |
| Gentamicin B1 | N/A | N/A | N/A | Lacks readthrough activity (post-retraction) | [2] |
Note: There is some controversy regarding Ataluren's efficacy in certain reporter assays, with some studies suggesting its effects on Firefly Luciferase may be an artifact.[7][10]
Table 2: Profile Comparison of Nonsense Suppression Agents
| Feature | G418 (Geneticin) | Gentamicin (Mixture) | Ataluren (PTC124) |
| Class | Aminoglycoside | Aminoglycoside | Non-aminoglycoside (Oxadiazole derivative) |
| Potency | High | Moderate | Low to Moderate |
| Toxicity | High (nephrotoxicity, ototoxicity) | Moderate (nephrotoxicity, ototoxicity) | Low |
| Mechanism | Binds ribosomal A-site, promoting near-cognate tRNA pairing. | Binds ribosomal A-site, promoting near-cognate tRNA pairing. | Inhibits release factor activity; binding site is distinct from aminoglycosides.[11] |
| Administration | Primarily for lab use | Intravenous | Oral |
| Advantages | Potent readthrough inducer, effective benchmark for research. | FDA-approved for other uses, clinical experience exists. | Orally bioavailable, lower toxicity profile.[1] |
| Disadvantages | High cytotoxicity limits clinical use.[12] | Narrow therapeutic window, variable efficacy. | Variable efficacy, questions raised in some assay systems. |
Mandatory Visualizations
Logical Flow of Gentamicin B1 Research
Caption: Logical progression of the research and retraction concerning Gentamicin B1.
Mechanism of Aminoglycoside-Induced Readthrough
Caption: Aminoglycosides bind the ribosomal A-site, promoting readthrough over termination.
Experimental Workflow for Evaluating Readthrough Agents
Caption: A typical experimental workflow for screening nonsense suppression compounds.
Experimental Protocols
Dual-Luciferase Reporter Assay for Readthrough Quantification
This assay quantitatively measures the efficiency of PTC readthrough by using two reporter genes on a single plasmid. The first reporter (e.g., Renilla luciferase) is upstream of a PTC, while the second (e.g., Firefly luciferase) is downstream. Readthrough of the PTC allows translation of the second reporter.
Methodology:
-
Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of 3 x 10⁴ cells per well.
-
Transfect cells with a dual-luciferase reporter plasmid containing an in-frame PTC between the Renilla and Firefly luciferase coding sequences using a suitable transfection reagent. A control plasmid without the PTC should be run in parallel.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compound (e.g., G418, Ataluren) at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After 24-48 hours of incubation, wash the cells once with phosphate-buffered saline (PBS).
-
Add 20 µL of 1x Passive Lysis Buffer to each well and incubate on an orbital shaker for 15-30 minutes at room temperature.
-
-
Luminometry:
-
Transfer 10-20 µL of the cell lysate to a white, opaque 96-well plate.
-
Use a dual-injection luminometer. The first injector adds Luciferase Assay Reagent II (for Firefly luciferase), and the luminescence is measured for 10 seconds.
-
The second injector adds Stop & Glo® Reagent, which quenches the Firefly reaction and activates the Renilla luciferase. Measure luminescence again for 10 seconds.
-
-
Data Analysis:
-
Calculate the readthrough efficiency by dividing the Firefly luciferase activity by the Renilla luciferase activity (Firefly/Renilla ratio).
-
Normalize the ratios from the PTC-containing vector to the ratio from the control vector (without PTC) to express readthrough as a percentage of wild-type expression.[13][14][15]
-
Western Blot for Full-Length Protein Restoration
This method is used to qualitatively or semi-quantitatively detect the presence of full-length protein restored by a readthrough agent in cells endogenously expressing a nonsense mutation.
Methodology:
-
Cell Culture and Treatment:
-
Culture patient-derived cells or a cell line with a known nonsense mutation (e.g., Calu-6 for TP53 R196X) to ~80% confluency.
-
Treat cells with the readthrough compound at desired concentrations for 48-72 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target protein.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Visualization:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film. A loading control (e.g., GAPDH, β-actin) should be probed on the same membrane to ensure equal protein loading.[16]
-
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of the test compounds. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of the test compound for 24-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[5]
-
References
- 1. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between UPF1, eRFs, PABP and the exon junction complex suggest an integrated model for mammalian NMD pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational readthrough by the aminoglycoside geneticin (G418) modulates SMN stability in vitro and improves motor function in SMA mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stop codon context influences genome-wide stimulation of termination codon readthrough by aminoglycosides | eLife [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Mechanism of PTC124 activity in cell-based luciferase assays of nonsense codon suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (Ataluren) in a Diverse Array of Reporter Assays | PLOS Biology [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Human Treg cell suppressive assays [protocols.io]
- 15. dovepress.com [dovepress.com]
- 16. journals.plos.org [journals.plos.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Gentamicin B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment and preventing environmental contamination are paramount. Gentamicin B, a member of the aminoglycoside antibiotic family, requires meticulous management throughout its lifecycle, including its disposal. Adherence to proper disposal protocols is crucial to mitigate risks such as the development of antimicrobial resistance and potential harm to aquatic ecosystems.[1][2] This guide provides essential, step-by-step information for the proper disposal of this compound waste in a laboratory setting.
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound and its waste products.[1][3]
Understanding this compound Waste Streams
This compound waste is primarily categorized into two streams in a laboratory setting: concentrated and dilute. Both are considered hazardous chemical waste and must be disposed of accordingly.[1] Pouring any form of this compound waste down the drain is strictly prohibited as it can contribute to environmental contamination and the proliferation of antibiotic-resistant bacteria.[1][2]
A key consideration with this compound is its heat stability. Standard autoclaving, while effective for neutralizing biohazards in cell culture media, does not degrade the this compound molecule.[4] Therefore, even after autoclaving, the waste must be treated as hazardous chemical waste.
Disposal Procedures
The following table summarizes the proper disposal routes for different forms of this compound waste:
| Waste Type | Description | Disposal Procedure |
| Concentrated this compound | Unused bulk powder, stock solutions. | Treat as hazardous chemical waste. Collect in a designated, leak-proof, and clearly labeled hazardous waste container. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[1] |
| Dilute this compound Solutions | Used cell culture media containing this compound. | If biohazardous, decontaminate via autoclaving first. Then, collect the decontaminated media as hazardous chemical waste in a labeled container for EHS pickup.[1][4] |
| Contaminated Labware | Glassware, plasticware, and PPE contaminated with this compound. | Dispose of as hazardous waste in accordance with institutional guidelines. Combustible items may be incinerated.[1] |
Step-by-Step Disposal Protocol
The logical workflow for the proper disposal of this compound waste is illustrated in the diagram below.
References
Essential Safety and Handling Protocols for Gentamicin B
This guide provides comprehensive safety and logistical information for handling Gentamicin B in a laboratory setting. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment for all personnel. This compound, as a component of the Gentamicin complex, is an aminoglycoside antibiotic that necessitates careful handling to prevent potential health risks, which may include allergic reactions and potential harm to the kidneys and inner ear with prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first and most critical line of defense against exposure to this compound. A thorough risk assessment should be conducted for each specific procedure to determine the necessary level of protection.[1]
| PPE Component | Specification | Rationale |
| Gloves | Impervious, chemical-resistant, powder-free nitrile gloves. Double-gloving is recommended for handling bulk quantities.[1][2] | Prevents skin contact and absorption. Gentamicin may cause skin sensitization.[1][3][4][5] |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield.[1][2][6] | Protects eyes from splashes and aerosols of this compound powder or solutions.[1] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 or higher). A full-face respirator may be required if exposure limits are exceeded or when generating aerosols.[1][7] | Prevents inhalation of airborne particles, especially when handling the powder form or when mists or aerosols are generated.[1] |
| Protective Clothing | Disposable gown with long sleeves and tight-fitting cuffs, or other impervious protective clothing.[1][2][6] | Protects skin and personal clothing from contamination.[1] |
Detailed Handling and Disposal Protocol
This protocol outlines the step-by-step procedure for the safe handling of this compound, from receipt of the compound to the disposal of waste.
1. Preparation and Engineering Controls:
-
Conduct all handling of this compound powder and concentrated solutions within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6][8]
-
Before beginning work, decontaminate the work surface.
2. Donning of Personal Protective Equipment (PPE):
-
Outer Gloves: Don the first pair of nitrile gloves.
-
Gown: Wear a disposable gown with overlapping cuffs.
-
Inner Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
Respiratory Protection: Fit-test and don an N95 or higher-level respirator.
-
Eye Protection: Wear chemical safety goggles and a face shield.
3. Handling and Preparation of this compound Solutions:
-
When weighing the powdered form, use a disposable weigh boat and ensure gentle handling to prevent aerosolization.
-
Prepare solutions by slowly adding the powder to the diluent to avoid splashing.
-
Clearly label all containers with the contents, concentration, and date of preparation.
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[2]
-
For small spills, use an appropriate absorbent material and decontaminate the area with a suitable cleaning agent.
-
For large spills, follow your institution's emergency procedures.
-
All materials used for spill cleanup should be disposed of as hazardous waste.[3]
5. Doffing of Personal Protective Equipment (PPE):
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is removed.
-
Eye and Respiratory Protection: Remove the face shield, goggles, and respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.[2]
6. Waste Disposal:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, pipette tips, and weigh boats, must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Unused Product and Solutions: Dispose of unused this compound and its solutions as chemical waste in accordance with all applicable federal, state, and local regulations.[1] While some sources suggest that Gentamicin can be inactivated by autoclaving, this should be verified with your institution's specific disposal guidelines, as autoclaving does not destroy all antibiotics.[9][10] Stock antibiotic solutions are considered hazardous chemical waste and should be collected for chemical waste disposal.[9]
Operational Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and preparation of a this compound solution.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. bimedaus.com [bimedaus.com]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. fishersci.com [fishersci.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
